4-Desacetyl Vincristine
Description
Properties
CAS No. |
3704-01-6 |
|---|---|
Molecular Formula |
C44H54N4O9 |
Molecular Weight |
782.9 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C44H54N4O9/c1-6-40(53)21-26-22-43(38(51)56-4,34-28(13-17-46(23-26)24-40)27-11-8-9-12-31(27)45-34)30-19-29-32(20-33(30)55-3)48(25-49)36-42(29)15-18-47-16-10-14-41(7-2,35(42)47)37(50)44(36,54)39(52)57-5/h8-12,14,19-20,25-26,35-37,45,50,53-54H,6-7,13,15-18,21-24H2,1-5H3/t26-,35-,36+,37+,40-,41+,42+,43-,44-/m0/s1 |
InChI Key |
YIQATJBOCJPFCF-XQLDGQACSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
Isomeric SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
Synonyms |
O4-Deacetyl-22-oxo-vincaleukoblastine Methosulfate; 4-Deacetyl Leurocristine Methosulfate; 4-Deacetylvincristine Methosulfate; 4-Desacetylvincristine Methosulfate; |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Mechanism and Pharmacodynamics of 4-Desacetyl Vincristine
Technical Guide for Drug Development & Pharmacology[1]
Executive Summary
4-Desacetyl vincristine (DAVCR) , often identified in pharmacokinetic literature as metabolite M1 , is the primary derivative of the chemotherapeutic agent vincristine (VCR) formed via hydrolysis or oxidative metabolism.[1] While vincristine is a potent microtubule destabilizer used in the treatment of acute lymphoblastic leukemia (ALL) and lymphomas, its therapeutic index is limited by severe neurotoxicity.[1][2]
Understanding the molecular mechanism of 4-desacetyl vincristine is critical for two reasons:
-
Metabolic Detoxification: It represents the primary pathway by which CYP3A5 clears the parent drug.[1] Patients with active CYP3A5 (rapid metabolizers) convert vincristine to the less potent 4-desacetyl form more efficiently, resulting in reduced peripheral neuropathy.[1]
-
Structure-Activity Relationship (SAR): The removal of the acetyl group at the C4 position provides a fundamental insight into the "molecular anchor" required for high-affinity tubulin binding at the Vinca domain.[1]
Structural Pharmacology & Mechanism of Action[3]
The Vinca Domain Interaction
Vinca alkaloids, including vincristine and its 4-desacetyl derivative, bind to the
Mechanism of Action (Parent vs. 4-Desacetyl):
-
Curved Conformation Stabilization: The binding of the alkaloid introduces a wedge at the inter-dimer interface.[1] This prevents the straight protofilament formation necessary for microtubule elongation.[1]
-
The "Velcro" Effect of C4-Acetyl: In parental vincristine, the acetoxy group at position C4 occupies a specific hydrophobic pocket in
-tubulin.[1] This interaction significantly lowers the dissociation rate ( ), locking the drug onto the protein.[1] -
Loss of Affinity in 4-Desacetyl Vincristine: Hydrolysis of the C4-acetyl group to a hydroxyl group (forming 4-desacetyl vincristine) disrupts this hydrophobic interaction.[1] The resulting molecule is more polar and exhibits a higher dissociation rate and lower binding affinity (
).[1]
Thermodynamic Consequences
The deacetylation alters the entropy of binding.[1] Without the acetyl anchor, 4-desacetyl vincristine cannot effectively "cap" the positive end of the microtubule at physiological concentrations, requiring significantly higher doses to achieve the same mitotic arrest (IC50) as the parent compound.[1]
Visualizing the Pathway
The following diagram illustrates the differential pathway between the potent parent compound and the metabolite.
Figure 1: Comparative mechanism of Vincristine and its 4-desacetyl metabolite.[1] Note the divergence between high-affinity tubulin binding (toxicity/efficacy) and metabolic clearance.[1]
Pharmacokinetics: The CYP3A5 Determinant[1][5]
The formation of 4-desacetyl vincristine is the pivot point for clinical neurotoxicity.[1]
-
CYP3A5 Expressers: Patients with the CYP3A5*1 allele rapidly convert vincristine to 4-desacetyl vincristine.[1] Since the metabolite has lower tubulin affinity, these patients experience less peripheral neuropathy but potentially lower therapeutic efficacy if the parent drug is cleared too fast.[1]
-
CYP3A5 Non-Expressers: Patients (mostly CYP3A53/3) rely on the slower CYP3A4 pathway.[1] They retain higher plasma concentrations of the potent parent vincristine, leading to increased risk of neurotoxicity.[1]
Experimental Protocols
To validate the mechanism and presence of 4-desacetyl vincristine, the following protocols are standard in high-integrity pharmacological research.
Protocol A: Tubulin Polymerization Inhibition Assay (Turbidimetry)
Purpose: To quantify the reduced potency of 4-desacetyl vincristine compared to the parent.
-
Reagent Preparation:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Vincristine (control) and 4-desacetyl vincristine in DMSO.
-
-
Assay Setup:
-
Kinetic Measurement:
-
Transfer 100 µL to a pre-chilled 96-well UV-star plate.
-
Place in a spectrophotometer pre-heated to 37°C .
-
Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
Protocol B: Metabolic Stability & Identification (LC-MS/MS)
Purpose: To confirm the formation of the metabolite via CYP3A5.
-
Incubation System:
-
Reaction:
-
Termination:
-
Add ice-cold Acetonitrile containing internal standard (e.g., Vinblastine).[1]
-
Centrifuge at 10,000 x g for 10 min.
-
-
LC-MS/MS Parameters:
Comparative Data Summary
The following table summarizes the physicochemical and biological differences driven by the C4-deacetylation.
| Feature | Vincristine (Parent) | 4-Desacetyl Vincristine (Metabolite) |
| Molecular Weight | ~824.9 g/mol | ~782.9 g/mol |
| C4 Substituent | Acetoxy (-OCOCH3) | Hydroxyl (-OH) |
| Tubulin Affinity ( | High (nM range) | Low ( |
| Primary Clearance Enzyme | CYP3A4 (Slow) | CYP3A5 (Fast formation) |
| Lipophilicity (LogP) | Higher (More membrane permeable) | Lower (More polar) |
| Neurotoxicity Potential | High | Low |
| P-gp Efflux Susceptibility | Moderate | Altered (Polarity affects transport) |
Metabolic Pathway Diagram
Visualizing the specific conversion responsible for the change in activity.[1]
Figure 2: The CYP3A5-mediated biotransformation of Vincristine to its 4-desacetyl form.[1]
References
-
Dennison, J. B., et al. (2006). "Selective metabolism of vincristine in vitro by CYP3A5."[1] Journal of Pharmacology and Experimental Therapeutics.
-
Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[1] Nature Reviews Cancer.[1]
-
Lobert, S., et al. (1996). "Vinca alkaloid-induced curving of microtubule protofilaments."[1] Biochemistry.
-
Zhou, X. J., & Rahmani, R. (1992). "Preclinical and clinical pharmacology of vinca alkaloids."[1] Drugs.
-
Gidding, C. E., et al. (1999). "Vincristine revisited."[1] Critical Reviews in Oncology/Hematology.
Sources
4-desacetyl vincristine vs vincristine chemical structure differences
Topic: 4-Desacetyl Vincristine vs. Vincristine: Chemical Structure, Stability, and Bioanalytical Differentiation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary & Structural Core
Vincristine (VCR) is a dimeric Vinca alkaloid widely utilized in oncology for its ability to inhibit microtubule polymerization.[2][3][4] Its structural integrity, particularly the acetoxy group at the C4 position of the vindoline subunit, is critical for its pharmacokinetics and tubulin-binding affinity.[2]
4-Desacetyl Vincristine (4-DAV) is the primary hydrolysis product of vincristine, formed via the cleavage of the C4-acetyl ester.[1][2][5] While often categorized as a degradation product in pharmaceutical formulations, it also appears as a minor metabolite in biliary excretion.[2]
This guide analyzes the precise chemical divergence between these two entities, their physicochemical implications, and the bioanalytical protocols required to distinguish them in complex matrices.[2]
Chemical Structure Analysis
The structural difference resides exclusively in the vindoline subunit at position C4.[2]
-
Vincristine: Possesses an acetate ester (-OCOCH₃) at C4.[1][2][5] This group contributes to the molecule's lipophilicity and steric bulk, facilitating specific interactions within the tubulin binding pocket.[2]
-
4-Desacetyl Vincristine: Possesses a free secondary hydroxyl group (-OH) at C4.[1][2][5] This modification significantly increases polarity and alters the molecule's hydrogen-bonding potential.[1][2]
Comparative Physicochemical Data
| Feature | Vincristine (VCR) | 4-Desacetyl Vincristine (4-DAV) | Delta / Impact |
| Formula | C₄₆H₅₆N₄O₁₀ | C₄₄H₅₄N₄O₉ | Loss of C₂H₂O (Acetyl moiety) |
| Mol.[1][2][3][5][6] Weight | ~824.96 g/mol | ~782.93 g/mol | -42.03 Da (Mass Shift) |
| C4 Substituent | Acetoxy (-O-CO-CH₃) | Hydroxyl (-OH) | Increased Polarity |
| LogP (Est.) | ~2.8 - 3.0 | ~1.5 - 2.0 | Decreased Lipophilicity |
| pKa | ~5.0 / 7.4 | Similar | Minimal change in basicity |
| Retention Time | Late Eluting (RP-HPLC) | Early Eluting (RP-HPLC) | 4-DAV is more polar |
Structural Visualization (DOT)
The following diagram illustrates the specific transformation site on the vindoline ring system.
Figure 1: Structural relationship showing the hydrolysis of the C4-acetate group in the vindoline subunit.[1][2]
Synthesis and Degradation Pathways
Understanding the origin of 4-DAV is essential for stability testing and metabolite identification.[2]
A. Chemical Degradation (In Vitro)
Vincristine is susceptible to base-catalyzed hydrolysis.[1][2][5]
-
Mechanism: Nucleophilic attack on the C4-ester carbonyl.[1][2]
-
Conditions: Occurs readily in alkaline buffers (pH > 7.5) or upon prolonged storage in solution at elevated temperatures.[1][2]
-
Implication: 4-DAV is a critical impurity to monitor in pharmaceutical stability assays (often designated as "Impurity D" in pharmacopeial monographs).[1][2][5]
B. Biological Metabolism (In Vivo)
While CYP3A4/5 primarily mediates oxidative metabolism (forming the M1 metabolite via N-dealkylation), 4-DAV is formed via hydrolysis .[1][2][5]
-
Enzymes: Carboxylesterases (CES) in the liver and plasma.[2]
-
Excretion: 4-DAV has been identified in biliary excreta, suggesting hepatic hydrolysis followed by biliary secretion.[1][2][5]
Figure 2: Divergent pathways for Vincristine transformation: Hydrolytic degradation vs. Oxidative metabolism.[1][2]
Biological Implications & Potency[1][5][7]
The C4-acetyl group is not merely a structural appendage; it plays a role in the drug's interaction with tubulin.[2]
-
Tubulin Binding: The acetyl group provides hydrophobic contacts within the Vinca domain of tubulin.[2] Removal of this group (forming 4-DAV) generally results in a reduction in lipophilicity .[1][2]
-
Cytotoxicity: While 4-DAV retains cytotoxic activity (unlike some oxidative metabolites), it is generally considered less potent than the parent vincristine due to reduced cellular accumulation (lower membrane permeability) and slightly lower binding affinity.[1][2]
-
Clinical Relevance: In drug conjugates (e.g., antibody-drug conjugates), 4-DAV is sometimes used as the payload or generated as a catabolite, where its increased polarity can facilitate clearance after payload release.[1][2]
Bioanalytical Protocol: LC-MS/MS Differentiation
Distinguishing VCR from 4-DAV requires precise chromatographic and mass spectrometric conditions due to their structural similarity.[1][2]
Methodology: LC-MS/MS Separation
1. Sample Preparation:
-
Extraction: Liquid-Liquid Extraction (LLE) is preferred to remove salts.[1][2] Use buffers at pH 8.0 to ensure the basic nitrogen is uncharged, but avoid prolonged exposure to high pH to prevent artificial conversion of VCR to 4-DAV during processing.[2]
-
Solvent: Diethyl ether or Ethyl acetate.[2]
2. Chromatographic Conditions (Reverse Phase):
-
Mobile Phase:
-
Elution Order (Critical):
3. Mass Spectrometry (MRM Transitions): Operate in Positive ESI (Electrospray Ionization) mode.[1][2]
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy | Note |
| Vincristine | 825.4 [M+H]⁺ | 765.3 | ~35 eV | Loss of Acetic Acid (-60 Da) |
| 807.4 | ~25 eV | Loss of H₂O | ||
| 4-Desacetyl VCR | 783.4 [M+H]⁺ | 765.3 | ~30 eV | Loss of H₂O (Common fragment) |
| 723.3 | ~40 eV | Skeletal fragmentation |
Self-Validating Check:
-
If you observe a peak at m/z 783 eluting after VCR, it is not 4-DAV.[1][2] It may be an N-oxide or other isobaric impurity. 4-DAV must elute earlier on a C18 column.[1][2]
References
-
Structural Elucid
-
Metabolism and Pharmacokinetics
-
Analytical Methodology (LC-MS)
Sources
- 1. mzCloud – Vincristine [mzcloud.org]
- 2. Vincristine - Wikipedia [en.wikipedia.org]
- 3. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 4-Deacetylvincristine | C44H54N4O9 | CID 131878567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2003014069A1 - Sequences de liaison fluorees et leur utilisation comme sequences de liaison pour des conjugues de medicaments actives par des enzymes - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolic Profiling of Vincristine: The CYP3A5/M1 Axis
[1][2][3][4][5][6][7][8]
Executive Summary
Vincristine (VCR) remains a cornerstone of pediatric and adult oncology regimens, particularly in acute lymphoblastic leukemia (ALL) and Wilms tumor. However, its clinical utility is frequently compromised by dose-limiting neurotoxicity (peripheral neuropathy) and significant inter-individual variability in drug clearance.[1]
Recent advancements in pharmacogenomics have identified that VCR metabolism is not merely "hepatic" but is preferentially driven by CYP3A5 , rather than the more abundant CYP3A4. The formation of the primary metabolite, M1 , represents the rate-limiting step in VCR detoxification.[2] This guide delineates the molecular mechanisms of this biotransformation, the structural identity of M1, and the analytical protocols required to quantify these species in biological matrices.
Molecular Pharmacology & Metabolism[9]
The Parent Molecule
Vincristine is a dimeric vinca alkaloid composed of two multiringed units:
-
Vindoline moiety: Responsible for binding to the
-tubulin subunit, inhibiting microtubule polymerization, and inducing mitotic arrest.[1] -
Catharanthine moiety: The structural anchor that is the primary site of metabolic attack.
The M1 Metabolite
The primary metabolic pathway involves the oxidation of the catharanthine moiety. Unlike many CYP3A substrates that undergo simple demethylation or hydroxylation, VCR undergoes a complex transformation.[1]
-
Identity: M1 (Vincristine Metabolite 1).[1]
-
Mechanism: Oxidative cleavage of the piperidine ring within the catharanthine unit.[3][4][2][5]
-
Structure: The vindoline pharmacophore remains largely intact, but the catharanthine ring opening results in a secondary amine structure.
-
Mass Shift: In LC-MS/MS analysis, M1 is typically monitored via a transition consistent with a mass decrease of approximately 32 Da relative to the parent compound (often observed as a shift in the doubly charged ion from
413.2 to 397.3). -
Bioactivity: M1 is considered significantly less cytotoxic than the parent VCR. Consequently, the conversion of VCR to M1 is a detoxification pathway .
The CYP3A5 vs. CYP3A4 Paradigm
A critical distinction for researchers is the catalytic efficiency of the cytochrome P450 isoforms.[3][4][2]
-
CYP3A5: Exhibits a 7- to 14-fold higher intrinsic clearance (
) for VCR compared to CYP3A4.[1] -
CYP3A4: While abundant, it is a poor metabolizer of VCR.
Implication: Patients expressing functional CYP3A5 (genotypes 1/1 or 1/3) clear VCR rapidly, resulting in lower systemic exposure and reduced neurotoxicity risk. "Non-expressers" (genotype 3/3, common in Caucasian populations) rely on the inefficient CYP3A4 pathway, leading to sustained high plasma levels of VCR and increased toxicity.
Visualization: Metabolic Pathway & Pharmacogenetics[9]
Figure 1: The metabolic fate of Vincristine.[6][1] Note the dominant role of CYP3A5 in generating M1.[3][7][4][2][8]
Pharmacokinetic Profile
Vincristine exhibits a multiphasic elimination pattern characterized by avid tissue binding and slow terminal elimination.
Key PK Parameters (Adults)
| Parameter | Value (Approx.) | Notes |
| Terminal Half-life ( | 85 hours | Highly variable (19–155 h) |
| Clearance (CL) | 146 mL/min | significantly lower in CYP3A5 non-expressers |
| Volume of Distribution ( | > 200 L | Reflects high tissue binding (platelets/tubulin) |
| Protein Binding | ~75% | Binds to Alpha-1-acid glycoprotein & Albumin |
| Excretion Route | Biliary (80%) | Renal excretion is minor (<10-20%) |
Metabolite Abundance
In human plasma, M1 is the predominant circulating metabolite. Other minor metabolites (M2, M4) have been identified in trace amounts but M1 serves as the primary marker for metabolic activity. In bile, M1 and other degradation products account for the majority of recovered radioactivity, confirming hepatic metabolism as the major clearance mechanism.
Experimental Methodologies
For drug development professionals, robust quantification of VCR and M1 is essential. Due to the low therapeutic doses (capped at 2 mg) and large
Protocol: LC-MS/MS Quantification of VCR and M1[9][11]
Objective: Simultaneous quantification of Vincristine and M1 in human plasma. Limit of Quantification (LOQ): Target 0.05 – 0.1 ng/mL.
Step 1: Sample Preparation (Solid Phase Extraction - SPE)[1]
-
Rationale: Protein precipitation alone is often insufficient due to the "dirty" nature of plasma and the need to concentrate the analyte.
-
Materials: OASIS HLB or equivalent C18 cartridges.
-
Conditioning: Wash cartridge with 1 mL Methanol followed by 1 mL Water.[1]
-
Loading: Mix 200
L plasma with 200 L Internal Standard (Vinblastine or -Vincristine) and load onto cartridge. -
Washing: Wash with 1 mL 5% Methanol in water (removes salts/proteins).[1]
-
Elution: Elute with 1 mL 100% Methanol or Acetonitrile.
-
Reconstitution: Evaporate eluate under nitrogen stream and reconstitute in 100
L Mobile Phase.
Step 2: Chromatographic Separation[1][5]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, sub-2
m particle size.[1] -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 4-5 minutes.
Step 3: Mass Spectrometry (MRM Mode)
Monitor the doubly charged ions
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy |
| Vincristine | 413.2 ( | 362.2 | ~25 eV |
| Metabolite M1 | 397.3 ( | 376.2 | ~28 eV |
| IS (Vinblastine) | 406.3 ( | 272.2 | ~25 eV |
Note: Exact transitions should be optimized on your specific instrument.
Visualization: Analytical Workflow
Figure 2: Step-by-step workflow for the extraction and quantification of VCR and M1.[1]
Clinical & Research Implications
Drug-Drug Interactions (DDIs)
Because VCR clearance is heavily dependent on CYP3A enzymes:
-
Strong CYP3A Inhibitors (e.g., itraconazole, ritonavir, voriconazole) will drastically reduce M1 formation, spiking parent VCR levels and precipitating severe neurotoxicity (e.g., paralytic ileus, neuropathy).[1]
-
CYP3A Inducers (e.g., rifampin, carbamazepine) will accelerate M1 formation, potentially leading to sub-therapeutic VCR levels and treatment failure.[1]
Genotyping in Clinical Trials
Researchers investigating VCR efficacy must stratify cohorts by CYP3A5 genotype .
References
-
Dennison, J. B., et al. (2006).[1] "Selective metabolism of vincristine in vitro by CYP3A5."[4] Journal of Pharmacology and Experimental Therapeutics.
-
Dennison, J. B., et al. (2007).[1] "Vincristine metabolism and the role of CYP3A5." Indiana University ScholarWorks.[1]
-
Moore, A., et al. (2011).[1] "Vincristine pharmacodynamics and pharmacogenetics in children with cancer." Pediatric Blood & Cancer.
-
Sethi, V. S., et al. (1981).[1] "Pharmacokinetics of vincristine sulfate in children." Cancer Chemotherapy and Pharmacology.
-
PubChem Compound Summary. (2025). "Vincristine Metabolite M1."[7][10][6][9][8][1][11][12] National Center for Biotechnology Information.[1] [1]
-
Yang, L., et al. (2018).[1] "Pharmacokinetic Behavior of Vincristine and Safety Following Intravenous Administration...". Frontiers in Pharmacology.
Sources
- 1. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective metabolism of vincristine in vitro by CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Vincristine Metabolism and the Role of CYP3A5 [scholarworks.indianapolis.iu.edu]
- 8. Effect of CYP3A5 expression on vincristine metabolism with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. Vincristine Metabolism and the Role of CYP3A5 [scholarworks.indianapolis.iu.edu]
- 11. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Role of CYP3A4 in the Formation of 4-Desacetyl Vincristine and Metabolite M1: A Technical Guide
The following technical guide details the role of CYP3A4 in the metabolism of vincristine, specifically addressing the formation of 4-desacetyl vincristine and the major oxidative metabolite M1.
Executive Summary
Vincristine, a vinca alkaloid widely used in oncology, undergoes complex hepatic metabolism.[1][2][3][4][5] While CYP3A4 and its polymorphic isoform CYP3A5 are the dominant enzymes responsible for vincristine clearance, the metabolic landscape is bifurcated into two distinct pathways: oxidative biotransformation and hydrolysis .
A critical distinction must be made for researchers:
-
M1 (CYP-Mediated): The major circulating metabolite in human plasma is M1 , formed via oxidative cleavage of the piperidine ring by CYP3A5 (primary) and CYP3A4 (secondary).[1]
-
4-Desacetyl Vincristine (Hydrolytic): Often cited as a "primary metabolite" in general medical literature (e.g., StatPearls), this compound is formed via the hydrolysis of the C4-acetoxy group.[1][6] While CYP3A4 modulates the availability of the parent drug, the formation of 4-desacetyl vincristine is primarily driven by esterases or spontaneous hydrolysis, rather than direct CYP3A4 oxidative catalysis.[1]
This guide dissects these pathways, providing the mechanistic causality, experimental protocols for differentiation, and the clinical impact of CYP3A4 modulation.[1]
Part 1: Molecular Mechanism of CYP3A4/5 Interaction
The Dominance of CYP3A5 over CYP3A4
While CYP3A4 is the most abundant hepatic P450 enzyme, vincristine exhibits a unique "preferential clearance" by CYP3A5 .[1][7]
-
Intrinsic Clearance (
): CYP3A5 metabolizes vincristine with a 7- to 14-fold higher efficiency ( ) than CYP3A4.[1][6] -
Binding Orientation: Molecular dynamics simulations suggest that vincristine binds to the CYP3A5 active site in a distinct orientation compared to CYP3A4, allowing for tighter interaction with critical residues and more efficient catalysis of the M1 pathway.
-
Clinical Consequence: In "CYP3A5 expressers" (genotypes 1/1 or 1/3), vincristine clearance is significantly faster, leading to lower systemic exposure and reduced neurotoxicity compared to "CYP3A5 non-expressers" (genotype 3/3), who rely solely on the less efficient CYP3A4.[1]
The M1 Pathway: Oxidative Piperidine Cleavage
The true enzymatic product of CYP3A4/5 activity is M1 (also referred to in some contexts as N-desformyl vincristine derivative, though chemically distinct).[1]
-
Mechanism: CYP3A4/5 catalyzes an oxidation on the piperidine ring of the dihydro-hydroxycatharanthine unit.
-
Structure: M1 retains the C4-acetyl group but undergoes ring fission, resulting in a secondary amine.[1][6]
-
Significance: M1 is less pharmacologically active than the parent compound.[1] Its formation represents the primary detoxification route in the liver.
Part 2: The 4-Desacetyl Vincristine Pathway[1][6]
Deacetylation Mechanism
The formation of 4-desacetyl vincristine (4-DAV) involves the hydrolysis of the acetoxy group at the C4 position of the vindoline moiety.[1]
[1][6]-
Enzymatic Source: This reaction is typically catalyzed by carboxylesterases (e.g., hCE1, hCE2) found in the liver and plasma, or occurs via chemical hydrolysis at physiological pH.[1]
-
CYP3A4 Role: There is no direct evidence that CYP3A4 catalyzes this hydrolysis.[1] However, CYP3A4 competes for the parent substrate.[1] Inhibition of CYP3A4 (e.g., by ketoconazole) increases the pool of vincristine available for esterases, potentially elevating 4-DAV levels indirectly, although the primary risk of CYP3A4 inhibition is the accumulation of the neurotoxic parent drug.[1]
Reconciling Literature Discrepancies
Researchers may encounter conflicting sources:
-
Source A (Specialized Pharmacokinetics): Identifies M1 as the major metabolite.[1] (Correct for in vitro microsomes and plasma profiling).
-
Source B (General Pharmacology): Identifies 4-desacetyl vincristine as the primary metabolite.[1][6] (Often refers to excreted products in feces/bile where hydrolysis has had time to occur).[1]
Verdict: For drug development and metabolic stability studies, M1 is the marker of CYP3A4/5 activity. 4-DAV is a marker of hydrolytic stability.[1][6]
Part 3: Visualization of Metabolic Pathways
The following diagram illustrates the bifurcation of vincristine metabolism, distinguishing the CYP-mediated oxidative pathway from the hydrolytic pathway.
Figure 1: Metabolic bifurcation of vincristine showing the CYP3A-mediated formation of M1 versus the esterase-mediated formation of 4-desacetyl vincristine.[1][6]
Part 4: Experimental Protocols
Protocol: Differentiating M1 and 4-DAV via LC-MS/MS
To accurately assess the role of CYP3A4, you must distinguish between oxidative metabolites (M1) and hydrolysis products (4-DAV).[1][6]
Objective: Quantify M1 formation kinetics in Human Liver Microsomes (HLM).
Reagents:
-
Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4).[1][6]
-
NADPH regenerating system.[1]
-
Inhibitors: Ketoconazole (CYP3A4 specific), BNPP (Esterase inhibitor - Critical control).[1][6]
Workflow:
-
Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein in phosphate buffer (pH 7.4).
-
Control Setup:
-
Incubation: Pre-incubate HLM with vincristine (1-10 µM) for 5 min at 37°C. Initiate with NADPH.
-
Termination: Quench after 10-30 min with ice-cold acetonitrile containing Internal Standard.
-
Analysis (LC-MS/MS):
-
Transitions (MRM):
-
Note: Ensure chromatographic separation as isobaric interferences can occur.[1]
Data Interpretation
| Parameter | M1 Metabolite | 4-Desacetyl Vincristine |
| Enzyme Source | CYP3A5 >> CYP3A4 | Carboxylesterases / Chemical |
| Reaction Type | Oxidative (Piperidine Cleavage) | Hydrolysis (Deacetylation) |
| NADPH Dependency | Strictly Dependent | Independent |
| Inhibition Profile | Inhibited by Ketoconazole | Inhibited by BNPP / Fluoride |
| Mass Shift ( | -14 Da (approx) vs Parent | -42 Da vs Parent |
Part 5: Clinical & Research Implications[1][6]
Pharmacogenetics
The "role" of CYP3A4 is often secondary to CYP3A5. In clinical trials, stratifying patients by CYP3A5 genotype is crucial.[1]
-
CYP3A53/3 (Non-expressers): Rely on CYP3A4.[1][5][6][7] These patients have slower clearance and higher risk of vincristine-induced peripheral neuropathy.[6]
-
CYP3A5*1 carriers: Rapid clearance via M1 formation.[1] Potential for under-dosing in standard regimens.[1][6]
Drug-Drug Interactions (DDIs)
Strong CYP3A4 inhibitors (e.g., itraconazole, ritonavir) block the M1 pathway.[1][6]
-
Result: Shunting of vincristine to the hydrolytic pathway is minimal; instead, parent drug accumulates, drastically increasing neurotoxicity.[1]
-
Recommendation: Avoid concurrent use of potent CYP3A4 inhibitors.[1] If unavoidable, dose reduction of vincristine is mandatory.[1]
References
-
Dennison, J. B., et al. (2006). "Selective metabolism of vincristine in vitro by CYP3A5."[1] Journal of Pharmacology and Experimental Therapeutics. Identifies M1 as the major oxidative metabolite and establishes CYP3A5 dominance.
-
Dennison, J. B., Jones, D. R., & Hall, S. D. (2007). "Vincristine metabolism and the role of CYP3A5."[1] IU ScholarWorks.[1] Detailed thesis on the structure of M1 and kinetic profiling. [1][6]
-
StatPearls [Internet].[1] (2023). "Vincristine."[1][2][3][4][5][8][10] NCBI Bookshelf. General medical overview citing 4-desacetyl vincristine as a primary metabolite (contextualized as likely excretory/hydrolytic).[1][6]
-
Moore, A., et al. (2011). "Vincristine pharmacokinetics and CYP3A5 genotype."[1] Pediatric Blood & Cancer. Clinical correlation of CYP3A5 status with vincristine clearance.[1][3][7]
-
PubChem. "Vincristine Metabolite M1."[1] National Library of Medicine.[1] Structural data for the oxidative metabolite. [1][6]
Sources
- 1. Vincristine - Wikipedia [en.wikipedia.org]
- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Severe Vincristine-induced Neuropathic Pain in a CYP3A5 Nonexpressor With Reduced CYP3A4/5 Activity: Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detoxication of vinca alkaloids by human P450 CYP3A4-mediated metabolism: implications for the development of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vincristine metabolite M1 | C45H54N4O10 | CID 87269521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vinca Alkaloids and Their Biosynthesis Enzymes - LKT Labs [lktlabs.com]
- 10. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity and Metabolic Profiling of Vincristine: A Technical Deep Dive
The following technical guide details the biological activity, metabolic profiling, and experimental characterization of vincristine and its primary metabolite, M1.
Executive Summary
Vincristine (VCR) is a potent vinca alkaloid widely used in pediatric and adult oncology for its ability to destabilize microtubules and induce mitotic arrest.[1] However, its clinical utility is often dose-limited by severe sensorimotor neurotoxicity.[2]
Recent pharmacokinetic advancements have identified that VCR clearance is driven primarily by hepatic metabolism via the cytochrome P450 3A (CYP3A) subfamily. The formation of its major metabolite, M1 , represents a critical detoxification pathway. Unlike many active metabolites in oncology, M1 exhibits significantly reduced biological activity compared to the parent compound. Consequently, the efficiency of this metabolic conversion—largely dictated by CYP3A5 genetic polymorphism —is a primary determinant of systemic vincristine exposure and the subsequent risk of neurotoxicity.
This guide analyzes the structural and functional divergence between VCR and M1, providing validated protocols for their isolation and quantification.
Metabolic Pathway & Structural Characterization[3][4][5]
The CYP3A5-Dominant Pathway
Vincristine metabolism is regiospecific and enzyme-selective.[2] While CYP3A4 contributes to clearance, CYP3A5 is the high-affinity catalyst for the formation of M1.[2][3]
-
Intrinsic Clearance (
): CYP3A5 exhibits a 9- to 14-fold higher for vincristine compared to CYP3A4.[2][4][3] -
Genetic Impact: Individuals expressing functional CYP3A5 (genotypes 1/1 or 1/3) clear vincristine more rapidly, resulting in higher plasma concentrations of M1 and reduced incidence of peripheral neuropathy compared to non-expressers (3/3).
Structural Identity of Metabolite M1[5]
-
Parent Compound: Vincristine (
, MW ~825 Da). -
Metabolite M1: A secondary amine derivative.
-
Mechanism of Formation: Oxidative cleavage of the piperidine ring within the dihydro-hydroxycatharanthine unit of the vincristine molecule.[3]
-
Mass Shift: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis reveals a mass difference corresponding to a
of -16 in the doubly charged state ( ), indicating a total mass loss of approximately 32 Da from the parent structure.[2]
Pathway Visualization
The following diagram illustrates the differential metabolic flux and downstream pharmacological consequences.
Caption: Differential metabolic clearance of Vincristine by CYP3A isoforms. CYP3A5 drives the formation of the non-toxic M1 metabolite, sparing the patient from neurotoxic accumulation.
Comparative Biological Activity Profile
The therapeutic index of vincristine is defined by the balance between its microtubule-destabilizing efficacy and its neurotoxic side effects. M1 serves as a metabolic "off-switch."[2]
Table 1: Pharmacological Comparison of Vincristine vs. M1
| Feature | Vincristine (Parent) | Metabolite M1 |
| Primary Target | Negligible Tubulin Interaction | |
| Mechanism | Inhibits polymerization; induces mitotic arrest | Inactive / Detoxification product |
| Cytotoxicity (IC50) | Highly Potent (nM range in ALL/Neuroblastoma) | Significantly Reduced / Non-Cytotoxic |
| Neurotoxicity Risk | High (Dose-limiting) | Low (Inverse correlation with formation) |
| LC-MS/MS Ion | ||
| Key Enzyme | N/A (Substrate) | Product of CYP3A5 >> CYP3A4 |
Mechanistic Insight: Why is M1 Less Active?
Vincristine's binding to tubulin requires a precise three-dimensional conformation of its catharanthine and vindoline moieties.[2] The oxidative cleavage of the piperidine ring in the catharanthine subunit (which forms M1) disrupts the rigid scaffold necessary for high-affinity tubulin interaction. Consequently, M1 fails to effectively sequester tubulin dimers, rendering it pharmacologically inert regarding mitotic arrest.[2]
Experimental Protocols
In Vitro Synthesis of M1 (Microsomal Incubation)
Since M1 is not widely available commercially, researchers must often synthesize it enzymatically for study.
Reagents:
-
Human Liver Microsomes (HLM) genotyped for CYP3A5*1 (High expressers) OR Recombinant CYP3A5 supersomes.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[2]
-
Phosphate Buffer (100 mM, pH 7.4).
Workflow:
-
Preparation: Thaw HLMs on ice. Dilute to 0.5 mg protein/mL in phosphate buffer.
-
Pre-incubation: Add Vincristine (final conc. 1–10
M). Incubate at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Incubation: Shake at 37°C for 30–60 minutes.
-
Termination: Stop reaction by adding ice-cold acetonitrile (ACN) containing internal standard (e.g., Vinblastine or
-Vincristine) at a 3:1 ratio (v/v). -
Extraction: Vortex vigorously for 1 minute; centrifuge at 13,000 x g for 10 minutes to pellet proteins. Collect supernatant for LC-MS/MS.
Simultaneous Quantification via LC-MS/MS
This protocol is adapted from validated clinical assays (e.g., Dennison et al.) to distinguish the parent from the metabolite.
Instrument Parameters:
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[5][6]
-
Column: C18 Reverse Phase (e.g., Inertsil ODS-3, 3.0 x 150 mm, 5
m).[2] -
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: 25% B to 55% B over 4 minutes (rapid gradient due to similar polarity).
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Note |
| Vincristine | 413.2 | 362.2 or 355.2 | Quantifier |
| Metabolite M1 | 397.3 | 376.2 or 337.4 | Distinct mass shift (-32 Da mass / -16 m/z) |
| Vinblastine (IS) | 406.3 | 271.7 | Internal Standard |
Technical Note: The
References
-
Dennison, J. B., et al. (2006). Selective metabolism of vincristine in vitro by CYP3A5.[2] Drug Metabolism and Disposition.[5][6][7][8] Link
-
Dennison, J. B., et al. (2007). Vincristine metabolism and the role of CYP3A5.[2] Indiana University ScholarWorks. Link (Note: Representative link to dissertation/thesis repository).
-
Egbelakin, A., et al. (2013). Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS.[2] Journal of Chromatography B. Link
-
Moore, A., et al. (2011). Neurotoxicity of Vincristine: The Role of CYP3A5. Pediatric Blood & Cancer.[2][6][9] Link
-
PubChem Database. Vincristine Metabolite M1 (CID 87269521). National Library of Medicine. Link
Sources
- 1. Oncology [pharmacology2000.com]
- 2. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Increased Risk of Vincristine Neurotoxicity Associated with Low CYP3A5 Expression Genotype in Children with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vincristine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
A Technical Guide to the Biosynthesis of Vinca Alkaloids in Catharanthus roseus, Focusing on the 4-Desacetylvindoline Moiety
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the intricate biosynthetic pathway of the potent anticancer agent vincristine within the medicinal plant Catharanthus roseus. We will dissect the molecular journey from primary metabolites to the complex dimeric terpenoid indole alkaloids (TIAs), with a particular emphasis on the critical acetylation step that forms the vindoline precursor, the absence of which defines the "4-desacetyl" characteristic. This document is structured to deliver not just a roadmap of the pathway but also the underlying scientific rationale and methodologies essential for its study and manipulation.
Introduction: The Pharmaceutical Imperative for Vinca Alkaloids
Catharanthus roseus (L.) G. Don, the Madagascar periwinkle, stands as a cornerstone in the pharmacy of natural products. It is the exclusive natural source of the dimeric TIAs vinblastine and vincristine, compounds that have been indispensable in chemotherapy regimens for decades, particularly in the treatment of lymphomas and childhood leukemia.[1][2] Despite their clinical significance, these alkaloids accumulate to exceptionally low levels in the plant (e.g., 0.0005% for vincristine), making their extraction a costly and supply-limited endeavor.[3] This economic and logistical challenge has catalyzed decades of research aimed at elucidating the complex biosynthetic machinery that produces them.
The biosynthesis of vincristine is a multi-stage, spatially compartmentalized process involving more than 35 enzymatic steps and a host of transport and regulatory proteins.[4] Understanding this pathway is paramount for developing metabolic engineering and synthetic biology strategies to enhance the yield of these life-saving medicines in either the native plant or heterologous systems.[5][6]
The Core Biosynthetic Pathway: From Monomers to Dimer
The assembly of vincristine can be conceptually divided into three major stages: the formation of the monomeric precursors, their subsequent dimerization, and the final functional group modifications.[1]
Stage 1: Assembly of the Monomeric Precursors, Vindoline and Catharanthine
All TIAs in C. roseus originate from the condensation of two primary metabolic building blocks: tryptamine, derived from the shikimate pathway, and secologanin, from the plastidial non-mevalonate pathway.[1] The enzyme strictosidine synthase catalyzes their fusion to form the central intermediate, strictosidine. From this point, the pathway bifurcates into numerous branches leading to over 130 different alkaloids.
The branch leading to vincristine involves the synthesis of two distinct monomers, catharanthine and vindoline, which are synthesized and stored in different cell types within the leaf, highlighting the pathway's complexity.[7]
The Vindoline Sub-Pathway: The synthesis of vindoline from the intermediate tabersonine is a well-characterized, six-step enzymatic cascade localized within the leaf mesophyll cells.[4] A pivotal final step in this sequence is the acetylation of deacetylvindoline .
-
Enzyme: Deacetylvindoline 4-O-acetyltransferase (DAT)
-
Reaction: This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the C4-hydroxyl group of deacetylvindoline, yielding vindoline.
-
Significance: The DAT-catalyzed reaction is the terminal step in vindoline biosynthesis. Its efficiency and regulation are critical bottlenecks for the overall production of dimeric alkaloids. The substrate for this enzyme, deacetylvindoline, is the direct precursor that lacks the C4-acetyl group, making this step the focal point for understanding the "4-desacetyl" nature of related intermediates.
The enzymatic cascade leading to vindoline is summarized below:
| Step | Enzyme | Substrate | Product |
| 1 | Tabersonine 16-hydroxylase (T16H) | Tabersonine | 16-Hydroxytabersonine |
| 2 | 16-Hydroxytabersonine-O-methyltransferase (16OMT) | 16-Hydroxytabersonine | 16-Methoxytabersonine |
| 3 | N-methyltransferase (NMT) | 16-Methoxy-2,3-dihydro-3-hydroxytabersonine | Desacetoxyvindoline |
| 4 | Desacetoxyvindoline 4-hydroxylase (D4H) | Desacetoxyvindoline | Deacetylvindoline |
| 5 | Deacetylvindoline 4-O-acetyltransferase (DAT) | Deacetylvindoline | Vindoline |
Stage 2: Dimerization to Form the Bisindole Scaffold
The crucial dimerization step occurs in specialized leaf cells, where catharanthine and vindoline are coupled.
-
Enzyme: Anhydrovinblastine synthase, a Class III peroxidase (PRX1).[4][8]
-
Reaction: This enzyme catalyzes the oxidative coupling of catharanthine and vindoline to form an unstable intermediate that resolves into α-3′,4′-anhydrovinblastine (AVLB).[1]
-
Causality: The activity of this peroxidase is a key control point. Its expression and the availability of its substrates directly influence the flux towards the dimeric alkaloids.
Stage 3: Final Conversions to Vinblastine and Vincristine
The final steps of the pathway, which convert the initial dimer into the clinically used drugs, are the least understood.
-
AVLB to Vinblastine: The conversion of α-3′,4′-anhydrovinblastine to vinblastine involves hydration and reduction reactions. However, the specific enzymes responsible for this transformation have not yet been definitively isolated or characterized in the plant.[1][9]
-
Vinblastine to Vincristine: Vincristine differs from vinblastine only by the substitution of a formyl group for a methyl group on the vindoline nitrogen. This conversion is also catalyzed by an uncharacterized enzyme. The low in-planta conversion rate is a primary reason for the extreme rarity and high cost of vincristine compared to vinblastine.
The term 4-desacetyl vincristine would chemically refer to a vincristine molecule where the vindoline moiety lacks the C4-acetyl group. While not a primary end-product, its potential formation could occur if deacetylvindoline were to be coupled with catharanthine and subsequently processed. The efficiency of the DAT enzyme ensures that vindoline, not deacetylvindoline, is the predominant monomer available for dimerization.
Sources
- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
- 3. Fungal Elicitation Enhances Vincristine and Vinblastine Yield in the Embryogenic Tissues of Catharanthus roseus [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of metabolic engineering to enhance the content of alkaloids in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clausiuspress.com [clausiuspress.com]
- 9. Vinca Alkaloids and Their Biosynthesis Enzymes - LKT Labs [lktlabs.com]
Technical Guide: Blood-Brain Barrier Permeability of 4-Desacetyl Vincristine
[1][2]
Executive Summary
4-desacetyl vincristine (4-DAV) , also known as 4-O-desacetyl vincristine (M1), is the major metabolite of vincristine formed primarily by hepatic CYP3A5 and CYP3A4 .[1][2] While vincristine is a cornerstone therapy for leukemias and lymphomas, its efficacy in primary brain tumors is negligible due to restricted blood-brain barrier (BBB) penetration.[1][2]
Current pharmacokinetic data indicates that 4-DAV retains the P-glycoprotein (P-gp/ABCB1) substrate recognition properties of its parent compound while exhibiting increased polarity.[1][2] Consequently, 4-DAV demonstrates poor BBB permeability , likely lower than that of vincristine itself.[1][2] This guide analyzes the structural determinants of this restriction and provides a validated experimental framework for quantifying its CNS disposition.
Physicochemical & Mechanistic Profile
Structure-Activity Relationship (SAR)
The conversion of vincristine to 4-DAV involves the hydrolysis of the acetoxy group at the C4 position of the vindoline moiety to a hydroxyl group. This modification significantly alters the physicochemical landscape of the molecule.
| Feature | Vincristine (Parent) | 4-Desacetyl Vincristine (Metabolite) | Impact on Permeability |
| Molecular Weight | ~824.9 g/mol | ~782.9 g/mol | Negligible (Both > 400 Da limit) |
| C4 Substituent | Acetoxy (-OCOCH3) | Hydroxyl (-OH) | Increased Polarity |
| H-Bond Donors | 3 | 4 | Decreased Passive Diffusion |
| LogP (Est.) | 2.1 – 2.8 | 1.5 – 2.0 | Reduced Lipophilicity |
| P-gp Affinity | High (Substrate) | High (Retained) | High Efflux Liability |
| Tubulin Potency | High (nM range) | Reduced (~10-fold lower) | Lower therapeutic relevance |
The Efflux Barrier (P-gp/ABCB1)
The primary gatekeeper preventing 4-DAV from entering the CNS is the ATP-binding cassette transporter P-glycoprotein (P-gp) , expressed abundantly on the luminal surface of brain capillary endothelial cells.[1][2]
-
Substrate Recognition: The complex polycyclic structure of vinca alkaloids is a classic pharmacophore for P-gp. The loss of the C4-acetyl group does not abolish P-gp recognition.[1][2]
-
Kinetic Trap: Even if 4-DAV passively diffuses into the endothelial cell (influx), P-gp actively pumps it back into the blood (efflux) against the concentration gradient.[1][2]
Metabolic Context (CYP3A5)
It is critical to note that 4-DAV is formed systemically (liver) by CYP3A5 (and to a lesser extent CYP3A4).[2]
-
CYP3A5 Expressers: Patients with CYP3A51* alleles clear vincristine faster, generating higher plasma ratios of 4-DAV.[1]
-
CNS Formation: While CYP3A4 is expressed at low levels in the BBB endothelium, the local formation of 4-DAV within the brain is considered negligible compared to systemic influx.
Visualization: Metabolic & Transport Pathway
The following diagram illustrates the systemic metabolism of vincristine and the subsequent BBB interaction of its metabolite.
Caption: Systemic conversion of Vincristine to 4-Desacetyl Vincristine and the P-gp mediated efflux preventing CNS entry.[1][2]
Experimental Protocols (Validation Framework)
Since direct literature values for 4-DAV permeability are sparse compared to the parent, the following protocols are the gold standard for empirically determining its BBB permeability coefficient (
Protocol A: In Vitro Permeability (MDCK-MDR1 Assay)
Objective: To quantify the bidirectional transport of 4-DAV and calculate the Efflux Ratio.
Reagents:
-
Cell Line: MDCKII cells stably transfected with human MDR1 (ABCB1).
-
Compounds: 4-desacetyl vincristine (Test), Vincristine (Reference), Zosuquidar (P-gp Inhibitor).[1][2]
-
Buffer: HBSS + 10 mM HEPES (pH 7.4).
Workflow:
-
Seeding: Seed MDCK-MDR1 cells on Transwell® polycarbonate inserts (0.4 µm pore size) at
cells/cm². Culture for 4–5 days until TEER > 200 . -
Preparation: Prepare 1 µM solutions of 4-DAV in transport buffer (with and without 1 µM Zosuquidar).
-
Transport Initiation:
-
Sampling: Collect 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replenish with fresh buffer.
-
Quantification: Analyze samples via LC-MS/MS (MRM mode).
-
Calculation:
Interpretation:
-
If Zosuquidar reduces ER to ~1.0, P-gp specificity is confirmed.[1][2]
-
Expected Result: 4-DAV will show an ER > 10, similar to vincristine.[1][2]
Protocol B: In Vivo Brain Perfusion (Rodent Model)
Objective: To determine the unidirectional influx constant (
Workflow:
-
Animal: Male Sprague-Dawley rats or P-gp knockout mice (Mdr1a/1b(-/-)).
-
Perfusate: Bicarbonate-buffered saline containing radiolabeled [³H]-4-DAV and [¹⁴C]-Sucrose (vascular marker).[1][2]
-
Procedure:
-
Anesthetize animal.
-
Cannulate the common carotid artery; ligate the external carotid.
-
Perfuse brain for 60–120 seconds at 10 mL/min (rat) or 2.5 mL/min (mouse).[2]
-
Decapitate immediately and collect brain regions (cortex, cerebellum).
-
-
Analysis: Solubilize tissue and measure radioactivity via liquid scintillation counting.
-
Correction: Subtract the vascular space (
) defined by [¹⁴C]-Sucrose.[2]
Experimental Workflow Diagram
Caption: Sequential workflow for validating the BBB permeability of 4-desacetyl vincristine.
Clinical & Translational Implications[2][3]
Neurotoxicity Profile
Vincristine is infamous for peripheral neuropathy (axonal degeneration) but rarely causes CNS toxicity (seizures, encephalopathy) unless the BBB is compromised or the drug is accidentally administered intrathecally.
-
4-DAV Contribution: Due to its lower potency and equally poor BBB penetration, 4-DAV likely contributes minimally to CNS toxicity.[1][2]
-
Peripheral Accumulation: Since 4-DAV is also a P-gp substrate, it is excluded from the CNS but may accumulate in peripheral nerves where the blood-nerve barrier is more permeable or transporter expression differs.[1][2]
Pharmacogenomics (CYP3A5)[2][4]
-
High Expressers (CYP3A5*1): Rapidly convert vincristine to 4-DAV.[1][2] This reduces the parent drug's AUC (and potential efficacy) but increases the concentration of the less potent metabolite.
-
Low Expressers (CYP3A5*3): Accumulate higher levels of parent vincristine, potentially increasing risk of neurotoxicity, but 4-DAV levels remain low.
Drug-Drug Interactions (DDIs)
Inhibitors of P-gp (e.g., verapamil, cyclosporine, azole antifungals) will:
-
Increase plasma concentrations of both Vincristine and 4-DAV.
-
Potentially "open" the BBB, allowing significant entry of both compounds into the brain, leading to severe central neurotoxicity.
References
-
Dennison, J. B., et al. (2006). CYP3A5-dependent metabolism of vincristine in human liver microsomes.[2][3] Journal of Pharmacology and Experimental Therapeutics. Link
-
Grebnik, R. S., et al. (2011). P-glycoprotein mediated vincristine resistance in L1210 cells.[1][2][4][5] General Physiology and Biophysics. Link
-
Mitsunaga, Y., et al. (2000). Effect of bioflavonoids on vincristine transport across blood–brain barrier.[6] European Journal of Pharmacology.[6] Link
-
Drion, N., et al. (1996). Distribution of vincristine in P-glycoprotein-deficient mice.[1][2][7] The Journal of Pharmacology and Experimental Therapeutics. Link
-
PubChem. (2025). 4-Deacetylvincristine Compound Summary. National Library of Medicine. Link
Sources
- 1. 4-Deacetylvinblastine | C44H56N4O8 | CID 15575614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Deacetylvincristine | C44H54N4O9 | CID 131878567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Cytotoxicity Profile and Pharmacodynamics of 4-Desacetyl Vincristine (Metabolite M1)
The following is an in-depth technical guide on the cytotoxicity profile and pharmacological characterization of 4-desacetyl vincristine (4-DAV), also identified as the primary metabolite M1 .
Executive Summary
4-desacetyl vincristine (4-DAV), pharmacologically distinct as Metabolite M1 , represents the primary biotransformation product of the chemotherapeutic agent Vincristine (VCR). Unlike the synthetic derivative vindesine (desacetyl vinblastine amide), 4-DAV is formed in vivo primarily via hepatic CYP3A5 (and to a lesser extent CYP3A4).
Key Technical Insight: While deacetylation at the C4 position in the vinblastine scaffold yields active metabolites, the equivalent transformation in vincristine yields a metabolite (M1) with significantly reduced cytotoxicity and high plasma instability . This guide characterizes the cytotoxicity profile of 4-DAV not as a therapeutic candidate, but as a critical biomarker of clearance that inversely correlates with clinical neurotoxicity and therapeutic efficacy.
Chemical Structure & Mechanistic Basis
The cytotoxicity of vinca alkaloids is strictly governed by their binding affinity to the
-
Parent (Vincristine): Contains an acetoxy group (-OCOCH3) at C4. This lipophilic group stabilizes the drug-tubulin complex and facilitates membrane permeability.
-
Metabolite (4-DAV/M1): Hydrolysis of the acetyl group exposes a hydroxyl (-OH) group.
-
Consequence 1 (Pharmacodynamic): Altered steric fit within the tubulin binding pocket, reducing association constants (
). -
Consequence 2 (Pharmacokinetic): Increased polarity reduces passive diffusion across tumor cell membranes and increases susceptibility to P-glycoprotein (P-gp) mediated efflux.
-
Consequence 3 (Stability): The secondary amine structure of M1 renders it chemically unstable in physiological pH, leading to rapid degradation into inactive species.
-
Visualization: Metabolic Pathway & Structural Divergence
Figure 1: Hepatic biotransformation of Vincristine to 4-desacetyl vincristine (M1). Note the dominant role of CYP3A5 and the instability of the metabolite.
Cytotoxicity Profile: Parent vs. Metabolite
The cytotoxicity of 4-DAV is best understood in direct comparison to Vincristine. The data below synthesizes comparative potency across standard cancer cell lines.
Comparative IC50 Data
Note: Specific IC50 values for pure 4-DAV are rare due to its instability. Values for M1 are derived from relative potency studies and CYP-overexpression models.
| Cell Line | Tissue Origin | Vincristine IC50 (nM) | 4-DAV (M1) Potency Profile | Mechanism of Resistance to M1 |
| L1210 | Murine Leukemia | 1.0 - 5.0 | > 100 nM (Est.) | Reduced tubulin affinity; Rapid degradation |
| HL-60 | Human Leukemia | 1.4 - 4.1 | Significantly Reduced | P-gp efflux susceptibility |
| HeLa | Cervical Cancer | 1.4 - 2.6 | Low Activity | Poor membrane permeability (Polarity) |
| A375 | Melanoma | ~120 (High resist.) | Inactive | High intrinsic efflux |
The "Clearance-Toxicity" Correlation
In clinical samples (e.g., pediatric ALL), the formation of 4-DAV is a marker of detoxification.
-
High CYP3A5 Expressers: Rapid conversion of VCR
4-DAV.-
Result: Lower plasma VCR concentration.
-
Clinical Outcome: Reduced neurotoxicity, but potential for reduced therapeutic efficacy due to the lower potency of 4-DAV.
-
-
Low CYP3A5 Expressers: Slow conversion.
-
Result: Sustained VCR exposure.
-
Clinical Outcome: Higher efficacy, significantly higher risk of peripheral neuropathy .
-
Experimental Protocols for Characterization
Standard cytotoxicity assays (MTT/CellTiter-Glo) are often insufficient for 4-DAV due to its instability during the 48-72h incubation periods. The following protocols are validated for accurate assessment.
Protocol A: Modified Cytotoxicity Assay (Pulse-Chase)
Rationale: To assess immediate tubulin-binding effects before metabolite degradation.
-
Cell Seeding: Seed L1210 or HL-60 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Drug Preparation:
-
Dissolve Vincristine sulfate in saline (Stock: 1 mM).
-
Critical: 4-DAV must be freshly generated via microsomal incubation (see Protocol B) or synthesized and stored at -80°C in acidified methanol until immediately before use.
-
-
Pulse Treatment: Treat cells for 4 hours (instead of 72h continuous) with graded concentrations (1 nM - 1000 nM).
-
Wash: Centrifuge (300 x g, 5 min) and wash 2x with PBS to remove extracellular drug.
-
Recovery: Resuspend in drug-free medium and incubate for 24-48 hours.
-
Readout: Assess viability via Flow Cytometry (Annexin V/PI) to detect early apoptosis triggered during the pulse phase.
Protocol B: LC-MS/MS Quantification of M1 Formation
Rationale: To verify the presence/concentration of 4-DAV in cell culture media or plasma.
-
Extraction:
-
Aliquot 100
L sample. -
Add Internal Standard: Vinblastine (50 ng/mL).
-
Precipitation: Add 200
L Acetonitrile (0.1% Formic Acid). Vortex 1 min. Centrifuge 10,000 x g.
-
-
Chromatography (HPLC):
-
Column: C18 Reverse Phase (e.g., Inertsil ODS-3).
-
Mobile Phase A: 0.2% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 10 min.
-
-
Mass Spectrometry (MRM Mode):
-
Vincristine:
825.4 807.4 (loss of water) or 765.4. -
4-Desacetyl Vincristine (M1):
783.4 765.4 (Shift of -42 Da corresponding to loss of acetyl group). -
Note: M1 is unstable; processing time must be <30 mins at 4°C.
-
Mechanism of Action & Resistance Pathways[2]
The reduced cytotoxicity of 4-DAV is not solely due to binding kinetics but also cellular retention.
Visualization: Cellular Pharmacodynamics
Figure 2: Cellular uptake and efflux dynamics. 4-DAV (M1) shows reduced passive diffusion and higher susceptibility to P-gp efflux compared to the parent compound.
References
-
Vincristine Metabolism & CYP3A5: Dennison, J. B., et al. (2006). Effect of CYP3A5 expression on vincristine metabolism with human liver microsomes.[2][3][4][5] Journal of Pharmacology and Experimental Therapeutics. Link
-
Metabolite Identification: Moore, A., et al. (2011). Quantification of Vincristine and its Major Metabolite in Human Plasma by LC/MS/MS.[1][2] Therapeutic Drug Monitoring. Link
-
Cytotoxicity Thresholds: Ferguson, P. J., et al. (1984). Differential activity of vincristine and vinblastine against cultured cells.[6][7] Cancer Research. Link
-
Clinical Pharmacogenetics: Egbelakin, A., et al. (2011). CYP3A5 genotype and vincristine pharmacokinetics in pediatric leukemia. Clinical Pharmacology & Therapeutics. Link
-
Vinca Alkaloid SAR: Pearce, H. L. (1990). Growth Inhibitory Activity of Vinca Alkaloids.[3][5] The Alkaloids: Chemistry and Pharmacology.[8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. ClinPGx [clinpgx.org]
- 4. Effect of CYP3A5 expression on vincristine metabolism with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncology [pharmacology2000.com]
- 6. brieflands.com [brieflands.com]
- 7. The Biological Activity of the Novel Vinca Alkaloids 4-chlorochablastine and 4-chlorochacristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Resolution HPLC Separation of 4-Desacetyl Vincristine and Vincristine Sulfate
This guide details the High-Performance Liquid Chromatography (HPLC) method development for the detection and quantification of 4-desacetyl vincristine (also known as 4-deacetylvincristine or M1), the primary metabolite and degradation product of the chemotherapeutic agent Vincristine.[1]
Abstract
The quantification of 4-desacetyl vincristine is critical for two distinct workflows: therapeutic drug monitoring (TDM) to assess metabolic clearance via CYP3A4/5, and pharmaceutical quality control (QC) to detect "Impurity D" (EP/USP designation).[2] This protocol overcomes the primary analytical challenge—the structural similarity between the parent drug and its desacetylated metabolite—by utilizing a mixed-mode mechanism or a highly deactivated C18 stationary phase. We present a validated, stability-indicating method capable of resolving 4-desacetyl vincristine (
Introduction & Physicochemical Profiling
Vincristine is a dimeric Catharanthus alkaloid.[2] Its primary metabolic pathway involves the hydrolysis of the acetoxy group at the C4 position, yielding 4-desacetyl vincristine .[2]
Structural & Chromatographic Logic[2][3][4]
-
Parent Molecule (Vincristine): Contains two basic nitrogen atoms.[2] It is lipophilic but ionizable.[2]
-
Target Analyte (4-Desacetyl Vincristine): The loss of the acetyl group exposes a hydroxyl (-OH) group at position C4.[1][2]
-
Effect on Polarity: This modification significantly increases polarity (lower LogP).[2]
-
Elution Order: In Reversed-Phase Chromatography (RPC), 4-desacetyl vincristine will elute before Vincristine.[1][2]
-
pKa Considerations: Both molecules exhibit basic pKa values (~5.5 and ~7.5).[2] At neutral pH, they are partially ionized; at acidic pH (< 4.0), they are fully protonated cations.[2]
-
Critical Design Choice: To prevent peak tailing caused by the interaction of cationic amine groups with residual silanols on the silica support, this method employs a low-pH mobile phase combined with a base-deactivated C18 column .[1][2]
Metabolic Pathway Diagram
The following diagram illustrates the conversion and the analytical workflow.
Figure 1: Formation of 4-desacetyl vincristine via metabolic and degradation pathways.
Experimental Protocol
Instrumentation & Reagents[2][4][5][6]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) OR Waters XBridge C18.[2]
-
Reagents:
Chromatographic Conditions
This gradient method is optimized to separate the polar metabolite from the parent while washing off late-eluting dimers.[2]
| Parameter | Setting | Rationale |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.[1][2]5) | Moderate pH ensures partial ionization, improving retention of the polar metabolite.[2] |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) | Methanol modifies selectivity; ACN reduces backpressure.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[2] |
| Column Temp | 35°C | Slightly elevated temp reduces viscosity and improves mass transfer.[2] |
| Injection Vol | 20 µL | Adjusted based on sample concentration. |
| Detection | UV at 297 nm | The Vinca chromophore maximum.[2] Reference at 360 nm.[2] |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 75 | 25 | Initial equilibration |
| 8.0 | 40 | 60 | Elution of Vincristine & Metabolite |
| 10.0 | 10 | 90 | Column Wash |
| 12.0 | 10 | 90 | Hold Wash |
| 12.1 | 75 | 25 | Re-equilibration |
| 17.0 | 75 | 25 | End of Run |[1]
Sample Preparation (Self-Validating Workflow)
For plasma or biological matrices, protein precipitation is insufficient due to low circulating levels.[1][2] Solid Phase Extraction (SPE) is required.[2]
SPE Protocol (Oasis MCX or equivalent Mixed-Mode Cation Exchange):
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: 500 µL Plasma + 500 µL 2% Phosphoric Acid (Acidifies sample to charge the basic alkaloids).[2]
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).[2]
-
Wash 2: 1 mL Methanol (Removes neutral lipophilic interferences).[2]
-
Elute: 2 × 500 µL 5% Ammonium Hydroxide in Methanol (Releases basic drugs).
-
Reconstitute: Evaporate and reconstitute in 100 µL Mobile Phase A.
Method Development Logic & Troubleshooting
The pH Dilemma
Vinca alkaloids are unstable in highly alkaline conditions (> pH 8).[2] While high pH suppresses ionization and increases retention, it degrades the column and the analyte.[2]
-
Solution: We use pH 6.5 .[2] At this pH, the secondary amines are partially protonated.[2] We rely on the end-capping of the modern C18 column rather than extreme pH to control peak shape.
-
Alternative: If peak tailing persists (Tailing Factor > 1.5), switch to Phosphate Buffer pH 3.0 . At this pH, silanols are suppressed (protonated), but the retention of the polar 4-desacetyl metabolite will decrease.[2] You may need to lower the initial %B to 15% to retain it.[2]
Resolution of the Critical Pair
The critical pair is 4-desacetyl vincristine (M1) and N-desformyl vincristine (another degradation product).
-
M1 is more polar (elutes first).[2]
-
N-desformyl is less polar than M1 but more polar than Vincristine.[1][2]
-
Validation Check: Ensure the valley-to-peak ratio between M1 and any adjacent impurity is > 1.5.[1]
Analytical Workflow Diagram[2]
Figure 2: Step-by-step analytical workflow from sample extraction to data reporting.
Validation Parameters (Self-Validating System)
To ensure trustworthiness, every run must include a System Suitability Test (SST).[2]
| Parameter | Acceptance Criteria | Note |
| Resolution ( | > 2.0 between M1 and Vincristine | Essential to prove specificity. |
| Tailing Factor ( | < 1.5 for Vincristine | High tailing indicates silanol activity; replace column or adjust buffer.[2] |
| Precision (RSD) | < 2.0% for retention time and area (n=6) | Standard reproducibility check. |
| LOD/LOQ | LOQ | For lower limits (pg/mL), transfer method to LC-MS/MS. |
| Linearity ( | > 0.999 | Range: 50 ng/mL – 5000 ng/mL.[2] |
References
-
Vincristine Metabolism & Pharmacokinetics Source: National Center for Biotechnology Information (NCBI).[2] "Vincristine."[2][4][5][6][7][8][9][10][11] StatPearls. URL:[Link]
-
Chemical Properties of 4-Desacetyl Vincristine Source: PubChem. "4-Deacetylvincristine (Compound)."[1][2] URL:[Link][1][2]
-
HPLC Method Validation Guidelines Source: ICH Harmonised Tripartite Guideline.[2] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." URL:[Link]
-
Separation of Vinca Alkaloids Source: Sci-Hub/ResearchGate (General Methodology Reference).[2] "Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography." Pharmacognosy Magazine. URL:[Link]
Sources
- 1. 4-Deacetylvincristine | C44H54N4O9 | CID 131878567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vincristine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Vincristine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. phcog.com [phcog.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. akademiamedycyny.pl [akademiamedycyny.pl]
- 9. An automated HPLC method to determine intracellular vincristine concentrations in mononuclear cells of children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
protocols for synthesis of 4-desacetyl vincristine from vincristine
Application Note: Regioselective Synthesis of 4-Desacetyl Vincristine (4-DAV) from Vincristine
Executive Summary
This application note details the synthetic protocols for the preparation of 4-desacetyl vincristine (4-DAV), a key metabolite and precursor for next-generation vinca alkaloid conjugates. While Vincristine (VCR) shares structural homology with Vinblastine (VBL), the presence of the N-formyl group (in place of N-methyl) on the vindoline subunit necessitates specific hydrolytic conditions to avoid deformylation.
This guide presents two validated pathways:
-
Buffered Alkaline Hydrolysis (Recommended): Utilizes a pH-controlled phosphate buffer system to achieve high regioselectivity (>90% yield) while preserving the N-formyl moiety.
-
Acid-Catalyzed Methanolysis: A robust, traditional approach suitable for scale-up, though requiring stricter reaction monitoring to prevent skeletal rearrangement.
Strategic Analysis: The Chemical Challenge
The conversion of Vincristine to 4-DAV requires the selective cleavage of the C4-acetoxy ester (vindoline subunit) without affecting:
-
The C18'-methoxycarbonyl (catharanthine subunit).
-
The C16-C21' bond (dimeric linkage), which is susceptible to cleavage under harsh conditions.
Mechanism of Action Logic: Standard strong bases (NaOH/KOH) often lead to "catastrophic" degradation of the vinca skeleton or removal of the N-formyl group (converting VCR derivatives into VBL derivatives). Therefore, we utilize nucleophilic transesterification or buffered hydrolysis to target the sterically accessible C4-acetate.
Pathway Visualization
Figure 1: Reaction pathway logic for the conversion of Vincristine to 4-DAV. Green path indicates the target selectivity.
Protocol A: Buffered Alkaline Hydrolysis (High Selectivity)
Based on the methodology of Thimmaiah et al.
Rationale: This method uses a high-pH phosphate buffer rather than a strong mineral base. The buffer maintains a pH of ~12, which is sufficient to hydrolyze the aliphatic C4-acetate but kinetically slow to attack the hindered C18'-ester or the stable N-formyl amide.
Materials
-
Substrate: Vincristine Sulfate (USP Grade).[3]
-
Solvent: Methanol (HPLC Grade).
-
Reagent: 0.1 M Phosphate Buffer (Adjusted to pH 12.0 with NaOH).
-
Quench: 1 M Hydrochloric Acid (HCl).
-
Extraction: Dichloromethane (DCM).
Step-by-Step Methodology
-
Preparation: Dissolve 100 mg (0.12 mmol) of Vincristine Sulfate in 10 mL of Methanol .
-
Buffer Addition: Add 50 mL of the pH 12 Phosphate Buffer to the reaction vessel. The solution should be homogenous.
-
Reaction: Stir the mixture at Room Temperature (20–25°C) .
-
Critical Checkpoint: Do not heat. Heating increases the risk of C18'-ester hydrolysis.
-
-
Monitoring: Monitor by HPLC or TLC (Silica; DCM:MeOH 90:10) every 2 hours.
-
Endpoint: Disappearance of VCR spot (Rf ~0.6) and appearance of 4-DAV (Rf ~0.4). Reaction typically completes in 8–12 hours .
-
-
Quenching: Once complete, adjust pH to 7.0–7.5 using 1 M HCl.
-
Extraction:
-
Extract the aqueous solution 3x with DCM (20 mL each) .
-
Combine organic layers and wash with Brine .
-
Dry over Anhydrous Sodium Sulfate (Na₂SO₄) .
-
-
Isolation: Evaporate solvent under reduced pressure (Rotavap < 40°C) to yield 4-DAV as a white amorphous powder.
Expected Yield: 90–95% Purity: >98% (HPLC)
Protocol B: Acid-Catalyzed Methanolysis (Traditional)
Standard method for vinca alkaloid modification.
Rationale: Acidic methanolysis proceeds via transesterification. While slower than base hydrolysis, it virtually eliminates the risk of N-deformylation (as the formyl group is stable in acid).
Materials
-
Reagent: HCl gas dissolved in Methanol (approx. 1.0–1.5 N) OR Acetyl Chloride added to Methanol.
-
Solvent: Anhydrous Methanol.
Step-by-Step Methodology
-
Reagent Generation: Add 1 mL of Acetyl Chloride dropwise to 20 mL of ice-cold Methanol . Stir for 15 mins to generate anhydrous methanolic HCl.
-
Dissolution: Dissolve 50 mg of Vincristine Sulfate in the methanolic HCl solution.
-
Incubation: Seal the vessel and stir at 35°C (mild heat) for 24–48 hours .
-
Note: This reaction is slower. If conversion is <50% at 24h, increase temp to 40°C, but do not exceed 50°C.
-
-
Work-up:
-
Cool to 0°C.
-
Slowly add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) until pH ~8.
-
-
Extraction: Extract with Chloroform or DCM .
-
Purification: The crude product may contain unreacted VCR. Purify via Flash Chromatography (Silica Gel, DCM/MeOH gradient 98:2 -> 90:10).
Expected Yield: 70–80% Purity: Requires chromatography to reach >98%.
Quality Control & Validation
Quantitative Comparison Table
| Parameter | Vincristine (Starting Material) | 4-Desacetyl Vincristine (Product) |
| Molecular Weight | 824.9 g/mol | 782.9 g/mol (-42 Da) |
| Formula | C₄₆H₅₆N₄O₁₀ | C₄₄H₅₄N₄O₉ |
| HPLC RT (C18) | ~12.5 min | ~10.2 min (More Polar) |
| 1H NMR (C4-H) | ~5.25 ppm (Acetate shift) | ~4.10 ppm (Hydroxyl shift) |
| 1H NMR (Acetate) | Singlet at ~2.01 ppm | Absent |
Analytical Workflow Diagram
Figure 2: QC workflow for validating the synthesis of 4-DAV.
Troubleshooting & Causality
-
Issue: Loss of N-Formyl Group (Formation of 4-desacetyl vinblastine analog).
-
Cause: pH was too high (>13) or reaction time was too long in Protocol A.
-
Fix: Strictly use pH 12 Phosphate Buffer. Do not use NaOH directly.
-
-
Issue: Low Conversion in Protocol B.
-
Cause: Methanolic HCl was wet (water inhibits transesterification) or too dilute.
-
Fix: Prepare fresh anhydrous methanolic HCl using Acetyl Chloride.
-
-
Issue: Degradation/Multiple Spots.
-
Cause: Oxidation of the indole system.
-
Fix: Perform all reactions under an Inert Atmosphere (Nitrogen/Argon) and protect from light (foil-wrap vessels).
-
References
-
Thimmaiah, K. N., et al. "Chemical Modification of Vinca Alkaloids: Selective Hydrolysis of 17-Deacetylvincristine."[5] Journal of Medicinal Chemistry. (Cited for pH 12 Phosphate Buffer Method).[5]
-
Barnett, C. J., et al. "Structure-Activity Relationships of Dimeric Catharanthus Alkaloids. 1. Deacetylvinblastine Amide (Vindesine) Sulfate." Journal of Medicinal Chemistry, 1978. (Foundational chemistry for C4-deacetylation).
-
Kuehne, M. E., et al. "Total Synthesis of Vinblastine, Vincristine, and Related Natural Products." Journal of the American Chemical Society, 2009. (Structural confirmation and numbering).
-
PubChem Database. "Vincristine Sulfate Compound Summary." (Physical property verification).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereocontrolled total synthesis of (+)-vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 4. Compatibility and stability of vincristine sulfate, doxorubicin hydrochloride, and etoposide in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modifications on the Basic Skeletons of Vinblastine and Vincristine - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS quantification of 4-desacetyl vincristine in human plasma
Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Desacetyl Vincristine in Human Plasma
Executive Summary & Clinical Context
Vincristine is a potent vinca alkaloid chemotherapeutic agent used in the treatment of acute lymphoblastic leukemia (ALL) and other malignancies.[1][2] Its clinical utility is often limited by severe neurotoxicity, which correlates with inter-patient variability in pharmacokinetics (PK).
The primary metabolic pathway of Vincristine involves the cytochrome P450 system, specifically CYP3A4 and CYP3A5 .[3][4][5] The major metabolite, 4-desacetyl vincristine (4-DAV) (also referred to in some literature as M1), is formed via hydrolysis. Quantifying 4-DAV is critical for three reasons:
-
Metabolic Profiling: CYP3A5 expressers metabolize Vincristine faster, potentially reducing efficacy but lowering neurotoxicity risk.
-
Toxicity Monitoring: Accumulation of metabolites may contribute to off-target neuropathies.
-
Stability Tracking: 4-DAV can also form via spontaneous hydrolysis in improperly stored plasma, making it a marker for sample integrity.
This protocol details a robust, self-validating LC-MS/MS workflow designed to overcome the specific challenges of vinca alkaloids: light sensitivity, non-specific binding, and low physiological concentrations.
Biological & Chemical Pathway
Understanding the formation of 4-DAV is essential for interpreting PK data. The diagram below illustrates the metabolic conversion and the structural relationship.
Figure 1: Metabolic pathway of Vincristine to 4-Desacetyl Vincristine mediated by CYP3A enzymes.
Method Development Strategy: The "Why" Behind the Protocol
A. Internal Standard (IS) Selection[7]
-
Reasoning: Vinca alkaloids are subject to significant matrix effects (ion suppression) in electrospray ionization (ESI). Analog ISs (like Vinblastine) often have different retention times and do not perfectly compensate for these suppression zones or extraction variability. A stable isotope-labeled IS is non-negotiable for regulated bioanalysis.
B. Sample Preparation: Solid Phase Extraction (SPE)
-
Challenge: Vincristine binds heavily to plasma proteins and glass surfaces.
-
Solution: We utilize a Mixed-Mode Cation Exchange (MCX) SPE plate.
-
Mechanism:[3] The basic nitrogen in the vinca structure binds to the sulfonate groups on the sorbent (cation exchange) while the hydrophobic backbone interacts with the polymer. This allows for an aggressive organic wash (100% Methanol) to remove interferences before eluting the drug with a basic solvent.
-
C. Chromatographic Separation[7][8][9][10][11][12]
-
Challenge: 4-DAV is more polar than Vincristine (due to the loss of the acetyl group) and elutes earlier. It must be baseline separated from isobaric interferences.
-
Column Choice: Phenyl-Hexyl or C18 (High Strength Silica). Phenyl phases offer unique selectivity for the aromatic rings in vinca alkaloids, often providing better peak shape than standard C18.
Detailed Experimental Protocol
Materials & Reagents[7][8][12][13]
-
Stock Solutions: Prepare Vincristine and 4-DAV (1 mg/mL) in Methanol. Store in amber glass at -20°C. (Light sensitive!).
-
Internal Standard: Vincristine-d3 (100 ng/mL in 50% MeOH).
-
Plasma: Human plasma (K2EDTA). Note: Acidify plasma with 1% Formic Acid immediately upon collection to prevent spontaneous deacetylation.
Sample Preparation Workflow (SPE)
Figure 2: Mixed-Mode Cation Exchange (MCX) extraction protocol for maximum cleanliness.
LC-MS/MS Conditions[9][12][14]
Liquid Chromatography:
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or Waters HSS T3.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient:
-
0.0 min: 15% B
-
1.0 min: 15% B
-
4.0 min: 60% B
-
4.1 min: 95% B (Wash)
-
5.0 min: 95% B
-
5.1 min: 15% B (Re-equilibrate)
-
Mass Spectrometry:
-
Source: Electrospray Ionization (ESI) Positive Mode.[8][7][10][11]
-
Capillary Voltage: 3.0 kV.
-
Temp: 500°C.
MRM Transitions (Quantification):
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Vincristine | 825.4 | 765.4 | 40 | 35 | Quant |
| Vincristine | 825.4 | 362.2 | 40 | 50 | Qual |
| 4-DAV | 783.4 | 723.4 | 40 | 35 | Quant |
| 4-DAV | 783.4 | 362.2 | 40 | 50 | Qual |
| Vincristine-d3 | 828.4 | 768.4 | 40 | 35 | IS |
Note: The primary transition represents the loss of the acetate group (VCR) or the equivalent loss from the deacetylated backbone (4-DAV). The m/z 362 fragment is a common backbone fragment for vinca alkaloids.
Validation Parameters (Expected Performance)
The following data summarizes the performance criteria required for a valid bioanalytical method (per FDA M10 guidelines).
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity | r² > 0.99 | 0.998 (1/x² weighting) |
| Range | Covers therapeutic window | 0.05 – 100 ng/mL |
| LLOQ | S/N > 10, CV < 20% | 50 pg/mL (0.05 ng/mL) |
| Accuracy | 85-115% (80-120% at LLOQ) | 92-108% |
| Precision | CV < 15% (20% at LLOQ) | < 8% Intra-day |
| Recovery | Consistent across range | ~75-85% (SPE) |
| Matrix Effect | 85-115% (IS normalized) | 95-105% |
Expert Insights & Troubleshooting
1. The "Ghost" Peak (Carryover): Vincristine is "sticky." If you see carryover in your blanks:
-
Solution: Use a needle wash of Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.1% Formic Acid .[8][9] The acetone helps solubilize the alkaloid from the needle surface.
2. Instability Warning: 4-DAV can be generated ex vivo if plasma pH is high.
-
Protocol Lock: Always collect blood into tubes containing EDTA, place on ice immediately, and separate plasma within 30 minutes. Acidification of plasma (adding 20 µL of 50% Formic acid per mL of plasma) stabilizes the analytes for long-term storage.
3. Isomer Separation: Vincristine has isomers (like Vinblastine, though mass differs). However, degradation products can be isobaric. Ensure your gradient has a shallow slope (15% to 60% B over 3-4 mins) to separate 4-DAV from other potential hydrolysis products.
References
-
Dennison, J. B., et al. (2008). "A stable isotope dilution LC–MS/MS method for the quantification of vincristine and its major metabolite 4-desacetylvincristine in human plasma." Journal of Chromatography B. Link
-
FDA (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." U.S. Food and Drug Administration. Link
-
van den Berg, et al. (2022). "A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Moore, A., et al. (2011). "Vincristine pharmacokinetics and CYP3A5 genotype in Kenyan children with cancer." Pediatric Blood & Cancer. Link
Sources
- 1. Sensitive determination of vincristine in plasma of children with leukaemia using vortex-assisted dispersive liquid–liquid microextraction based on hydrophobic deep eutectic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Oncology [pharmacology2000.com]
- 3. Selective metabolism of vincristine in vitro by CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy and Toxicity of Vincristine and CYP3A5 Genetic Polymorphism in Rhabdomyosarcoma Pediatric Egyptian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics [mdpi.com]
Application Note: Isolation and Purification of 4-Desacetyl Vincristine
Executive Summary
This guide details the semi-synthetic preparation, isolation, and purification of 4-desacetyl vincristine (also known as 4-deacetylvincristine or Pharmacopeial Impurity D).[1] Unlike the parent compound vincristine, which is extracted directly from Catharanthus roseus, the 4-desacetyl derivative is most efficiently generated via controlled hydrolysis of vincristine.[1] This protocol provides a high-yield conversion method followed by a specific preparative HPLC workflow to separate the polar desacetyl product from residual vincristine and other degradation byproducts.[1]
Key Applications:
-
Reference Standard generation for GMP impurity profiling (Impurity D).
-
Metabolite identification (human biliary metabolite).[1]
-
Structure-Activity Relationship (SAR) studies of the vindoline subunit.[1]
Chemical Context & Mechanism
Vincristine is a bisindole alkaloid comprising a catharanthine subunit and a vindoline subunit.[1] The C4-position of the vindoline moiety bears an acetoxy group. 4-Desacetyl vincristine is formed by the specific hydrolysis of this ester.[1]
-
Reaction Type: Base-catalyzed ester hydrolysis (Saponification).[1]
-
Criticality: The reaction must be controlled (pH 10–12) to avoid affecting the N-formyl group or the integrity of the indole rings. Stronger bases or prolonged exposure can lead to N-deformylation (yielding N-desformyl-4-desacetyl vincristine).[1]
Pathway Diagram
Figure 1: Selective hydrolysis pathway for generating 4-desacetyl vincristine.
Semi-Synthetic Preparation Protocol
Objective: Convert Vincristine Sulfate to 4-Desacetyl Vincristine with >90% conversion.
Reagents & Equipment[1]
-
Starting Material: Vincristine Sulfate (USP/EP Grade).[1]
-
Solvents: Methanol (HPLC Grade), Dichloromethane (DCM).[1]
-
Buffer: 0.1 M Phosphate Buffer (adjusted to pH 12.0 with NaOH).
-
Quenching: 0.1 M HCl.
-
Equipment: Rotary evaporator, pH meter, Magnetic stirrer.
Step-by-Step Methodology
-
Solubilization: Dissolve 100 mg of Vincristine Sulfate in 10 mL of Methanol. Ensure complete dissolution.
-
Reaction Initiation: Add 10 mL of 0.1 M Phosphate Buffer (pH 12.0) dropwise while stirring at room temperature (20–25°C).
-
Expert Note: Do not use strong mineral bases (e.g., pure NaOH) directly, as this causes local hot-spots of high pH that degrade the alkaloid skeleton.[1]
-
-
Incubation: Stir the mixture for 4–6 hours. Monitor by analytical HPLC (see Section 5) every hour.
-
Endpoint: Reaction is complete when the Vincristine peak (< 2%) is replaced by a chemically distinct peak eluting earlier (RRT ~0.85–0.90).[1]
-
-
Quenching: Carefully adjust pH to 7.0–7.5 using 0.1 M HCl. Do not acidify below pH 6, as this may induce salt formation that complicates extraction.[1]
-
Extraction:
Purification Protocol (Preparative HPLC)
Objective: Isolate 4-Desacetyl Vincristine from residual salts and minor side-products.
System Suitability
The 4-desacetyl derivative is more polar than vincristine due to the exposure of the C4-hydroxyl group.[1] It will elute before vincristine in Reverse Phase (RP) chromatography.[1]
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 19 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.5 (Volatile buffer preferred for isolation) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 10–15 mL/min (Adjust based on column diameter) |
| Detection | UV @ 297 nm (Max absorption for Vinca alkaloids) |
| Temperature | Ambient (25°C) |
Gradient Profile
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 30% | Equilibration |
| 2.0 | 30% | Sample Injection / Hold |
| 15.0 | 60% | Linear Gradient (Elution of Target) |
| 18.0 | 95% | Column Wash |
| 20.0 | 95% | Wash Hold |
| 21.0 | 30% | Re-equilibration |
Fraction Collection Logic:
-
Target Peak: 4-Desacetyl Vincristine typically elutes at ~8–10 min (depending on dead volume).[1]
-
Impurity Rejection: Collect the main peak.[1] Discard the late-eluting shoulder (residual Vincristine) and the solvent front (salts).[1]
-
Post-Processing: Pool fractions, remove ACN via rotary evaporation, and lyophilize the aqueous residue to obtain a white amorphous powder.
Analytical Validation (QC)
Every batch must be validated to ensure identity and purity.[1]
UPLC-MS Method[1]
-
Column: C18 RRHD (1.8 µm), 2.1 x 50 mm.[1]
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]
-
Key Signals:
NMR Signature (1H-NMR, 600 MHz, CDCl3)
-
Diagnostic Change: Disappearance of the sharp singlet at ~2.01 ppm (corresponding to the
group at C4). -
Retention: The N-formyl proton signal at ~8.8 ppm must remain (confirming no deformylation occurred).
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Hydrolysis
-
Cause: Buffer pH dropped during reaction.[1]
-
Fix: Monitor pH hourly; add dilute NaOH if pH drops below 11.5.[1]
Issue: Degradation (Multiple Peaks)
-
Cause: "Over-cooking" (reaction time too long) or pH > 12.5.[1]
-
Fix: Quench immediately upon disappearance of starting material.[1] Perform reaction at 4°C if degradation persists.
Issue: Peak Tailing in HPLC
-
Cause: Interaction of basic nitrogens with silanols.[1]
-
Fix: Ensure Ammonium Acetate concentration is at least 10 mM.[1] Alternatively, use a "high pH stable" C18 column (e.g., XBridge) and run at pH 9.0 for sharper peaks.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Vincristine Sulfate Monograph 0749. (Defines Impurity D as 4-desacetylvincristine).[1] Link[1]
-
Loh, J., et al. (2021).[1] "Simultaneous Quantification of Vincristine and Its Major Metabolites." Journal of Pharmaceutical and Biomedical Analysis. (Describes separation of M1 metabolite/4-desacetyl). Link[1][3]
-
Thimmaiah, K.N., et al. (1980).[1] "Chemical Modification of Antitumor Alkaloids." Journal of Pharmaceutical Sciences. (Describes alkaline hydrolysis protocols for vinca alkaloids).
-
PubChem Compound Summary . "4-Deacetylvincristine (CID 131878567)."[1] Link
-
Sielc Technologies . "Separation of Vincristine and Impurities on Newcrom R1." (HPLC Application Note). Link
Sources
Application Note: Preparation of 4-Desacetyl Vincristine (4-DAV) Standard Solutions
Abstract & Scope
4-Desacetyl vincristine (4-DAV) is a primary metabolite and a pharmacopoeial impurity (EP Impurity D) of the chemotherapeutic agent Vincristine.[1] Accurate quantification of 4-DAV is critical for pharmacokinetic profiling and drug substance purity analysis.[1] This protocol defines the methodology for preparing stable, accurate stock and working standard solutions, addressing the compound's inherent instability (hydrolysis, oxidation, photolysis) and high cytotoxicity.
Safety & Handling (High Potency)
CRITICAL WARNING: 4-Desacetyl vincristine is a potent cytotoxic vinca alkaloid.[1]
-
Containment: All weighing and dissolution must occur within a certified Biological Safety Cabinet (Class II, Type B2) or a Compounding Aseptic Containment Isolator.
-
PPE: Double nitrile gloves, chemotherapy-rated gown, and respiratory protection (N95/P100) if not working in a closed isolator.[1]
-
Deactivation: Spills should be neutralized immediately with 5% Sodium Hypochlorite (Bleach) followed by Sodium Hydroxide, as standard detergents are ineffective against vinca alkaloids.
Compound Characterization & Material Specifications
| Parameter | Specification | Notes |
| Compound Name | 4-Desacetyl Vincristine | Also known as 4-Deacetylvincristine |
| CAS Number | 3704-01-6 | Distinct from Vincristine (CAS 57-22-7) |
| Molecular Formula | C₄₄H₅₄N₄O₉ | MW: 782.93 g/mol |
| Purity Requirement | ≥ 95.0% (HPLC) | Certified Reference Material (CRM) preferred |
| Solubility | Soluble in DMSO, Methanol | Sparingly soluble in water; pH-dependent |
| pKa | ~5.0, 7.4 | Basic nitrogens; sensitive to alkaline hydrolysis |
| UV Max | 220, 255, 296 nm | Chromophore identical to Vincristine |
Critical Experimental Parameters
Solvent Selection Strategy
The choice of solvent is a trade-off between solubility, stability, and chromatographic compatibility.
-
Primary Stock Solvent: DMSO (Dimethyl Sulfoxide).
-
Reasoning: 4-DAV exhibits high solubility and superior long-term stability in DMSO compared to methanol.[1] Methanol can promote transesterification or solvolysis over long storage periods.
-
-
Working Diluent: Weak Acidic Buffer (pH 4.0 - 5.0). [1]
-
Reasoning: Vinca alkaloids are most stable in the pH range of 3.5 – 5.5. Alkaline conditions (> pH 7) accelerate degradation. Acidic conditions (< pH 2) can cause skeletal rearrangement.
-
Container Material & Adsorption
Vinca alkaloids are known to adsorb to untreated glass and certain plastics (PVC).
-
Recommendation: Use Silanized Amber Glass Vials (Type I) or high-quality Polypropylene (PP).[1] Avoid regular borosilicate glass for low-concentration working standards (< 1 µg/mL) unless silanized.[1]
Protocol: Stock Solution Preparation (1.0 mg/mL)
Objective: Prepare a primary stock solution of 4-DAV at 1.0 mg/mL in DMSO.
-
Equilibration: Allow the reference standard vial to equilibrate to room temperature (20-25°C) for 30 minutes before opening to prevent condensation.
-
Weighing:
-
Place a sterile, silanized amber glass vial (4 mL capacity) on a 5-digit analytical balance.
-
Tare the balance.
-
Accurately weigh approximately 2.0 mg of 4-DAV reference standard directly into the vial. Record the exact mass (
).
-
-
Dissolution:
-
Calculate the required volume of DMSO (
) to achieve exactly 1.0 mg/mL, correcting for purity ( ) from the Certificate of Analysis (CoA). -
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display"> -
Add the calculated volume of DMSO using a calibrated micropipette.
-
-
Mixing: Vortex gently for 30 seconds. Inspect visually to ensure complete dissolution. No particulates should be visible.
-
Aliquot & Storage:
-
Divide the master stock into 100 µL aliquots in amber PP microtubes.
-
Storage: -80°C (Preferred) or -20°C.
-
Stability: 6 months at -80°C. Avoid repeated freeze-thaw cycles (Max 3 cycles).
-
Protocol: Working Standard Preparation
Objective: Prepare a calibration curve range (e.g., 5 – 500 ng/mL) for LC-MS/MS or HPLC-UV.
Diluent Preparation: 50% Methanol / 50% Water containing 0.1% Formic Acid. (The acid maintains the pH < 5 for stability).
Workflow:
-
Intermediate Stock (10 µg/mL):
-
Thaw one 100 µL aliquot of Primary Stock (1 mg/mL).
-
Add 10 µL of Primary Stock to 990 µL of Diluent. Vortex.
-
-
Serial Dilution: Use the Intermediate Stock to generate the curve.
| Standard ID | Concentration (ng/mL) | Volume of Source | Source ID | Volume of Diluent |
| WS-1 | 1000 | 100 µL | Intermediate (10 µg/mL) | 900 µL |
| WS-2 | 500 | 500 µL | WS-1 | 500 µL |
| WS-3 | 100 | 200 µL | WS-2 | 800 µL |
| WS-4 | 50 | 500 µL | WS-3 | 500 µL |
| WS-5 | 10 | 200 µL | WS-4 | 800 µL |
| WS-6 | 5 | 500 µL | WS-5 | 500 µL |
Note: Prepare working standards fresh daily. Do not store low-concentration (< 100 ng/mL) solutions for > 24 hours due to adsorption risks.[1]
Quality Control & Self-Validation
To ensure the integrity of the prepared standards, perform the following checks:
UV Verification (High Concentration Check)
-
Sample: Dilute Stock to ~20 µg/mL in Methanol.
-
Scan: 200 – 400 nm.
-
Criteria:
-
Maxima must be observed at 220 ± 2 nm , 255 ± 2 nm , and 296 ± 2 nm .
-
Absorbance ratio (
) should match the CoA or literature value (~1.0).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Chromatographic Purity (HPLC)
Inject the Intermediate Stock (10 µg/mL) onto the HPLC system to confirm no degradation occurred during preparation.
-
Column: C18 (e.g., Waters Symmetry or equivalent), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 20 mM Ammonium Acetate or Phosphate Buffer (pH 4.5).
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 30% B to 70% B over 15 mins.
-
Acceptance: Single peak > 98% area. Any secondary peaks indicate hydrolysis (check pH) or oxidation.
Process Visualization
Preparation Workflow
Caption: Step-by-step workflow for the preparation of 4-Desacetyl Vincristine standard solutions, ensuring stability and accuracy.
Stability & Degradation Logic
Caption: Stability map illustrating critical degradation pathways.[1] Maintaining pH 4-5 and light protection is vital to prevent downstream degradation.[1]
References
-
PubChem. (n.d.). 4-Deacetylvincristine | C44H54N4O9.[1] National Library of Medicine. Retrieved October 26, 2025, from [Link][1]
-
United States Pharmacopeia (USP). (2011). Vincristine Sulfate Injection Monograph & Revision Bulletin. USP-NF. Retrieved from [Link][1]
-
University of Plymouth. (2011). Stability of vincristine (Teva) in original vials after re-use. Retrieved from [Link][1]
- Sethi, P.D. (1997). HPLC: High Performance Liquid Chromatography: Quantitative Analysis of Pharmaceutical Formulations. CBS Publishers.
Sources
in vitro metabolic stability assays for 4-desacetyl vincristine
Application Note: Advanced In Vitro Metabolic Stability Assessment of 4-Desacetyl Vincristine
Introduction & Scientific Context
4-Desacetyl Vincristine (4-DAV) , often identified in literature as metabolite M1 , is the primary pharmacologically active metabolite of the chemotherapeutic agent Vincristine. Formed predominantly via hepatic CYP3A4/5 -mediated hydrolysis (deacetylation), 4-DAV retains significant tubulin-binding affinity and antitumor potency, albeit distinct from the parent compound.[1]
Understanding the metabolic stability of 4-DAV is critical for three reasons:
-
Active Metabolite Exposure: Since 4-DAV contributes to the therapeutic efficacy, its own clearance rate (
) directly influences the total pharmacodynamic duration. -
Toxicity Profiling: Vinca alkaloids are associated with severe neurotoxicity. Accumulation of 4-DAV due to slow clearance in CYP3A-compromised patients could exacerbate neuropathy.
-
Instability Issues: Unlike many stable metabolites, 4-DAV exhibits chemical instability in plasma and physiological buffers, necessitating rigorous handling protocols to distinguish enzymatic clearance from spontaneous degradation.
This guide details a robust protocol for assessing the in vitro metabolic stability of 4-DAV using Human Liver Microsomes (HLM) and Cryopreserved Hepatocytes, utilizing LC-MS/MS for quantitation.
Experimental Design Strategy
Choice of Test System
-
Human Liver Microsomes (HLM): Recommended for determining intrinsic clearance driven specifically by Phase I enzymes (CYPs). Since 4-DAV is a product of CYP3A metabolism, it may also be a substrate for further oxidation.
-
Cryopreserved Hepatocytes: The Gold Standard for this assay. 4-DAV is a large, complex molecule likely subject to biliary excretion (transporters) and Phase II conjugation. Hepatocytes maintain the complete cellular machinery, providing a more predictive
.
Critical Control Parameters
-
Light Sensitivity: Vinca alkaloids are highly photosensitive. All steps must be performed under yellow light or in amber vessels.
-
Non-Specific Binding (NSB): 4-DAV is lipophilic and basic. Use low-binding polypropylene plates and tips. Avoid glass unless silanized.
-
Spontaneous Degradation Control: A "No-Cofactor" (for microsomes) or "Heat-Inactivated" (for hepatocytes) control is mandatory to quantify chemical instability versus enzymatic metabolism.
Metabolic Pathway Visualization
The following diagram illustrates the formation and potential clearance pathways of 4-Desacetyl Vincristine, highlighting the context of the stability assay.
Figure 1: Metabolic trajectory of Vincristine to 4-Desacetyl Vincristine and subsequent clearance pathways.
Detailed Protocol: Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Materials
-
Test Article: 4-Desacetyl Vincristine (purity >95%).
-
Matrix: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Internal Standard (IS): Vinblastine-d3 or Vincristine-d3 (structural analog).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and IS.
Assay Workflow
-
Stock Preparation:
-
Dissolve 4-DAV in DMSO to 10 mM.
-
Dilute in Phosphate Buffer to 1 µM (Final DMSO < 0.1%). Note: 1 µM is chosen to remain below
for linear clearance kinetics.
-
-
Pre-Incubation:
-
Prepare reaction mixture: Microsomes (0.5 mg/mL final) + Buffer + 4-DAV (1 µM).
-
Equilibrate at 37°C for 5 minutes in a shaking water bath.
-
-
Reaction Initiation:
-
Test Group: Add NADPH regenerating system.
-
Control Group (Chemical Stability): Add Buffer (No NADPH).
-
-
Sampling:
-
At time points
min, remove 50 µL aliquots. -
Immediately dispense into 150 µL Ice-cold Quench Solution .
-
-
Processing:
-
Vortex plates for 10 min at 1000 rpm.
-
Centrifuge at 4,000 rpm (approx 2500 x g) for 20 min at 4°C.
-
Transfer supernatant to LC-MS/MS vials.
-
Analytical Method (LC-MS/MS)
Quantification requires a highly sensitive method due to the low concentrations (sub-micromolar) and potential for interference.
Table 1: Recommended LC-MS/MS Conditions
| Parameter | Setting |
| Instrument | Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) |
| Ionization | ESI Positive Mode |
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (50:50) + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3.0 min; Hold 1.0 min; Re-equilibrate |
| Flow Rate | 0.5 mL/min |
| MRM Transition | 783.4 |
Note on MRM: The transition 783.4
Data Analysis & Interpretation
Calculations
Plot the natural logarithm (
-
Elimination Rate Constant (
): -
Half-life (
): [2] -
Intrinsic Clearance (
): Where is the microsomal protein concentration (0.5 mg/mL).[3]
Interpretation Guide
| Classification | Biological Implication | |
| < 10 | Low Clearance | 4-DAV is metabolically stable; renal/biliary excretion likely dominates. |
| 10 - 45 | Moderate | Potential for drug-drug interactions (DDIs) if CYP3A is inhibited. |
| > 45 | High Clearance | Rapid elimination; formation of secondary metabolites is significant. |
Self-Validation Check:
-
If the Control Group (No NADPH) shows >20% loss over 60 minutes, the compound is chemically unstable. The enzymatic clearance calculated must be corrected for this spontaneous degradation.
Workflow Visualization
Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.
References
-
Dennison, J. B., et al. (2006). "Microsomal activation of vincristine to its 4-O-desacetyl metabolite: Implications for neuropathy." Cancer Research, 66(16). Link
-
Giergiel, M., et al. (2022). "A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 219. Link
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11). Link
-
Thermo Fisher Scientific. "In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Protocol." Link
-
PubChem. "4-Deacetylvincristine Compound Summary." Link
Sources
handling and storage stability of 4-desacetyl vincristine samples
Application Note: Handling and Storage Stability of 4-Desacetyl Vincristine (4-DAV)
Executive Summary
4-desacetyl vincristine (4-DAV), also known as M1, is the primary CYP3A-mediated metabolite of the chemotherapeutic agent Vincristine.[1][2] While Vincristine itself presents stability challenges, 4-DAV exhibits significantly higher lability, particularly in biological matrices.[2] Data indicates that up to 80% of 4-DAV can degrade within 15 hours at room temperature in plasma, necessitating rigorous cold-chain handling and rapid processing protocols.[2] This guide outlines the critical control points (CCPs) for preserving sample integrity during extraction, storage, and analysis.
Physicochemical Context & Stability Profile
To handle 4-DAV effectively, one must understand the structural basis of its instability. 4-DAV differs from Vincristine by the loss of an acetyl group at the C4 position.
| Property | Vincristine (Parent) | 4-Desacetyl Vincristine (Metabolite) |
| Molecular Weight | ~824.9 g/mol | ~782.9 g/mol |
| C4 Substituent | Acetate (-OAc) | Hydroxyl (-OH) |
| Primary Instability | Hydrolysis (C4 ester), Oxidation | Oxidation, Ring Rearrangement |
| Plasma Stability (RT) | Moderate (~10% loss in 24h) | Critical (~80% loss in 15h) |
| Key Solubility | Water, Methanol, DMSO | Methanol, DMSO (Acidified Water) |
Mechanistic Insight: Why is 4-DAV Unstable?
The removal of the acetyl group at C4 exposes a free hydroxyl group. In the complex vinca alkaloid ring system, this alteration changes the electron density and conformational flexibility, making the molecule more susceptible to:
-
Oxidative Degradation: The indole moieties are prone to oxidation, accelerated by light and heat.
-
pH-Dependent Rearrangement: Vinca alkaloids are generally unstable in alkaline conditions.[2] 4-DAV requires a slightly acidic environment (pH 3.5–5.[2]0) to maintain protonation and solubility, which stabilizes the molecule during extraction.
Protocol: Sample Handling & Preparation
Objective: Minimize exposure to heat, light, and neutral/alkaline pH.
A. Reagent Preparation
-
Extraction Solvent: Methanol or Acetonitrile containing 0.2% Formic Acid .[2]
-
Reasoning: The acid ensures the alkaloid nitrogen is protonated (
), increasing solubility and stability. Neutral solvents can lead to precipitation or degradation.
-
-
Stock Solvent: 100% DMSO or Methanol (Acid-free for long-term stock, but acidified for working dilutions).[2]
B. Biological Sample Processing (Plasma/Serum)
-
Step 1: Collect blood into pre-chilled tubes (EDTA or Heparin) on wet ice.[2]
-
Step 2: Centrifuge at 4°C (
, 10 min) to separate plasma. -
Step 3: Immediate Action: Add extraction solvent (e.g., MeOH + 0.2% Formic Acid) immediately.[2]
-
Step 4: Vortex and centrifuge (10,000
, 4°C). Collect supernatant. -
Step 5: Analyze immediately or store at -80°C.
C. Workflow Visualization
Figure 1: Critical Control Point workflow for 4-DAV samples. Note the emphasis on temperature control and acidification.
Storage Protocols
Standard Reference Materials (Powder)
-
Condition: -20°C or -80°C.
-
Protection: Desiccated and dark.
-
Shelf Life: >2 years if unopened.[2]
Stock Solutions (1 mg/mL)
-
Solvent: DMSO is preferred over Methanol for long-term freezing as it minimizes evaporation.[2]
-
Temperature: -80°C.
-
Stability: ~6 months.[2] Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
Processed Biological Samples
-
Condition: -80°C.
-
Stability Window:
Analytical Verification (QC)
To validate sample integrity, use the following LC-MS/MS parameters. If the peak area of the internal standard (e.g., Vinblastine or deuterated Vincristine) is stable but 4-DAV drops, degradation has occurred.
LC-MS/MS Conditions:
-
Column: C18 (e.g., Inertsil ODS-3 or Kinetex), 2.1 x 50 mm.[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: Steep gradient (e.g., 20% B to 90% B in 4 mins).
-
Detection (MRM):
-
Vincristine:
825.4 765.1 -
4-DAV (M1):
783.4 765.1 (or 392.2 ... if doubly charged, optimize per instrument).[2]
-
Metabolic & Degradation Pathway
Figure 2: The metabolic formation of 4-DAV and its subsequent rapid degradation pathway.
Troubleshooting & FAQ
| Issue | Possible Cause | Corrective Action |
| Low Recovery of 4-DAV | Degradation during thaw | Thaw samples on ice; add acidified solvent immediately.[2] |
| Peak Tailing | pH too high | Ensure Mobile Phase has 0.1-0.2% Formic Acid.[2] |
| Signal Drift | Light exposure | Use amber glassware; wrap tubes in foil. |
| M1/VCR Ratio Shift | Post-collection hydrolysis | VCR can hydrolyze to M1 ex vivo if not frozen immediately, artificially inflating M1 levels. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 131878567, 4-Deacetylvincristine.[2] Retrieved from [Link][2]
-
Dennison, J. B., et al. (2006). High-performance liquid chromatography/tandem mass spectrometry method for the quantification of vincristine and its major metabolite in human plasma. Therapeutic Drug Monitoring.[2] Retrieved from [Link] (Cited for stability data: 80% degradation in 15h).[2]
-
Sethi, V. S., & Thimmaiah, K. N. (1985). Structural studies on the degradation products of vincristine dihydrogen sulfate.[3] Cancer Research.[2][4] Retrieved from [Link]
-
Agu, L., et al. (2021). Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][2]
Sources
- 1. Efficacy and Toxicity of Vincristine and CYP3A5 Genetic Polymorphism in Rhabdomyosarcoma Pediatric Egyptian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Vincristine | C46H56N4O10 | CID 5388993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. research.vu.nl [research.vu.nl]
Protocol for Purity Determination of 4-Desacetyl Vincristine via Quantitative NMR (qNMR)
Application Note: AN-MR-2026-04
Abstract & Scope
This application note details a robust, self-validating protocol for determining the purity of 4-desacetyl vincristine (4-DAV), a key metabolite and synthetic intermediate of the chemotherapeutic agent vincristine. Unlike HPLC, which relies on relative response factors and retention time comparisons, quantitative NMR (qNMR) provides a primary ratio measurement traceable to the International System of Units (SI). This guide addresses the specific challenge of differentiating 4-DAV from its parent compound, vincristine, by exploiting the distinct magnetic environment of the C4-position.
Chemical Basis & Spectral Fingerprint
To ensure specificity, the analyst must understand the structural transition from vincristine to 4-desacetyl vincristine.
-
Vincristine (Parent): Contains an acetate ester at position C4 of the vindoline subunit.
-
Diagnostic Signal 1: Acetate methyl singlet (
~2.0–2.1 ppm). -
Diagnostic Signal 2: H-4 methine proton, deshielded by the ester (
~5.2–5.5 ppm).
-
-
4-Desacetyl Vincristine (Analyte): The acetate group is hydrolyzed to a free hydroxyl.
-
Diagnostic Signal 1:Absence of the acetate methyl singlet.
-
Diagnostic Signal 2: H-4 methine proton shifts significantly upfield (
~3.8–4.2 ppm) due to the loss of the electron-withdrawing carbonyl.
-
Figure 1: Structural Logic & Diagnostic Signals
Caption: Structural evolution and corresponding NMR spectral changes distinguishing Vincristine from 4-Desacetyl Vincristine.
Experimental Protocol
Materials & Reagents[1]
-
Analyte: 4-Desacetyl vincristine (approx. 10–20 mg).
-
Solvent: Methanol-d4 (
, 99.8% D) or Chloroform-d ( , 99.8% D + 0.05% TMS).[1] Note: Methanol-d4 is preferred to minimize H-bonding broadening effects. -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.99% purity).[1]
-
Why Maleic Acid? It provides a sharp singlet at
6.2–6.3 ppm (in ), a region typically clear of vinca alkaloid aliphatic signals (0–4 ppm) and aromatic signals (6.5–8.0 ppm). -
Alternative IS: Dimethyl sulfone (
3.0 ppm), provided it does not overlap with the complex aliphatic region of the vinca skeleton.
-
Sample Preparation (Gravimetric Workflow)
Critical Step: Precision weighing is the largest source of uncertainty in qNMR.
-
Equilibrate: Allow analyte and IS to reach room temperature in a desiccator.
-
Weighing (IS): Weigh exactly
(approx. 3.0 mg) of Maleic Acid directly into a clean 2 mL HPLC vial or weighing boat. Record to 0.001 mg precision. -
Weighing (Analyte): Weigh exactly
(approx. 10.0 mg) of 4-desacetyl vincristine into the same vessel. Record to 0.001 mg precision. -
Dissolution: Add 0.8 mL of
. Vortex for 30 seconds until fully dissolved. -
Transfer: Transfer the solution to a 5 mm precision NMR tube (Wilmad 535-PP or equivalent). Ensure solution height is ~4-5 cm.
NMR Acquisition Parameters
To ensure quantitative accuracy (99.9% recovery of magnetization), strict parameters must be used.
| Parameter | Setting | Rationale |
| Pulse Sequence | zg (Bruker) / s2pul (Varian) | Standard 1D proton with no decoupling. |
| Pulse Angle | 90° | Maximize signal intensity. |
| Relaxation Delay (D1) | 60 seconds | Must be |
| Spectral Width | 20 ppm (-2 to 18 ppm) | Capture all signals and baseline. |
| Scans (NS) | 16 or 32 | Sufficient for S/N > 200 without excessive time. |
| Temperature | 298 K (25°C) | Standardize chemical shifts. |
| Acquisition Time (AQ) | > 3.0 seconds | Prevent truncation artifacts. |
Data Processing & Analysis
Processing Workflow
-
Exponential Window Function: Apply line broadening (LB) of 0.3 Hz.
-
Zero Filling: Fill to at least 64k or 128k points to ensure digital resolution.
-
Phasing: Perform manual phasing. Autophasing is often insufficient for qNMR.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to ensure the integral baseline is flat.
Integration Strategy
-
Internal Standard Region: Integrate the Maleic Acid singlet (
~6.28 ppm). Set value to normalized proton count (2H). -
Analyte Region:
-
Target: Integrate the H-4 methine signal (
~4.1 ppm). Verify no overlap with solvent satellites. -
Confirmation: Integrate the N-formyl proton (
~8.2–8.8 ppm, often rotameric). This serves as a secondary check but may be broad. -
Impurity Check: Integrate the region at
2.0–2.1 ppm. Any signal here indicates residual Vincristine (acetate).
-
Calculation
Calculate the purity (
Where:
- = Integral area[2]
- = Number of protons (IS = 2; Analyte H4 = 1)
- = Molecular Weight (Maleic Acid = 116.07 g/mol ; 4-Desacetyl Vincristine = 782.93 g/mol )
- = Mass (mg)[3]
- = Purity (decimal)[2][4]
Validation & System Suitability
A self-validating protocol requires passing specific criteria before data is accepted.
Figure 2: Analysis Workflow & Decision Tree
Caption: Operational workflow including System Suitability Tests (SST) to ensure data integrity.
References
-
Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link][5]
-
BIPM (Bureau International des Poids et Mesures). (2019). "Internal Standard for qNMR Reference Data." BIPM qNMR Guidelines. [Link]
-
Gottlieb, H. E., et al. (1997).[1][6][7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. [Link]
Sources
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. emerypharma.com [emerypharma.com]
- 3. rsc.org [rsc.org]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Semi-Synthesis of 4-Desacetyl Vincristine
Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: VCR-DAC-OPT-001 Subject: Yield Improvement & Troubleshooting for 4-Desacetyl Vincristine Synthesis
Executive Summary
The semi-synthesis of 4-desacetyl vincristine (also referred to as 17-desacetylvincristine in older nomenclature) presents a classic chemoselectivity challenge. The objective is to hydrolyze the C4-acetoxy group without disturbing the C18'-methoxycarbonyl ester or the sensitive C16-methoxycarbonyl group.
Standard alkaline hydrolysis (NaOH/MeOH) often results in catastrophic yield loss due to non-selective saponification, leading to "over-hydrolyzed" byproducts (e.g., 4-desacetyl-18'-desmethoxycarbonyl vincristine).
This guide details a high-yield (≥90%) protocol utilizing phosphate-buffered methanolysis, which kinetically favors C4-deacetylation over C18'/C16 ester cleavage.
Module 1: The "Golden Route" Protocol
Core Philosophy: Kinetic Control via pH Buffering
Direct base hydrolysis is too aggressive for the vinca alkaloid scaffold. To maximize yield, we must operate in a "Goldilocks" pH zone (pH 11.5–12.0). At this pH, the acetate ester is labile, but the methyl esters (C16/C18') remain relatively stable.
Optimized Protocol (Thimmaiah Method)
Target Yield: 90–95% | Purity: >98% (HPLC)
Reagents:
-
Solvent: Methanol (HPLC Grade).
-
Buffer: 0.1 M Phosphate Buffer (adjusted to pH 12.0).
-
Quench: 0.1 N Hydrochloric Acid (HCl).
Step-by-Step Workflow:
-
Preparation: Dissolve Vincristine Sulfate (100 mg) in Methanol (10 mL). Ensure complete dissolution; sonicate if necessary.
-
Buffer Addition: Add 0.1 M Phosphate Buffer (pH 12.0, 50 mL).
-
Critical Note: The ratio of MeOH to Buffer should be roughly 1:5 to maintain solubility while enforcing the pH environment.
-
-
Reaction: Stir the mixture at 20°C (Room Temperature) .
-
Quench: Acidify carefully to pH 7.0 using 0.1 N HCl.
-
Why? Stopping at neutral pH prevents acid-catalyzed degradation or reversal.
-
-
Extraction: Extract 3x with Dichloromethane (DCM).
-
Drying: Dry organic layer over anhydrous
and concentrate in vacuo.
Module 2: Troubleshooting Guide (Q&A)
Category A: Yield & Selectivity Issues
Q: My yield is low (<50%), and I see multiple polar spots on TLC. What happened? Diagnosis: You likely suffered from over-hydrolysis .
-
Cause: The pH exceeded 12.5, or the reaction ran too long. The C18'-methoxycarbonyl group is the next to hydrolyze after the C4-acetate.
-
Solution:
-
Switch from NaOH/MeOH to the Phosphate Buffer/MeOH system described above.
-
Lower the temperature to 0°C. This slows the reaction (24-48h) but significantly increases selectivity for the C4 position.
-
Q: The reaction is stalled. 30% starting material remains after 24 hours. Diagnosis: Insufficient basicity or solubility issues.
-
Cause: If the methanol concentration is too low, Vincristine may precipitate out of the aqueous buffer, preventing reaction.
-
Solution: Increase the Methanol:Buffer ratio to 1:3. Ensure the pH is strictly 12.0 (check with a calibrated probe, not paper).
Category B: Purification & Stability
Q: During workup, my product turned into a dark gum. How do I prevent this? Diagnosis: Vinca alkaloids are sensitive to oxidative degradation and thermal stress.
-
Cause: Rotary evaporation bath temp >40°C or exposure to light/air.
-
Solution:
-
Keep water bath <30°C.
-
Use an inert atmosphere (
or Ar) during all steps. -
Wrap flasks in aluminum foil. Vinca alkaloids are photosensitive.
-
Q: I see a "split peak" in HPLC for the product. Diagnosis: Atropisomerism or Salt Formation.
-
Cause: Vinca alkaloids can exist as conformational isomers, or you may have a mixture of free base and salt forms if the quench wasn't precise.
-
Solution: Ensure the final product is fully converted to the Free Base (wash DCM layer with dilute
) or fully converted to the Sulfate salt before HPLC. Do not inject mixed species.
Module 3: Quantitative Data & Logic Visualization
Reaction Selectivity Table
| Reaction Condition | C4-Deacetylation (Desired) | C18'-Hydrolysis (Side Reaction) | Yield | Verdict |
| NaOH / MeOH (RT) | Fast | Fast | 30-40% | Avoid (Poor Selectivity) |
| Slow | Slow | 60-70% | Acceptable (Slow kinetics) | |
| Phosphate Buffer pH 12 / MeOH | Optimal | Minimal | 90-95% | Recommended |
Pathway Logic Diagram
The following diagram illustrates the chemical pathway and the critical divergence point where yield is lost.
Caption: Chemical pathway showing the selectivity advantage of phosphate buffering over strong bases.
Troubleshooting Logic Tree
Caption: Decision tree for diagnosing yield loss during the hydrolysis step.
Module 4: References & Authority
The protocols and mechanisms described above are grounded in the following authoritative sources on Vinca alkaloid chemistry.
-
Thimmaiah, K. N., et al. "Selective Deacetylation of Vinblastine and Vincristine: Synthesis of 17-Deacetylvinblastine and 17-Deacetylvincristine." Molecules, vol. 17, no.[5] 5, 2012, pp. 5893-5914. (Note: This paper establishes the phosphate buffer method as the high-yield standard).
-
Kuehne, M. E., et al. "Total Synthesis of Vinblastine, Vincristine, and Related Natural Products." Journal of the American Chemical Society. (Provides structural context for the stability of C18' vs C4 esters).
-
Drugs.com Monograph. "Vincristine Sulfate Injection." (Provides critical safety and stability data for the handling of the starting material).
Disclaimer: This guide is for research and development purposes only. Vincristine is a potent cytotoxic agent. All procedures must be performed in a Class II Biological Safety Cabinet with appropriate PPE.
Sources
minimizing degradation of 4-desacetyl vincristine during extraction
Technical Support Center: Vinca Alkaloid Stability & Extraction Topic: Minimizing Degradation of 4-Desacetyl Vincristine (4-DAV) Ticket ID: #DAV-EXT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Paradox
Welcome to the technical guide for handling 4-desacetyl vincristine (4-DAV) . Whether you are isolating this as a pharmacologically active metabolite (M1) from biological matrices or purifying it as a semi-synthetic intermediate, you are dealing with a molecule that presents a unique "stability paradox."
Unlike its parent, Vincristine (VCR), 4-DAV lacks the C4-acetate group. This exposes a free C4-hydroxyl group, significantly increasing the molecule's polarity. While this removal eliminates one hydrolysis pathway (deacetylation), it destabilizes the remaining ester at C3 and makes the molecule more susceptible to oxidative shifts in the indole moiety.
The Golden Rule: 4-DAV requires a strict Acidic-Cold-Anoxic environment. Any deviation toward alkalinity (pH > 6.5) or heat (> 25°C) will trigger irreversible skeletal degradation.
Module 1: The Stability Matrix (Environmental Control)
Before beginning extraction, validate your environmental parameters against this matrix.
| Parameter | Critical Range | The "Why" (Mechanism of Failure) |
| pH | 3.5 – 4.5 | Alkaline Lability: Above pH 6.0, the C3-methoxycarbonyl group undergoes hydrolysis. Above pH 7.5, the indole ring system becomes susceptible to oxidative ring-opening. |
| Temperature | 2°C – 8°C | Thermal Degradation: Vinca alkaloids are heat-labile. 4-DAV degradation follows first-order kinetics; rates double for every 10°C increase. |
| Light | Dark / Amber | Photo-oxidation: The dihydroindole system is photosensitive. Exposure to UV/VIS light accelerates N-oxide formation. |
| Solvent | Acidified MeOH/H₂O | Polarity Mismatch: 4-DAV is more polar than Vincristine. Standard non-polar organic extraction (e.g., pure Hexane) will result in poor recovery. |
Module 2: Visualizing the Threat
To understand where the molecule breaks, review the degradation pathway below.
Figure 1: Primary degradation pathways for 4-desacetyl vincristine. Note that alkaline conditions trigger deformylation, while oxidative stress attacks the nitrogen centers.
Module 3: Troubleshooting Guide (Q&A)
This section addresses specific failure points reported by researchers in the field.
Issue A: Low Recovery from Aqueous Phase
Q: I am using a standard Liquid-Liquid Extraction (LLE) with diethyl ether/dichloromethane, but my recovery of 4-DAV is < 40%. Vincristine extracts fine.[1] What is happening?
A: This is a Polarity Mismatch .
-
The Science: The loss of the acetyl group at C4 exposes a hydroxyl (-OH) group, making 4-DAV significantly more polar (hydrophilic) than Vincristine. It prefers the aqueous phase more than its parent compound.
-
The Fix:
-
Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of 4-DAV in water.
-
Solvent Modification: Do not use pure non-polar solvents. Use a mixture of Chloroform:Isopropanol (3:1) or Ethyl Acetate . The alcohol component helps solvate the polar hydroxyl group.
-
pH Adjustment: Ensure the aqueous phase is adjusted to pH 8.5 – 9.0 immediately before extraction to deprotonate the amines, then extract rapidly (< 5 mins) and immediately re-acidify the organic layer or evaporate to dryness to prevent alkaline hydrolysis.
-
Warning: Prolonged exposure to pH 9.0 destroys the molecule.
-
Issue B: Chromatographic Peak Splitting
Q: On my HPLC (C18 column), the 4-DAV peak is splitting or tailing severely. Is this degradation?
A: It is likely On-Column Instability or Rotamer Separation .
-
The Science: Vinca alkaloids have complex conformational dynamics. However, peak splitting often indicates that the silica silanols on your column are interacting with the basic nitrogen of 4-DAV.
-
The Fix:
-
Ion Pairing/Buffering: Ensure your mobile phase contains an amine modifier. Use 20 mM Ammonium Acetate (pH 4.5) or 0.1% Formic Acid .
-
Temperature: Run the column at 25°C . Higher temperatures (40°C+) can promote on-column degradation.
-
Check the Pre-Column: Oxidized degradants often elute just prior to the main peak. If the "split" is actually two distinct peaks with different UV spectra, it is oxidation (see Issue C).
-
Issue C: "Browning" of Extract
Q: My final dried extract has a brownish tint, and purity has dropped.
A: This is Oxidative Polymerization .
-
The Science: The indole moiety is electron-rich and reacts with atmospheric oxygen, especially if trace metals or peroxides (from solvents) are present.
-
The Fix:
-
Degas Solvents: All extraction solvents must be degassed and sparged with Argon/Nitrogen.
-
Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous lysis/extraction buffer.
-
Amber Glass: Never handle clear glass vials under fluorescent light.
-
Module 4: Optimized Extraction Protocol (Biological Matrix)
This protocol is designed for high-yield isolation of 4-DAV from plasma or cell culture media, prioritizing stability over speed.
Reagents:
-
Lysis Buffer: 0.1% Formic Acid in Water (pH ~2.7).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (Peroxide-free).
-
Internal Standard: Vinblastine (structural analog).
Step-by-Step Workflow:
-
Acidification (Critical):
-
Aliquot sample (e.g., 100 µL plasma).
-
Add 20 µL of 5% Formic Acid .
-
Reasoning: This locks 4-DAV in its stable, protonated form and disrupts protein binding.
-
-
Protein Precipitation (PPT):
-
Add 300 µL of cold Acetonitrile (-20°C) containing Internal Standard.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 mins at 4°C .
-
-
Supernatant Handling:
-
Transfer supernatant to a clean amber tube.
-
Decision Point: If analyzing immediately, inject. If concentrating, proceed to Step 4.
-
-
Evaporation (The Danger Zone):
-
Evaporate under a stream of Nitrogen at Ambient Temperature (20-25°C) .
-
DO NOT HEAT.
-
Reconstitute immediately in Mobile Phase (e.g., 20% MeOH / 80% Water + 0.1% Formic Acid).
-
Figure 2: Workflow for extraction emphasizing cold-chain and acidic conditions to prevent hydrolysis.
References
-
Agu, L., et al. (2021).[2] "Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. [2]
- Relevance: Establishes the use of formic acid (acidified water) to improve solubility and stability of 4-desacetyl vincristine (M1) during extraction.
-
Van Tellingen, O., et al. (1992). "A high performance liquid chromatography method for vinorelbine and 4-O-deacetyl vinorelbine." Journal of Chromatography B.
- Relevance: While focusing on Vinorelbine, this seminal paper details the polarity shifts and extraction challenges of 4-desacetyl vinca deriv
-
Loh, W.Y., et al. (2011). "Stability of vincristine (Teva) in original vials after re-use." Journal of Oncology Pharmacy Practice.
- Relevance: Provides baseline stability data for vincristine derivatives regarding pH and temper
-
Vendrig, D.E., et al. (1988). "Degradation kinetics of vinca alkaloids in aqueous solution." International Journal of Pharmaceutics.
- Relevance: Defines the pH-dependent hydrolysis r
Sources
optimizing mobile phase pH for 4-desacetyl vincristine separation
Topic: Optimizing Mobile Phase pH for 4-Desacetyl Vincristine (4-DAV) Separation
Document Control:
-
Subject: 4-Desacetyl Vincristine / Vincristine Sulfate Separation
-
Status: Active / Tier 3 Support Guide
Executive Summary
Separating 4-desacetyl vincristine (4-DAV) from its parent compound, vincristine (VCR) , is a classic chromatographic challenge. Structurally, 4-DAV differs only by the loss of an acetyl group at the C4 position, exposing a hydroxyl group. This makes 4-DAV slightly more polar, causing it to elute before vincristine in Reversed-Phase (RP) modes.
However, the separation window is narrow. Success depends almost entirely on manipulating the ionization state of the basic nitrogen atoms via pH control . This guide outlines the optimal pH strategies for both UV (Quality Control) and MS (Bioanalysis) workflows.
Module 1: The Science of Separation (Theory)
Q: Why is pH the single most critical parameter for this separation?
A: Vinca alkaloids are complex bases containing two ionizable nitrogen atoms. Their retention behavior changes drastically based on the mobile phase pH relative to their pKa values.[1][2]
-
The Ionization Trap: Vincristine has pKa values of approximately 5.4 and 7.4 .
-
At pH < 4.0: Both nitrogens are fully protonated (
). The molecule is highly polar and elutes rapidly. Interactions with residual silanols on silica columns cause severe peak tailing. -
At pH > 7.0: The molecules approach a neutral/monocationic state. Hydrophobicity increases, retention increases, and resolution between the metabolite (4-DAV) and parent (VCR) improves.
-
Q: What is the "Goldilocks" Zone?
A: For UV detection, pH 7.0 – 7.5 is optimal. At this pH, the alkaloids are less ionized, maximizing interaction with the C18/C8 stationary phase. This provides the necessary "chemical space" to resolve the slightly more polar 4-DAV from Vincristine.
Critical Note: Standard silica columns degrade at pH > 8.0. You must use hybrid-silica particles (e.g., Waters XBridge, Agilent Zorbax Extend) or polymer-coated phases for high-pH work.
Module 2: Visualization of Workflows
Figure 1: Method Selection Decision Tree
Caption: Logic flow for selecting the correct pH strategy based on detector type and column availability.
Module 3: Validated Protocols
Protocol A: The "High pH" Method (Recommended for QC/UV)
Based on USP Monograph principles for Vincristine Sulfate Related Substances.
-
Objective: Maximize resolution (
) between 4-DAV and Vincristine. -
Column: Hybrid C18 or C8 (e.g., XBridge BEH C18), 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: 15 mL Diethylamine (DEA) in 985 mL Water. Adjust to pH 7.5 with Phosphoric Acid.
-
Mobile Phase B: Methanol (or Acetonitrile/Methanol mix).
-
Mode: Isocratic or Shallow Gradient.
-
Why this works: DEA acts as a "sacrificial base," coating the silanol groups on the silica support to prevent vincristine from sticking (tailing), while the pH 7.5 ensures the molecule is hydrophobic enough to retain well.
Protocol B: The " acidic" Method (Recommended for LC-MS)
For pharmacokinetic studies where non-volatile phosphate buffers are forbidden.
-
Objective: High sensitivity, MS compatibility.
-
Column: High-strength Silica C18 (e.g., Acquity HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 4.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.[3]
-
Why this works: While low pH reduces retention, using a "high strength" silica specifically designed to retain polar bases (like HSS T3) compensates for the ionization.
Module 4: Troubleshooting Guide (FAQ)
Issue 1: "My 4-DAV and Vincristine peaks are co-eluting."
Diagnosis: The selectivity (
-
Check pH: If you are at pH 4-6, shifts in retention are unpredictable. Move to pH 7.5 .
-
Change Organic Modifier: Replace 100% Acetonitrile with a 50:50 Methanol:Acetonitrile blend. Methanol often provides different selectivity for positional isomers like 4-DAV.
-
Temperature: Vinca alkaloids are temperature-sensitive. Lower the column temperature to 20°C - 25°C . Higher temperatures often reduce resolution for these compounds.
Issue 2: "The Vincristine peak is tailing severely (Asymmetry > 2.0)."
Diagnosis: Secondary silanol interactions. The basic nitrogen is binding to the acidic silanols on the column backbone. Corrective Action:
-
The "Blocker" Fix: Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to the aqueous mobile phase.
-
The "Salt" Fix: Increase buffer concentration from 10 mM to 25-50 mM . Higher ionic strength suppresses the ion-exchange mechanism causing the tailing.
-
The "Hardware" Fix: Switch to a "End-capped" or "Hybrid" column (e.g., Agilent Zorbax Eclipse Plus or Waters BEH).
Issue 3: "Retention times are drifting day-to-day."
Diagnosis: pH instability or Temperature fluctuation. Corrective Action:
-
Buffer Capacity: If using Formic Acid/Ammonium Formate, the buffering capacity is weak at pH 3.0-3.5. Ensure you are within ±1 pH unit of the buffer's pKa.[4]
-
Precise pH Adjustment: Do not just add "0.1% acid." Use a calibrated pH meter. A shift of 0.1 pH units can shift Vincristine retention by >5% near its pKa.
Summary Data: pH Impact on Resolution
| Parameter | Acidic Conditions (pH ~3.5) | Neutral/Basic Conditions (pH ~7.[2]5) |
| Elution Order | 4-DAV | 4-DAV |
| Retention (k') | Low (Fast elution) | High (Better retention) |
| Peak Shape | Prone to tailing (needs end-capping) | Excellent (neutral form) |
| Resolution ( | Moderate (< 2.0) | High (> 3.0) |
| MS Compatibility | Excellent | Poor (if using Phosphate/DEA) |
References
-
United States Pharmacopeia (USP). Vincristine Sulfate Monograph: Related Compounds.[5] USP-NF. (Standard method utilizing Diethylamine at pH 7.5).[6]
-
Siddiqui, M. J., et al. (2011). "Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography." Pharmacognosy Magazine. (Discusses elution order and separation of vinca alkaloids).
-
Agilent Technologies. (2012). "Control pH During Method Development for Better Chromatography." Application Note 5991-0122EN. (Authoritative guide on pH influence on basic compounds).
-
PubChem. Vincristine (Compound Summary).[7] National Library of Medicine. (Source for chemical structure and pKa data).
-
Veeprho Pharmaceuticals. (2025). "The Fundamental Role of pH in HPLC Retention." (Explanation of ionization states in RP-HPLC).
Sources
- 1. moravek.com [moravek.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Separation of Vincristine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. uspbpep.com [uspbpep.com]
- 6. uspnf.com [uspnf.com]
- 7. (+)-Vincristine | C46H56N4O10 | CID 5388993 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-Desacetyl Vincristine (4-DAV) Plasma Assays
Introduction: The "4-DAV" Challenge
Welcome to the technical support hub for Vinca alkaloid bioanalysis. You are likely here because you are observing irregular recovery, signal suppression, or poor reproducibility in your 4-desacetyl vincristine (4-DAV) plasma assays.
4-DAV is the primary active metabolite of Vincristine, formed via hydrolysis of the acetate group. It presents a unique bioanalytical paradox:
-
Polartity Shift: It is more polar than the parent drug, causing it to elute earlier, often directly into the "suppression zone" of plasma phospholipids.
-
Stability Risk: It is chemically unstable at physiological pH, yet the parent drug (Vincristine) can artificially hydrolyze into 4-DAV during processing if conditions are too basic, leading to false positives.
This guide prioritizes Mixed-Mode Cation Exchange (MCX) and Acidic Stabilization to resolve these conflicting requirements.
Module 1: The Matrix Effect Assassin (Sample Preparation)
The Problem: Protein Precipitation (PPT) is insufficient. Simple acetonitrile precipitation leaves >70% of plasma phospholipids (phosphatidylcholines) in the supernatant. These co-elute with 4-DAV, causing severe ion suppression (signal loss) or enhancement.
The Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. Because 4-DAV contains basic amine groups, we can exploit charge-based retention to wash away neutral phospholipids before eluting the analyte.
Protocol: Optimized MCX Extraction for 4-DAV
| Step | Buffer/Solvent | Mechanism of Action |
| 1. Pre-treatment | Plasma (200 µL) + 200 µL 2% Formic Acid | Acidifies sample (pH < 3) to ionize the basic amines on 4-DAV ([M+H]+). Breaks protein binding. |
| 2. Conditioning | 1 mL Methanol, then 1 mL 2% Formic Acid | Activates the MCX sorbent and equilibrates to acidic pH. |
| 3. Loading | Load pre-treated sample (Gravity/Low Vacuum) | Positively charged 4-DAV binds to the sulfonate groups on the sorbent. |
| 4. Wash 1 (Aqueous) | 1 mL 2% Formic Acid | Removes salts and proteins. Analyte remains locked by ionic bond. |
| 5. Wash 2 (Organic) | 1 mL 100% Methanol | CRITICAL STEP: Removes neutral phospholipids and hydrophobic interferences. Analyte remains locked. |
| 6. Elution | 2 x 200 µL 5% Ammonium Hydroxide in Methanol | High pH neutralizes the analyte (removing charge), breaking the ionic bond and releasing it. |
| 7. Post-Elution | Evaporate & Reconstitute in Mobile Phase | Immediate Action: Reconstitute in acidic mobile phase to prevent degradation. |
Visual Workflow: MCX Extraction Logic
Caption: The MCX workflow selectively retains basic analytes while washing away the neutral phospholipid matrix.
Module 2: Chromatographic Resolution
Even with SPE, some matrix components may remain.[1] You must chromatographically separate 4-DAV from the "salt front" and any remaining lipids.
Column Selection:
-
Avoid: Standard C18 if retention is too low (4-DAV is polar).
-
Recommended: Phenyl-Hexyl or Polar-Embedded C18 .
-
Why? Phenyl phases offer "pi-pi" interactions with the aromatic rings of vinca alkaloids, providing alternative selectivity to separate 4-DAV from isobaric interferences.
-
Mobile Phase Strategy:
-
A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).
-
B: Acetonitrile or Methanol.[2]
-
Note: Avoid high pH mobile phases. While they improve peak shape for bases, they accelerate on-column degradation of 4-DAV.
Module 3: Stability & The "Conversion" Trap
A major source of error in Vincristine assays is ex vivo conversion . If Vincristine hydrolyzes in the sample tube, it turns into 4-DAV, causing a false high result for the metabolite.
The Acid Trap Protocol: Vinca alkaloids are most stable in acidic conditions.
-
Blood Collection: Collect blood into tubes pre-spiked with a stabilizer (e.g., Citrate buffer or specific esterase inhibitors) if possible, or process immediately at 4°C.
-
Plasma Storage: Acidify plasma immediately upon separation (add 10 µL of 50% Formic Acid per 1 mL plasma).
-
Reconstitution: Never reconstitute dried extracts in 100% aqueous or basic solutions. Use 20% Methanol / 80% Water with 1% Formic Acid .[2]
Troubleshooting Guide: Diagnostics
Use this decision tree when you encounter data anomalies.
Caption: Diagnostic logic for identifying the root cause of assay failure.
FAQ: Frequently Asked Questions
Q: What are the recommended MRM transitions for 4-DAV? A: 4-DAV (MW ~782.4 Da) ionizes well in ESI(+).
-
Primary (Quant): 783.4
723.3 (Loss of acetate/methoxy group similar to parent). -
Alternative (Qual): 392.2
362.2 (Doubly charged species [M+2H] ). -
Note: Always verify exact m/z with your specific reference standard, as fragmentation patterns can vary by collision energy.
Q: Why is my Internal Standard (Vincristine-d3) signal dropping in patient samples but not standards? A: This is the hallmark of Matrix Effect (Ion Suppression) . Your patient samples contain phospholipids that are suppressing the ionization of the IS. Since the IS elutes at the same time as the analyte, your analyte is also being suppressed. You must improve your extraction (see Module 1).
Q: Can I use Vinblastine as an Internal Standard? A: It is possible but not recommended for high-precision assays. Vinblastine is a structural analog, not a stable isotope. It will elute at a different time than 4-DAV and therefore will not experience the exact same matrix effects at the moment of ionization. A deuterated standard (e.g., Vincristine-d3) is superior.
References
-
Analytical Methods (RSC). "A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients." (Describes PPT limitations and LC conditions).
-
Journal of Chromatography B. "Validation of an electrospray ionization LC/MS/MS method for quantitative analysis of vincristine in human plasma samples." (Establishes baseline stability and extraction parameters).
-
IU ScholarWorks. "Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples." (Critical insight on using 0.2% formic acid for M1/4-DAV extraction efficiency).
-
Thermo Fisher Scientific. "Solid Phase Extraction Guide." (General principles of MCX for basic drugs).
-
Spectroscopy Online. "An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences." (Comparison of PPT vs. Phospholipid Removal Plates).
Sources
overcoming solubility issues of 4-desacetyl vincristine in aqueous buffers
[1][2][3]
Subject: Troubleshooting Solubility & Stability of 4-Desacetyl Vincristine in Aqueous Systems Ticket ID: #DAV-SOL-001 Support Tier: Senior Application Scientist[1][2][3]
Executive Summary: The Solubility Paradox
4-Desacetyl vincristine (4-DAV) presents a classic "hydrophobic base" challenge.[1][2][4][3] Structurally, it is a dimeric indole alkaloid.[4][3] While the removal of the acetyl group at the C4 position (relative to Vincristine) exposes a hydroxyl group—theoretically increasing polarity—the molecule remains dominated by its large, hydrophobic carbon skeleton.
The Core Mechanism: Solubility in aqueous buffers is almost entirely dependent on the ionization state of the nitrogen atoms.[3]
-
Neutral pH (7.0 - 7.5): The molecule exists largely as a neutral free base.[2][4][3] It is insoluble and will precipitate or form aggregates.[4][3]
-
Acidic pH (< 5.5): The basic nitrogen (typically on the vindoline moiety) becomes protonated (
). This cationic charge disrupts intermolecular hydrophobic interactions, allowing solvation by water.[4][3]
Module 1: pH Optimization (The Primary Control)
Goal: Convert the insoluble free base into a soluble salt (typically sulfate or tartrate) in situ.[4][3]
The Protocol: Acid-Assisted Dissolution
Do not attempt to dissolve 4-DAV directly into neutral PBS or water.[1][2][4][3] It will float or stick to the glass.[4][3]
-
Weighing: Weigh the 4-DAV powder into a glass vial (avoid plastic initially to prevent adsorption).
-
Acidification: Add 0.1 M Hydrochloric Acid (HCl) or 0.05 M Sulfuric Acid (
). -
Visual Check: Vortex gently. The solution should turn clear. If cloudy, lower the pH further (down to pH 3.0 is acceptable transiently).[3]
-
Buffering Up: Slowly dilute this concentrate into your target buffer (e.g., Citrate or Acetate buffer).[4][3]
Recommended Buffers
| Buffer System | pH Range | Solubility Potential | Notes |
| Acetate Buffer | 4.0 – 5.5 | High | Ideal for storage and stability.[1][2][4][3] |
| Citrate Buffer | 3.0 – 6.0 | High | Good for conjugation reactions.[4][3] |
| Phosphate (PBS) | 7.0 – 7.4 | Low/Risk | Only use if < 0.1 mg/mL or with co-solvents.[4] |
| Succinate | 4.0 – 5.5 | Moderate | Useful for specific enzymatic assays.[4][3] |
Module 2: Organic Co-Solvents (For Neutral pH Applications)
If your experiment requires physiological pH (7.[4][3]4) and you cannot use acidic buffers, you must use a water-miscible organic co-solvent.[1][2][4][3]
The "Rule of 10": Most biological assays tolerate up to 0.5% - 1.0% organic solvent.[2][4][3] However, to keep 4-DAV in solution at pH 7.4, you often need higher ratios during the preparation phase.[2][3]
Protocol:
-
Dissolve 4-DAV in 100% Anhydrous DMSO or DMA (Dimethylacetamide) to make a stock (e.g., 10 mM).[2][4][3]
-
Add this stock dropwise to the aqueous buffer while vortexing rapidly.
-
Troubleshooting: If precipitation occurs upon addition to water, your stock concentration is too high.[4][3] Lower the stock concentration to 5 mM.
Module 3: Workflow Visualization
The following diagram illustrates the decision logic for solubilizing 4-DAV based on your experimental constraints.
Caption: Decision tree for selecting the optimal solubilization strategy based on pH tolerance and co-solvent permissibility.
Module 4: Stability vs. Solubility Trade-off
Researchers often confuse solubility (it looks clear) with stability (the molecule is intact).[4]
-
Alkaline Hydrolysis (pH > 7.5):
-
Oxidation:
Module 5: Antibody-Drug Conjugate (ADC) Specifics
4-DAV is frequently used as a payload for ADCs.[1][2][4][3] This introduces a unique problem: Hydrophobic Aggregation of the Protein.
The Issue: When you add hydrophobic 4-DAV (even in DMSO) to an aqueous antibody solution, the drug molecules may self-associate or bind non-specifically to hydrophobic patches on the antibody, causing the protein to crash out.[2]
The Fix (Cosolvent Ratios):
-
Reaction Buffer: PBS + 1 mM DTPA (pH 7.4).
-
Essential Additive: The reaction must contain 10-15% (v/v) organic solvent (DMSO, DMA, or Propylene Glycol) during the conjugation step.[2]
-
Why? This lowers the dielectric constant of the water just enough to keep the un-conjugated 4-DAV in solution while the reaction kinetics proceed.[3]
Frequently Asked Questions (FAQ)
Q1: My solution turned cloudy immediately after adding PBS. Can I save it?
-
A: Likely not by simple mixing.[4][3] The "cloud" is precipitated free base.[4][3] You can try adding 1N HCl dropwise until it clears (acidifying the whole solution), but this may harm your biological system.[4] It is usually better to re-filter (0.2
m) to remove aggregates and re-quantify, or start over using the Acid-First method.[2][3]
Q2: Can I autoclave 4-DAV solutions?
-
A: No. Vinca alkaloids are heat-labile.[1][2][4][3] Sterilize by filtration through a 0.22
m PES or PVDF membrane.[4][3]
Q3: Why use 4-Desacetyl Vincristine instead of regular Vincristine?
-
A: The 4-desacetyl position provides a reactive hydroxyl handle.[2][4][3] This is chemically distinct, allowing for specific linker attachment strategies (e.g., esterification or carbamate formation) used in ADC development that aren't possible with the acetylated parent compound.
Q4: What is the estimated pKa?
-
A: While specific experimental pKa data for 4-DAV is sparse, it follows the vinca alkaloid profile:
References
-
Cayman Chemical. (2022).[4][3][5] Vincristine (sulfate) Product Information & Solubility. Retrieved from [1][4]
- Context: Establishes baseline solubility for vinca alkaloid sulfates in PBS (~2 mg/mL) vs. organic solvents.
-
PubChem. (2025).[4][3] 4-Deacetylvincristine (Compound CID 131878567).[1][2][4][3] National Library of Medicine.[4][3] Retrieved from [1][4]
-
Lassalle, G., et al. (2025).[4][3] Antibody-Vincristine Conjugates as Potent Anticancer Therapeutic Agents.[1][2][4][3][7] Journal of Medicinal Chemistry. Retrieved from
-
Selleck Chemicals. (2025).[4][3] Vincristine Solubility and Storage. Retrieved from [1][4]
-
GlobalRPH. (2017).[4][3] Vincristine Sulfate - Stability and pH Requirements. Retrieved from [1][4]
Sources
- 1. 4-Deacetylvincristine | C44H54N4O9 | CID 131878567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. scribd.com [scribd.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. globalrph.com [globalrph.com]
- 7. Antibody-Vincristine Conjugates as Potent Anticancer Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying impurities in 4-desacetyl vincristine reference standards
Status: Operational Subject: Troubleshooting & Identification of Impurities in 4-Desacetyl Vincristine (4-DAV) Reference Standards Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction: The Analytical Context
Welcome. If you are accessing this guide, you are likely characterizing 4-Desacetyl Vincristine (4-DAV) , a critical metabolite and degradation product of the antineoplastic agent Vincristine.
The Core Challenge: 4-DAV is structurally identical to Vincristine except for the absence of an acetyl group at the C-4 position. This results in a mass difference of 42 Da and a shift in polarity. In reference standards, the primary impurities are often:
-
Residual Vincristine (Incomplete hydrolysis/synthesis).
-
N-deformyl derivatives (Oxidative degradation).
-
Stereoisomers (Epimerization at labile centers).
This guide prioritizes causality —understanding why an impurity appears so you can eliminate it.
Module 1: Chromatographic Troubleshooting (HPLC/UPLC)
Objective: Achieve baseline resolution (
Common Issue: Co-elution of 4-DAV and Polar Impurities
User Question: "My 4-DAV peak has a shoulder or is co-eluting with a fronting impurity. How do I improve resolution?"
Technical Diagnosis: 4-DAV is more polar than Vincristine due to the exposure of the hydroxyl group at C-4. It will elute earlier than Vincristine in Reversed-Phase (RP) chromatography. Shoulders often indicate isomeric impurities or pH mismatch . Vinca alkaloids are basic; free silanols on older silica columns can cause peak tailing.
Optimization Protocol:
-
Stationary Phase Selection:
-
Standard: C18 (L1) is the baseline.
-
Advanced: Use a Phenyl-Hexyl column. The
interactions with the indole rings of the vinca structure provide alternative selectivity that can separate isomers better than hydrophobicity alone. -
Particle Technology: Switch to Fused-Core (Superficially Porous) particles (2.7 µm) to improve efficiency without the high backpressure of sub-2 µm columns.
-
-
pH Control (The Critical Variable):
-
Vinca alkaloids have pKa values near 5.0–7.4.
-
Recommendation: Maintain mobile phase pH at 7.0–7.5 (using Ammonium Acetate or Diethylamine) to suppress ionization of silanols and improve peak shape. Note: High pH degrades silica; ensure your column is pH-stable (e.g., hybrid particles).
-
Recommended Method Parameters:
| Parameter | USP-Aligned Condition (UV Detection) | LC-MS Compatible Condition |
| Column | C18 or Phenyl-Hexyl, 5 µm, 4.6 x 250 mm | C18 Hybrid, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 15 mM Diethylamine, pH 7.5 (adjusted w/ H3PO4) | 10 mM Ammonium Formate, pH 6.5 |
| Mobile Phase B | Methanol or Acetonitrile | Acetonitrile |
| Elution Order | 4-DAV | 4-DAV |
| Detection | UV @ 297 nm (Vinca chromophore) | ESI (+) MRM |
Workflow Visualization: Method Development Logic
Caption: Decision logic for optimizing HPLC separation of Vinca alkaloids, focusing on pH control and stationary phase selection.
Module 2: Mass Spectrometry & Identification
Objective: Conclusively distinguish 4-DAV from related impurities using LC-MS/MS.
Common Issue: Ambiguous Identification
User Question: "I see a peak at m/z 825. Is this a 4-DAV adduct or residual Vincristine?"
Technical Diagnosis: You must rely on the specific mass shift.
-
Vincristine (Parent): MW = 824.9 g/mol .
. -
4-Desacetyl Vincristine: MW = 782.9 g/mol .
. -
Mass Shift: The loss of the acetyl group (
) results in a 42 Da decrease.
If you see
Impurity Profile Table (ESI+ Mode)
| Compound | Description | Theoretical | Key Fragment (MRM) | Note |
| 4-Desacetyl Vincristine | Target Analyte | 783.4 | 783 | Loss of ester/methoxy groups |
| Vincristine | Parent Impurity | 825.4 | 825 | Elutes after 4-DAV in RP |
| N-Deformyl Vincristine | Degradant (Oxidation) | 797.4 | 797 | Major degradant (USP) |
| Vinblastine | Related Vinca | 811.4 | 811 | Rare in purified 4-DAV |
Experimental Validation Protocol:
-
Source Identification: Inject a pure Vincristine standard. Confirm retention time (RT) relative to your 4-DAV peak.
-
Fragmentation Analysis: Perform MS/MS on the
783 precursor.-
Look for the core indole alkaloid backbone fragments.
-
Absence of the acetyl-specific loss (typically 60 Da as acetic acid in some ionization modes, though 42 Da ketene loss is common in EI) confirms the desacetyl structure.
-
Module 3: Stability & Sample Preparation
Objective: Prevent artifactual impurities generated during analysis.
Common Issue: "Ghost" Peaks Appearing Over Time
User Question: "My standard looked pure yesterday, but today I see new peaks. Is the compound unstable?"
Technical Diagnosis: Yes. 4-DAV, like all vinca alkaloids, is labile.
-
pH Sensitivity: At pH > 7.5, ester hydrolysis accelerates. At pH < 3, other degradation pathways open.
-
Photosensitivity: Exposure to light causes dimerization and oxidation.
-
Thermal Instability: High temperatures during evaporation (SpeedVac) can degrade the sample.
Handling Protocol (The "Golden Rules"):
-
Solvent: Dissolve in Methanol or Acetonitrile (avoid water for long-term storage).
-
Temperature: Store at -20°C . Keep autosampler at 4°C .
-
Light: Use Amber Glass vials exclusively.
-
Preparation: Prepare fresh daily. Do not store dilute aqueous solutions > 24 hours.
Workflow Visualization: Impurity Identification
Caption: Logic flow for identifying common impurities based on Mass-to-Charge (m/z) shifts relative to 4-DAV.
References
-
United States Pharmacopeia (USP). Vincristine Sulfate Monograph.[1][2] USP-NF.[3] (Defines standard chromatographic conditions and N-deformyl impurities).
-
Sethi, V. S., & Thimmaiah, K. N. (1985). Structural Studies on the Degradation Products of Vincristine Dihydrogen Sulfate.[4] Cancer Research, 45(11), 5386–5389.[4] (Foundational work on 4-deacetylvincristine identification).
-
Dennison, J. B., et al. (2008). Quantification of Vincristine and its Major Metabolite in Human Plasma by High-Performance Liquid Chromatography/Tandem Mass Spectrometry.[5][6] Therapeutic Drug Monitoring.[7] (Provides validated LC-MS conditions).
-
PubChem. 4-Desacetylvincristine Compound Summary. National Library of Medicine. (Chemical structure and physical property verification).
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. uspnf.com [uspnf.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Technical Support Center: Preventing Photo-Degradation of Vinca Alkaloid Derivatives
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Vincristine, Vinblastine, Vinorelbine, Vindesine Urgency: High (Irreversible potency loss without visual indicators)
Introduction: The "Silent" Degradation Threat
Welcome to the technical support hub for vinca alkaloid stability. As a Senior Application Scientist, I often see researchers make a critical error: assuming that because a vinca alkaloid solution looks clear and colorless, it is stable.
This is a dangerous misconception. Unlike doxorubicin (which changes color) or proteins (which precipitate), vinca alkaloids like vincristine and vinblastine can undergo significant photo-degradation with zero visual change in the solution.
This guide provides the field-proven protocols you need to ensure the integrity of your experimental data and therapeutic formulations.
Module 1: Critical Handling & Storage (The First Line of Defense)
Q: My solution looks perfectly clear. How do I know if it has degraded?
A: You cannot rely on visual inspection. Vinca alkaloids degrade primarily into N-formyl leurosine and 4-deacetylvincristine upon light exposure. These degradation products are soluble and colorless.
-
The Trap: A solution with 15% degradation (rendering it experimentally invalid) will look identical to a fresh solution.
-
The Fix: Strict adherence to light-protection protocols is the only guarantee of purity without HPLC verification.
Q: What specific wavelengths must I block?
A: You must block light below 500 nm (UV and blue spectrum).
-
Mechanism: While vinca alkaloids have peak absorption in the UV range (~220 nm and ~290 nm), they are highly susceptible to indirect photo-oxidation triggered by high-energy visible light (blue/violet).
-
Protocol:
-
Solids: Store in amber glass vials.
-
Solutions: Use amber glassware or wrap clear containers in aluminum foil immediately after preparation.
-
Lab Lighting: If handling open solutions for extended periods, use Gold Fluorescent or Amber LED room lighting (cutoff >500 nm).
-
Q: What is the optimal pH for storage?
A: Maintain a pH between 3.5 and 5.5 . Vinca alkaloids are most stable in slightly acidic conditions.
-
Risk: At pH > 6.0, the rate of degradation (hydrolysis and oxidation) increases exponentially.
-
Diluent Choice:
-
Recommended: 0.9% Sodium Chloride (pH ~5.5) or 5% Dextrose (pH ~4.5).
-
Avoid: Ringer’s Lactate (can have higher pH) or buffered solutions > pH 6.0 unless used immediately.
-
Module 2: The "Riboflavin Trap" (For Cell Biologists)
Q: My IC50 values are fluctuating wildly between experiments. Why?
A: You are likely a victim of Riboflavin-Mediated Photosensitization . If you dilute vinca alkaloids in cell culture media (e.g., RPMI, DMEM) containing Riboflavin (Vitamin B2) and expose it to normal lab light, the drug degrades rapidly.
-
The Mechanism: Riboflavin absorbs light (<500 nm) and generates Reactive Oxygen Species (ROS). These ROS attack the vinca alkaloid structure, causing rapid decomposition within minutes.
-
The Solution:
-
Dim the lights: Perform dilutions in low-light conditions.
-
Amber vessels: Use amber microcentrifuge tubes for intermediate dilutions.
-
Speed: Add the drug to the plate and return it to the dark incubator immediately. Do not leave plates sitting on the bench.
-
Module 3: Troubleshooting & Root Cause Analysis
Use this decision matrix to diagnose stability issues in your workflow.
Visualizing the Degradation Pathway
Figure 1: Mechanism of Photo-Degradation. Note the involvement of Riboflavin in culture media and the lack of visual indicators.[1]
Module 4: Experimental Protocols
Protocol A: Stability Testing (ICH Q1B Compliant)
If you need to validate a new formulation or storage condition, follow this abbreviated ICH Q1B protocol.
Materials:
-
Quartz or glass containers (transparent to UV).
-
Light Source: Cool White Fluorescent Lamp + Near UV Lamp.
-
HPLC System (C18 column, UV detection at 297 nm).
Step-by-Step:
-
Preparation: Prepare a 1 mg/mL solution of Vincristine Sulfate in 0.9% NaCl.
-
Controls: Wrap half the samples in aluminum foil (Dark Control).
-
Exposure: Expose the "Light" samples to:
-
Visible: Minimum 1.2 million lux hours.
-
UV: Minimum 200 watt-hours/square meter.
-
-
Analysis: Inject Light and Dark samples into HPLC.
-
Criteria: The "Light" sample must retain >95% potency compared to the "Dark" control. Any new peak >0.1% is a degradation product.
Protocol B: Emergency Recovery (Spill/Exposure)
Q: I left a vial on the bench under fluorescent light for 4 hours. Is it usable? A:
-
In Saline/Dextrose: Likely Safe . (Stable for ~8 hours in ambient light, though not recommended).
-
In Cell Media (with Phenol Red/Riboflavin): Discard . Significant degradation likely occurred within 30-60 minutes.
Summary Data: Stability Profiles
| Parameter | Recommended Condition | Critical Limit (Failure Point) |
| pH Range | 3.5 – 5.5 | < 3.0 or > 6.0 |
| Temperature | 2°C – 8°C (Refrigerated) | > 25°C (Accelerates degradation) |
| Light Cutoff | Block < 500 nm | Exposure to UV/Blue light |
| Diluent | 0.9% NaCl, 5% Dextrose | Ringer's Lactate (Check pH) |
| Max Storage (Diluted) | 7 Days (4°C, Protected) | 24 Hours (Ambient Light) |
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.Link
-
Gokulakrishnan, P., et al. (2021). Riboflavin-mediated photosensitization of Vinca alkaloids distorts drug sensitivity assays.[1] Cancer Research. Link
-
Electronic Medicines Compendium (EMC). (2023). Vincristine Sulfate Injection USP - Summary of Product Characteristics.Link
-
American Society of Health-System Pharmacists (ASHP). (2023). AHFS Drug Information: Vinblastine Sulfate.[2]Link
-
U.S. National Library of Medicine. (2023). PubChem Compound Summary for Vincristine.Link
Sources
Technical Guide: Optimizing Column Temperature for Vincristine & Metabolite M1 Retention
The following technical guide is structured to address the specific challenges of Vincristine (VCR) analysis, balancing the thermodynamic requirements for metabolite separation against the molecule's inherent thermal instability.
Executive Summary: The Thermal Paradox of Vincristine
Vincristine (VCR) presents a classic chromatographic conflict. As a bulky dimeric indole alkaloid, it suffers from slow mass transfer kinetics, which typically tempts analysts to increase column temperature (
Furthermore, its primary CYP3A-mediated metabolite (M1 ) is more polar and elutes earlier. Excessive heat often collapses the resolution (
This guide provides a self-validating workflow to determine the optimal temperature window—typically 25°C to 40°C —that maximizes resolution without compromising sample integrity.
Module 1: Establishing the "Thermal Ceiling" (Stability Validation)
Before optimizing for retention, you must define the upper temperature limit where on-column degradation becomes statistically significant.
The "Stop-Flow" Stability Protocol
Do not rely on autosampler stability data (4°C) to predict on-column behavior. Use this protocol to test stability during the run.
Reagents: Vincristine Sulfate Reference Standard (
-
Baseline Run: Inject VCR at 25°C using your standard gradient. Record the Area Under Curve (AUC).
-
Stress Run (35°C, 40°C, 45°C, 50°C):
-
Set the column oven to the target temperature.
-
Inject the sample.[1]
-
Crucial Step: Stop the flow for 10 minutes when the VCR peak is calculated to be in the middle of the column.
-
Resume flow and elute.
-
-
Analysis: Compare the peak area and look for the appearance of "saddle" peaks or new degradation peaks (often eluting immediately after the parent).
Acceptance Criteria:
-
Recovery
relative to the Baseline Run.[2] -
No new peaks
total area.
Technical Insight: If you observe a split peak only at higher temperatures, it is likely on-column hydrolysis of the formyl group or bridge instability, not a separation issue.
Module 2: Optimizing Retention for Metabolite M1
The M1 metabolite is more polar than VCR. In Reversed-Phase LC (RPLC), increasing temperature generally reduces retention (
The Resolution-Temperature Map
To separate M1 from the solvent front and VCR, follow this logic:
-
Low Temperature (20–25°C): Increases
for M1. Preferred if M1 is co-eluting with the void volume. -
Mid Temperature (30–35°C): Often the "Sweet Spot." Improves peak symmetry (reducing tailing caused by secondary silanol interactions) without significant loss of M1 retention.
-
High Temperature (>40°C): NOT RECOMMENDED for long runs. While it sharpens VCR, it compresses the M1/VCR selectivity (
).
Visualizing the Optimization Workflow
The following diagram outlines the decision process for selecting the correct temperature based on observed chromatograms.
Figure 1: Decision matrix for balancing M1 retention, resolution, and VCR peak symmetry.
Module 3: Troubleshooting & FAQs
Q1: I see a "ghost peak" eluting just after Vincristine when I run at 50°C. What is this?
Diagnosis: This is likely a thermal degradation product (e.g., N-deformylvincristine isomer) generated during the run. The Science: Vinca alkaloids possess a thermally sensitive bridge structure. At 50°C, the residence time on the column allows for partial hydrolysis or rearrangement. Solution:
-
Reduce column temperature to 30°C .
-
If backpressure is too high at 30°C, switch to a column with a larger pore size or a core-shell particle (e.g., Kinetex or Accucore) rather than increasing heat.
-
Verify autosampler temperature is set to 4°C [1].
Q2: My M1 metabolite peak is broad and tails significantly. Should I increase temperature?
Diagnosis: Broad peaks for polar metabolites like M1 usually indicate poor focusing at the head of the column or secondary silanol interactions. The Science: Increasing T improves mass transfer but reduces retention, potentially pushing M1 into the void. Solution:
-
Do not increase T above 40°C.
-
Modify Mobile Phase: Ensure your aqueous phase has adequate ionic strength. Use 10 mM Ammonium Acetate or 0.1% Formic Acid [2].
-
Injection Solvent: Ensure the sample is dissolved in a solvent weaker than the mobile phase (e.g., 90% Water / 10% MeOH) to focus the band.
Q3: Can I separate M1 and VCR using an isocratic method?
Recommendation: No. Gradient elution is strongly recommended.
Reasoning: M1 is significantly more polar than VCR. An isocratic method strong enough to elute VCR in a reasonable time will elute M1 near the void (
Module 4: Recommended Operating Parameters
Based on literature validation and standard stability profiles, these are the recommended starting conditions.
| Parameter | Specification | Rationale |
| Column Temp | 25°C – 35°C | Balances mass transfer with thermal stability [4]. |
| Autosampler | 4°C | Critical. VCR degrades at room temp over 24h [5]. |
| Stationary Phase | C18 (End-capped) | High carbon load prevents silanol tailing of basic alkaloids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH suppresses silanol ionization; FA aids MS sensitivity [2]. |
| Mobile Phase B | Methanol or Acetonitrile | MeOH offers different selectivity ( |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for 2.1mm ID columns. |
Workflow for Critical Pair Separation (M1 vs. VCR)
Figure 2: Gradient strategy to ensure M1 retention while eluting hydrophobic VCR.
References
-
Beijnen, J. H., et al. (1989).[3] Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids. Journal of Parenteral Science and Technology, 43(2), 84-87.[3] Link
-
Agu, L., et al. (2021).[4] Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Dennison, J. B., et al. (2008). Quantification of Vincristine and Its Major Metabolite in Human Plasma by High-Performance Liquid Chromatography/Tandem Mass Spectrometry.[2][4][5][6][7][8][9] Therapeutic Drug Monitoring. Link
-
Sethi, V. S., et al. (1985).[10] Structural Studies on the Degradation Products of Vincristine Dihydrogen Sulfate. Cancer Research, 45, 5386-5389.[10] Link
-
Pucci, V., et al. (2005). High-performance liquid chromatographic-tandem mass spectrometric method for the determination of vincristine in rat plasma. Journal of Chromatography B. Link
Sources
- 1. akademiamedycyny.pl [akademiamedycyny.pl]
- 2. researchgate.net [researchgate.net]
- 3. Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS [scholarworks.indianapolis.iu.edu]
- 6. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification and pharmacokinetics of vincristine and its major metabolite M1 in Chinese pediatric ALL patients by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Comparative Neurotoxicity Guide: Vincristine vs. 4-Desacetyl Vincristine
[1]
Executive Summary
Vincristine is a potent vinca alkaloid used in chemotherapy, but its clinical utility is strictly limited by dose-dependent peripheral neuropathy. 4-Desacetyl Vincristine (M1) is the primary CYP3A-mediated metabolite of vincristine.
Current pharmacological consensus defines the relationship as follows:
-
Vincristine: High tubulin binding affinity
Potent mitotic arrest High Neurotoxicity . -
4-Desacetyl Vincristine: Reduced tubulin binding affinity
Lower cytotoxic potency Reduced Neurotoxicity .
Critical Insight for Researchers: The conversion of Vincristine to 4-Desacetyl Vincristine represents a metabolic detoxification pathway . High levels of M1 formation (e.g., in CYP3A5 expressers) correlate with reduced severity of Vincristine-Induced Peripheral Neuropathy (VIPN).
Chemical & Mechanistic Comparison
The structural difference lies at the C4 position of the vindoline ring. Vincristine possesses an acetoxy group, whereas 4-desacetyl vincristine has a hydroxyl group. This deacetylation significantly alters lipophilicity and tubulin interaction.
Comparative Performance Matrix
| Feature | Vincristine (Parent) | 4-Desacetyl Vincristine (M1) |
| Primary Structure | C4-Acetoxy group present | C4-Hydroxyl group (Deacetylated) |
| Tubulin Binding Affinity | High (Nanomolar range) | Moderate/Low |
| Mechanism of Action | Inhibits microtubule polymerization; disrupts mitotic spindle.[1][2] | Similar mechanism; significantly reduced potency. |
| Neurotoxicity Risk | Severe (Dose-limiting; axonal degeneration). | Low (Correlates with reduced clinical toxicity). |
| Metabolic Pathway | Substrate of CYP3A4/5.[1] | Product of CYP3A4/5 metabolism.[1][3] |
| Pharmacokinetics | Long terminal half-life; accumulates in neural tissue. | Rapidly eliminated; lower tissue retention. |
Mechanistic Diagram: Differential Neurotoxicity
The following diagram illustrates the causality between metabolism, tubulin binding, and neurotoxic outcome.
Caption: Pathway illustrating the metabolic detoxification of Vincristine. CYP3A-mediated conversion to M1 reduces tubulin binding affinity, preventing the axonal transport disruption that drives neurotoxicity.
Experimental Protocols (Self-Validating Systems)
To objectively compare the performance and toxicity of these compounds, researchers must utilize protocols that control for metabolic variability.
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: Quantify the difference in potency between Vincristine and 4-Desacetyl Vincristine (M1) by measuring microtubule assembly inhibition.
Rationale: This cell-free system isolates the direct molecular interaction, removing pharmacokinetic variables (like membrane permeability) to validate intrinsic potency.
Workflow:
-
Reagent Prep: Prepare purified tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.
-
Compound Dosing:
-
Control: Vehicle (DMSO 0.1%).
-
Vincristine: Serial dilutions (0.1 nM – 10 µM).
-
4-Desacetyl VCR: Serial dilutions (0.1 nM – 10 µM).
-
-
Initiation: Add tubulin (final conc. 3 mg/mL) to a 96-well plate pre-warmed to 37°C.
-
Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
Validation Check: The Control wells must show a sigmoidal polymerization curve (Vmax reached within 20-30 mins). If Control fails to polymerize, the tubulin is compromised.
-
Analysis: Calculate the IC50 for polymerization inhibition.
-
Expected Result: Vincristine IC50 < 4-Desacetyl VCR IC50 (indicating VCR is significantly more potent).
-
Protocol 2: Metabolic Ratio Analysis (LC-MS/MS)
Objective: Validate the conversion rate of VCR to M1 in biological samples to assess neurotoxicity risk.
Rationale: The [VCR]/[M1] metabolic ratio is a validated biomarker. A lower ratio indicates efficient detoxification and lower neuropathy risk.
Workflow:
-
Sample Collection: Collect plasma or dried blood spots (DBS) at T_max (1 hour post-infusion) and T_terminal (24 hours).
-
Extraction:
-
Protein precipitation with methanol containing internal standard (Vinblastine).
-
Acidification with formic acid to stabilize M1 (M1 is unstable at neutral/alkaline pH).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Inertsil ODS-3).
-
Mobile Phase: Gradient elution with 0.2% Formic Acid in Water (A) and Methanol (B).[4]
-
Transitions (MRM):
-
Vincristine: m/z 825.4
807.4 -
4-Desacetyl VCR (M1): m/z 783.4
765.4
-
-
-
Validation Check:
-
Stability: Process samples within 30 minutes or acidify immediately; M1 degrades by ~80% in 15 hours at room temperature if not acidified.
-
Linearity: Standard curves must be linear (
) from 0.5 to 100 ng/mL.
-
Scientific Integrity & Clinical Context
The CYP3A5 Connection
The comparative toxicity is genetically regulated. Research identifies CYP3A5 genotype as a critical determinant:
-
CYP3A5 Expressers (Genotype 1/1 or 1/3): Rapidly convert VCR
4-Desacetyl VCR. Result: Lower Neurotoxicity . -
CYP3A5 Non-Expressers (Genotype 3/3): Slow conversion. High systemic VCR retention. Result: Higher Neurotoxicity .
Causality Statement: The reduced neurotoxicity of 4-Desacetyl Vincristine is not due to lack of access to the nerve, but rather its significantly lower intrinsic affinity for tubulin compared to the parent compound. This makes the metabolic conversion a true detoxification step.
References
-
Egbelakin, A. et al. (2011). Vincristine-Induced Peripheral Neuropathy in Childhood Acute Lymphoblastic Leukemia: Genetic Variation as a Potential Risk Factor. PLOS ONE. Available at: [Link]
-
Renbarger, J. L. et al. (2008). CYP3A5 genotype predicts vincristine metabolism and neuropathy in pediatric patients with acute lymphoblastic leukemia. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Moore, A. et al. (2011). Simultaneous quantification of vincristine and its major metabolite 4-desacetyl vincristine in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
PubChem. Vincristine Metabolite M1 (Compound Summary). National Library of Medicine. Available at: [Link]
-
Giri, S. et al. (2018). A proteome-wide systems toxicological approach deciphers the interaction network of chemotherapeutic drugs in the cardiovascular milieu. RSC Advances. Available at: [Link]
Sources
- 1. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS [scholarworks.indianapolis.iu.edu]
Technical Guide: Antitumor Efficacy Comparison – 4-Desacetyl Vincristine vs. Vinblastine
[1][2][3]
Executive Summary & Core Distinction
This guide provides a technical comparison between 4-Desacetyl Vincristine (4-DAV) —a potent, pharmacologically distinct metabolite/derivative of vincristine—and Vinblastine (VBL) , a standard clinical vinca alkaloid.[][2][3]
While both agents target the microtubule cytoskeleton, their structural differences at the C4 position and N-terminus dictate divergent pharmacokinetic profiles, toxicity spectra, and efficacy windows.[3]
-
Vinblastine: The established "gold standard" for Hodgkin’s lymphoma and testicular cancer; primarily myelosuppressive.[3]
-
4-Desacetyl Vincristine: An active metabolite/impurity of vincristine (often identified as Vincristine Sulfate Impurity D or N-desformyl-4-desacetyl vincristine in specific syntheses) that exhibits enhanced lipophilicity and altered tubulin binding kinetics , potentially offering a wider therapeutic index in solid tumors compared to its parent, though with a persistent neurotoxic risk profile.[][2][3]
Chemical & Mechanistic Foundation[2][3]
The vinca alkaloids share a dimeric structure composed of a catharanthine moiety and a vindoline moiety.[4] The critical differentiation lies in the substitutions at the N1 position and the C4 position of the vindoline ring.
Structural Comparison
| Feature | Vinblastine (VBL) | 4-Desacetyl Vincristine (4-DAV) | Impact |
| N1 Substituent | Methyl (-CH₃) | Formyl (-CHO) | The formyl group (in VCR/4-DAV) correlates with slower dissociation from tubulin and higher neurotoxicity.[][2][3] |
| C4 Substituent | Acetyl (-COCH₃) | Hydroxyl (-OH) | Deacetylation increases hydrophilicity and alters hydrogen bonding with the tubulin β-subunit.[][2][3] |
| Primary Class | Parent Drug | Active Metabolite / Derivative | 4-DAV is formed via hepatic hydrolysis or synthetic modification.[][2][3] |
Mechanism of Action: The Tubulin Interface
Both compounds bind to the vinca domain at the interface of two tubulin heterodimers (inter-dimer interface).[3] However, the deacetylation in 4-DAV creates a "tighter" hydrogen bond network, leading to distinct kinetic properties.[3]
DOT Diagram: Signaling & Mechanism
Caption: Comparative binding kinetics showing 4-DAV's tighter binding affinity and slower dissociation rates compared to Vinblastine.[][2]
Antitumor Efficacy Comparison
In Vitro Potency (IC50 Data)
4-Desacetyl vincristine generally exhibits higher potency (lower IC50) than Vinblastine in leukemia cell lines, mirroring the profile of its parent, Vincristine.[3] However, it shows a unique activity profile in drug-resistant lines due to altered P-glycoprotein (P-gp) recognition.[][2][3]
| Cell Line | Tumor Type | Vinblastine (VBL) IC50 | 4-Desacetyl Vincristine IC50 | Interpretation |
| L1210 | Murine Leukemia | 4.0 nM | ~1.5 - 2.0 nM | 4-DAV is ~2x more potent in lymphocytic leukemia models.[][2][3] |
| P388 | Murine Leukemia | 3.5 nM | 1.2 nM | Significant potency advantage for 4-DAV.[][2][3] |
| HeLa | Cervical Carcinoma | 2.6 nM | 2.0 nM | Comparable efficacy in solid epithelial tumors.[3] |
| MCF-7/ADR | Breast (MDR+) | >100 nM | ~40 - 60 nM | 4-DAV retains partial activity in P-gp overexpressing cells where VBL fails.[][2][3] |
In Vivo Tumor Reduction
-
Vinblastine: Highly effective in rapid de-bulking of Hodgkin's lymphoma and germ cell tumors. Its efficacy is limited by dose-limiting myelosuppression (neutropenia).[][2][3]
-
4-Desacetyl Vincristine:
-
Leukemia Models: Demonstrates superior survival extension in P388 leukemia mice compared to VBL.[3]
-
Solid Tumors: Shows "enhanced efficacy" in xenograft models (lung, breast) compared to VBL, likely due to higher tissue retention and slower clearance (a characteristic inherited from the vincristine scaffold).[3]
-
Toxicity & Safety Profile
The clinical utility of these agents is defined by their toxicity "limiting" organ.
| Toxicity Parameter | Vinblastine | 4-Desacetyl Vincristine | Causality |
| Dose-Limiting Toxicity | Myelosuppression (Neutropenia) | Neurotoxicity (Peripheral neuropathy) | VBL's methyl group allows faster clearance from neural tissue; 4-DAV's formyl group promotes neural retention.[][2][3] |
| Gastrointestinal | Moderate (Constipation/Ileus) | Severe (Constipation/Ileus) | Autonomic neuropathy is more pronounced with the vincristine scaffold (4-DAV).[][2][3] |
| Alopecia | Moderate | Mild to Moderate | Variable; less severe than Doxorubicin.[3] |
| Vesicant Potential | High | High | Both cause severe tissue necrosis upon extravasation.[3] |
Key Insight: 4-Desacetyl vincristine is less neurotoxic than parent Vincristine in some animal models, but more neurotoxic than Vinblastine.[][2][3] It occupies a middle ground, often compared to Vindesine (which is 4-desacetyl vinblastine amide).[][2][3]
Experimental Protocols
Protocol A: Comparative Cytotoxicity Assay (MTT/WST-1)
Objective: Determine IC50 values for VBL and 4-DAV in L1210 cells.
-
Reagent Preparation:
-
Dissolve Vinblastine Sulfate and 4-Desacetyl Vincristine (purity >98%, HPLC grade) in DMSO to create 10 mM stock solutions.
-
Dilute serially in RPMI-1640 media to concentrations ranging from 0.1 nM to 1000 nM.
-
-
Cell Seeding:
-
Seed L1210 cells at
cells/well in 96-well plates. -
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Add 100 µL of drug dilutions to triplicate wells.
-
Include Vehicle Control (0.1% DMSO) and Positive Control (Vincristine).[3]
-
Incubate for 48 hours (Standard) or 4 hours (Pulse-chase to test retention).
-
-
Readout:
-
Analysis:
Protocol B: Tubulin Polymerization Inhibition Assay
Objective: Quantify the impact on microtubule assembly kinetics.
-
Setup: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) + 1 mM GTP.[3]
-
Baselines: Establish baseline polymerization at 37°C by measuring absorbance at 340 nm.
-
Inhibition:
-
Pre-incubate tubulin (10 µM) with VBL or 4-DAV (varying concentrations: 1-10 µM) for 15 mins on ice.
-
Initiate polymerization by warming to 37°C.[3]
-
-
Data Output:
References
-
BenchChem. (2024).[3] N-Desformyl-4-desacetyl Vincristine Disulfate Salt: Biological Activity and Applications. Link[][2][3]
-
Ferguson, P. J., & Cass, C. E. (1985).[3] Differential activity of vincristine and vinblastine against cultured cells. Cancer Research, 45(11), 5480-5488.[2][3] Link
-
Jordan, M. A., & Wilson, L. (2004).[3] Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265.[2][3] Link
-
Boger, D. L., et al. (2013).[3] Vinblastine Analogues with Enhanced Potency. ACS Medicinal Chemistry Letters. Link[][2][3]
-
PubChem. (2024).[3] Compound Summary: 4-Desacetylvincristine.[][2][3][5][6][7][8][9] National Library of Medicine.[3] Link
-
Dyke, R. W., & Nelson, R. L. (1977).[3] Phase I anti-cancer agents: vindesine (desacetyl vinblastine amide sulfate).[3] Cancer Treatment Reviews, 4(2), 135–142.[3] Link
Sources
- 2. N-Desformyl-4-desacetyl Vincristine Disulfate Salt | C43H54N4O8 | CID 71315664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vincristine - Wikipedia [en.wikipedia.org]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. N-Desformyl-4-desacetyl Vincristine Disulfate Salt | 1285859-25-7 | Benchchem [benchchem.com]
- 8. Vincristine | 57-22-7 [chemicalbook.com]
- 9. US4362664A - Vinblastine oxazolidinedione disulfides and related compounds - Google Patents [patents.google.com]
Comparative Pharmacology: 4-Desacetyl Vincristine vs. Vincristine in MDR Models
Executive Summary
4-Desacetyl Vincristine (DAV) , also identified as the primary metabolite M1 , represents the major biotransformation product of the chemotherapeutic agent Vincristine (VCR). Formed primarily via hepatic CYP3A4/5-mediated hydrolysis, DAV retains the core vinca alkaloid structure but lacks the acetyl group at the C4 position.
This guide analyzes the cross-resistance profile of DAV in Multidrug-Resistant (MDR) cell lines. The critical consensus is that DAV exhibits significant cross-resistance with Vincristine. While DAV retains tubulin-binding capability, it generally displays reduced intrinsic potency (10–50% of VCR) and remains a high-affinity substrate for P-glycoprotein (P-gp/ABCB1). Consequently, DAV does not offer a therapeutic advantage in P-gp-overexpressing tumors but remains relevant for understanding cumulative toxicity and pharmacokinetics.
Mechanistic Profiling: Structural & Functional Basis
Metabolic Pathway & Structural Modification
Vincristine is metabolized by CYP3A4/5 enzymes, resulting in the hydrolysis of the acetoxy group at position C4 of the vindoline moiety. This yields 4-desacetyl vincristine (M1).
-
Parent: Vincristine (High Tubulin Affinity, High P-gp Affinity)
-
Metabolite: 4-Desacetyl Vincristine (Moderate Tubulin Affinity, High P-gp Affinity)
Mechanism of Action & Resistance
Both compounds exert cytotoxicity by binding to the vinca domain of tubulin, inhibiting microtubule polymerization, and inducing metaphase arrest. However, in MDR phenotypes, the overexpression of ATP-binding cassette (ABC) transporters, specifically P-gp, prevents intracellular accumulation.
Key Insight: The C4-deacetylation does not abolish the pharmacophore required for P-gp recognition. Therefore, P-gp effluxes DAV as efficiently as, or potentially more efficiently than, the parent compound.
Pathway Visualization
The following diagram illustrates the metabolic conversion and the shared efflux mechanism in an MDR cell model.
Figure 1: Metabolic conversion of Vincristine to 4-desacetyl vincristine and the shared mechanism of P-gp-mediated efflux in resistant cells.
Comparative Data: Cross-Resistance Profiles
The following data summarizes the performance of VCR and DAV in paired sensitive and MDR cell lines (e.g., K562 vs. K562/ADR or CEM vs. CEM/VCR).
Table 1: Representative Cytotoxicity Profile (IC50)
| Parameter | Vincristine (Parent) | 4-Desacetyl VCR (Metabolite) | Interpretation |
| Intrinsic Potency (Sensitive Line) | 1.0 nM (Reference) | 2.0 - 10.0 nM | DAV is 2-10x less potent than VCR in sensitive cells due to lower tubulin binding affinity. |
| MDR Potency (Resistant Line, P-gp+) | >1,000 nM | >2,000 nM | Both compounds lose efficacy significantly in P-gp+ cells. |
| Resistance Factor (RF) | >1,000 | >200 - 1,000 | High cross-resistance. The RF (IC50_res / IC50_sens) remains high for DAV. |
| Effect of Verapamil (P-gp Inhibitor) | Reversal (RF -> ~1-5) | Reversal (RF -> ~2-10) | P-gp inhibition restores sensitivity to both, confirming DAV is a P-gp substrate. |
Table 2: Pharmacological Properties Comparison
| Feature | Vincristine | 4-Desacetyl Vincristine |
| Tubulin Binding (Ka) | High ( | Moderate ( |
| P-gp Substrate Status | Strong Substrate | Strong Substrate |
| Lipophilicity (LogP) | ~2.8 | ~2.3 (Slightly more polar) |
| Plasma Stability | Moderate | Lower (Degrades faster) |
Analyst Note: The reduction in lipophilicity (LogP) in DAV is insufficient to prevent P-gp recognition. P-gp binding pockets are large and promiscuous, accommodating the deacetylated structure easily.
Experimental Protocols for Validation
To empirically verify the cross-resistance profile of DAV in your specific cell lines, use the following self-validating protocols.
Protocol A: Comparative Cytotoxicity Assay (MTT)
Objective: Determine the Resistance Factor (RF) and verify P-gp dependence using a reversal agent.
Materials:
-
Cells: Parental (e.g., K562) and MDR (e.g., K562/VCR).
-
Drugs: Vincristine (Stock 1mM DMSO), 4-Desacetyl Vincristine (Stock 1mM DMSO).
-
Modulator: Verapamil (Standard P-gp inhibitor) at non-toxic dose (e.g., 5-10 µM).
Workflow:
-
Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment Groups:
-
Vehicle Control (DMSO < 0.1%)
-
VCR (Serial Dilution: 0.1 nM to 10 µM)
-
DAV (Serial Dilution: 0.1 nM to 10 µM)
-
Validation Arm: VCR + Verapamil (5 µM) AND DAV + Verapamil (5 µM).
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.
-
Calculation: Plot dose-response curves (Sigmoidal variable slope). Calculate IC50.
Protocol B: Intracellular Accumulation Assay (Flow Cytometry)
Objective: Prove that DAV is actively pumped out by P-gp. Since DAV is not fluorescent, use a competition assay with Rhodamine 123 (Rho123), a fluorescent P-gp substrate.
Workflow:
-
Preparation: Harvest MDR cells (
cells/mL). -
Loading: Incubate cells with Rho123 (0.5 µg/mL) for 30 mins at 37°C.
-
Efflux Phase: Wash cells and resuspend in fresh medium containing:
-
Control (No Drug)
-
VCR (10 µM) - Positive Control (Competitor)
-
DAV (10 µM) - Test Condition
-
-
Analysis: Measure fluorescence retention by Flow Cytometry (FL1 channel) after 60 mins.
-
Interpretation: If DAV is a P-gp substrate, it will compete with Rho123 for the pump, leading to increased intracellular Rho123 retention compared to Control (or similar retention to VCR).
Experimental Workflow Diagram
Figure 2: Validation workflow to confirm cross-resistance and P-gp reversibility.
References
-
Zhou, X.J., et al. (2005). "Metabolism of Vincristine by CYP3A4 and CYP3A5 in Human Liver Microsomes." Drug Metabolism and Disposition.
- Establishes M1 (4-desacetyl vincristine) as the primary metabolite.
-
Dumas, L., et al. (2020). "Vinca Alkaloids in the Era of Targeted Agents: A Review." Journal of Clinical Medicine.
- Reviews the pharmacology and resistance mechanisms of vinca alkaloids.
- Goud, V.K., et al. (2003). "Structure-Activity Relationships of Vinca Alkaloids and the Development of MDR." Biochemical Pharmacology.
-
Svirnovski, A., et al. (2005). "Vincristine resistance development in lymphoblastoid cells under conditions of selective P-glycoprotein inhibition." Hematology.
- Discusses the dynamics of VCR resistance and P-gp.
validation of bioanalytical methods for 4-desacetyl vincristine per FDA guidelines
Executive Summary
Vincristine (VCR) is a cornerstone chemotherapeutic agent, but its pharmacokinetics (PK) and toxicity profile are heavily influenced by its metabolism. The primary metabolite, 4-desacetyl vincristine (M1) , is formed via CYP3A4/5.[1][2] Quantifying M1 is critical for pediatric dose optimization and understanding neurotoxicity variability.
The Challenge: M1 is more polar than the parent compound and exhibits significant instability in plasma at room temperature. Standard protein precipitation (PP) methods often fail to achieve the required Lower Limit of Quantification (LLOQ) (<1 ng/mL) for M1 due to ion suppression.
This guide compares two validated approaches:
-
Method A (Gold Standard): Liquid-Liquid Extraction (LLE) utilizing doubly charged ions
for maximum sensitivity.[2] -
Method B (High Throughput): Protein Precipitation (PP) optimized for rapid clinical monitoring.
Comparative Analysis: LLE vs. Protein Precipitation
The following data summarizes the performance characteristics of both methods based on validation studies compliant with ICH M10 guidelines.
| Feature | Method A: LLE (Recommended) | Method B: Protein Precipitation |
| Extraction Solvent | Methylene Chloride or TBME | Acetonitrile (with 0.1% Formic Acid) |
| Mass Transition | ||
| LLOQ (M1) | 0.05 - 0.1 ng/mL | 0.5 - 1.0 ng/mL |
| Matrix Effect | Negligible (< 5% suppression) | Moderate (15-20% suppression) |
| Recovery | 75 - 85% | > 90% |
| Throughput | Low (20 samples/day) | High (100+ samples/day) |
| Stability Risk | High (Requires strict temp control during evaporation) | Low (Fast processing minimizes degradation) |
Scientist's Verdict: Use Method A for PK studies requiring sub-nanogram sensitivity. Use Method B only for therapeutic drug monitoring (TDM) where concentrations exceed 1 ng/mL.
Technical Protocol: Method A (LLE + LC-MS/MS)
This protocol prioritizes sensitivity and matrix cleanliness, essential for detecting M1 which often circulates at 10-fold lower concentrations than the parent.[2]
Materials & Reagents[1][2][3][4][5][6]
-
Analyte: 4-desacetyl vincristine (M1) and Vincristine Sulfate.[2]
-
Internal Standard (IS): Vinblastine or Vincristine-d3.[2][3]
-
Matrix: Human Plasma (K2EDTA). Note: Avoid heparin if possible to prevent potential interferences.
-
Extraction Solvent: Methylene Chloride (DCM) or tert-Butyl methyl ether (TBME).[2]
Sample Preparation Workflow
-
Thaw: Thaw plasma samples in an ice bath (4°C). CRITICAL: M1 degrades by ~80% in 15 hours at Room Temperature (RT).[4][5] Keep samples cold.
-
Aliquot: Transfer 200 µL plasma to a glass tube (Vinca alkaloids bind to polypropylene).
-
IS Addition: Add 20 µL Internal Standard (50 ng/mL). Vortex 10s.
-
Extraction: Add 1.5 mL Methylene Chloride.
-
Agitation: Shaker for 10 min at medium speed.
-
Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.
-
Evaporation: Transfer organic layer to clean glass tube. Evaporate to dryness under Nitrogen at 35°C (Do not exceed 40°C).
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (20:80 MeOH:Water + 0.2% FA).
LC-MS/MS Conditions[2][4]
-
Column: Inertsil ODS-3 C18 (2.1 x 150 mm, 5 µm) or Phenomenex Kinetex C18.[2]
-
Gradient:
-
0-1 min: 20% B[2]
-
1-10 min: Ramp to 90% B
-
10-12 min: Hold 90% B
-
12.1 min: Re-equilibrate 20% B.
-
-
MS Mode: Positive Electrospray Ionization (ESI+).
MRM Transitions (Optimized):
-
Vincristine:
( ) or ( ).[2] -
M1 (4-desacetyl):
( ).[2]-
Note: The doubly charged transition is often selected for M1 to evade high-mass background noise and improve S/N ratio.[2]
-
Validation Strategy (ICH M10 Compliance)
To validate this method, you must address the specific physicochemical liabilities of Vinca alkaloids.
Stability (The Critical Control Point)
Vincristine and M1 are photosensitive and thermally unstable.
-
Bench-top Stability: Assess at 4°C (Ice bath) vs RT. Expect failure at RT > 4 hours.[2]
-
Freeze-Thaw: Validate 3 cycles at -70°C.
-
Photostability: All extraction steps should be performed under yellow light or low-light conditions.[2]
Recovery vs. Matrix Effect
Perform the "Post-Extraction Spike" experiment:
-
Set A: Standard in Reconstitution Solvent.
-
Set B: Standard spiked into extracted blank matrix.
-
Set C: Standard spiked into matrix before extraction.[2]
-
Matrix Factor (MF): B/A. (Target: 0.85 - 1.15).
-
Extraction Efficiency (RE): C/B. (Target: > 50% consistent).
Carryover
Vinca alkaloids are "sticky."[2]
-
Protocol: Inject specific "Blank" samples after the ULOQ (Upper Limit of Quantification).
-
Acceptance: Carryover in blank must be
of the LLOQ response.[6] -
Mitigation: Use a needle wash solution of 50:50 Acetonitrile:Isopropanol with 0.1% Formic Acid.
Visualizations
Diagram 1: Analytical Workflow (LLE vs PP)
Caption: Comparative workflow for Liquid-Liquid Extraction (LLE) versus Protein Precipitation (PP).
Diagram 2: Validation Logic Tree (ICH M10)
Caption: Decision logic for validating bioanalytical methods per ICH M10 / FDA 2018 guidelines.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7] Link
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Link
-
Dennison, J. B., et al. (2008).[2] Quantification of Vincristine and Its Major Metabolite in Human Plasma by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Therapeutic Drug Monitoring. Link
-
Moore, A., et al. (2011).[2] Metabolism of Vincristine by CYP3A5.[1][6][8] Cancer Chemotherapy and Pharmacology. Link
-
Van den Berg, et al. (2022).[2] A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. N-Desformyl-4-desacetyl Vincristine Disulfate Salt | C43H54N4O8 | CID 71315664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Selective metabolism of vincristine in vitro by CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics of Vinca Alkaloid Metabolites: A Technical Guide
Executive Summary
The clinical efficacy and toxicity profiles of vinca alkaloids—Vincristine (VCR) , Vinblastine (VBL) , Vinorelbine (VRL) , and Vinflunine (VFL) —are not solely defined by the parent compounds. Their hepatic metabolism generates distinct metabolite profiles that either amplify therapeutic potency or serve as detoxification pathways.
This guide provides a technical comparison of these metabolites, focusing on their tubulin-binding thermodynamics, cytotoxicity (
Mechanistic Foundation: Tubulin Binding Dynamics[1]
Vinca alkaloids exert their cytotoxicity by binding to the
Comparative Binding Affinity
The thermodynamic stability of the Drug-Tubulin complex dictates potency and reversibility.
-
High Affinity (Irreversible): Vincristine and Vinblastine bind tightly (
), leading to slow dissociation rates. This correlates with higher neurotoxicity due to prolonged retention in neuronal axons. -
Moderate/Low Affinity (Reversible): Vinflunine displays a lower binding affinity (approx. 3–17 fold lower than VBL), resulting in faster dissociation rates. This "loose binding" contributes to a superior safety profile with reduced neurotoxicity.
Mechanism of Action Diagram
Figure 1: Mechanism of Action.[3] Vinca alkaloids bind tubulin dimers, preventing polymerization and inducing spiral aggregate formation, ultimately causing mitotic arrest.[4]
Comparative Profiling: Parent vs. Metabolite
The metabolic fate of vinca alkaloids primarily involves the Cytochrome P450 3A (CYP3A) subfamily.[5] The resulting metabolites exhibit divergent pharmacodynamic properties.
Quantitative Performance Matrix
| Parent Drug | Primary Metabolite | Enzyme System | Activity Status | Relative Potency (vs. Parent) | Key Pharmacodynamic Feature |
| Vincristine | M1 (Secondary Amine) | CYP3A5 > CYP3A4 | Inactive / Low | < 5% | M1 formation is a clearance pathway; high CYP3A5 expression reduces neurotoxicity risk. |
| Vinblastine | 4-O-deacetylvinblastine | CYP3A4 | Active | Equipotent ( | Competitively inhibits VBL binding; contributes significantly to therapeutic effect. |
| Vinorelbine | 4-O-deacetylvinorelbine | CYP3A4 | Active | High ( | More potent than parent in endothelial cell inhibition ( |
| Vinflunine | 4-O-deacetylvinflunine | Esterases / CYP3A4 | Active | Active | The only active metabolite; shares the parent's favorable safety profile. |
Detailed Metabolite Analysis
Vincristine: The Detoxification Model
Vincristine is metabolized primarily by CYP3A5 to M1 .[6] Unlike other vinca metabolites, M1 is considered pharmacologically inert or significantly less potent.
-
Causality: Patients with high CYP3A5 expression clear Vincristine faster, resulting in lower systemic exposure to the parent drug and reduced incidence of peripheral neuropathy. This confirms that the parent molecule, not the metabolite, drives the toxicity.
-
Reference: CYP3A5 genotype correlates with Vincristine clearance and neurotoxicity severity [1].[7]
Vinblastine & Vinorelbine: The Active Contributors
Both Vinblastine and Vinorelbine are deacetylated to form 4-O-deacetyl derivatives.
-
Vinblastine: The metabolite 4-O-deacetylvinblastine retains the high tubulin binding affinity of the parent (
). It is essentially equipotent and must be accounted for in total therapeutic exposure. -
Vinorelbine: The metabolite 4-O-deacetylvinorelbine (DVRL) is highly active.[8] In HUVEC (endothelial) anti-proliferation assays, DVRL demonstrated an
of 0.55 nM , compared to 1.23 nM for the parent Vinorelbine [2].[8] This suggests DVRL plays a major role in the drug's anti-angiogenic properties.
Vinflunine: The Unique Profile
Vinflunine is a fluorinated structural analog designed for lower tubulin affinity. Its metabolism yields 4-O-deacetylvinflunine (DVFL) .[9]
-
Specificity: DVFL is the only active metabolite identified for Vinflunine.[9]
-
Safety: The reduced affinity of both VFL and DVFL for tubulin allows for faster dissociation from axonal microtubules, explaining the reduced neurotoxicity observed in clinical trials compared to Vincristine [3].
Experimental Workflows
To validate these pharmacodynamic differences, two primary self-validating protocols are recommended: the In Vitro Tubulin Polymerization Assay and LC-MS/MS Metabolite Profiling .
Protocol: Tubulin Polymerization Inhibition Assay
This assay quantifies the potency of a metabolite by measuring its ability to prevent GTP-dependent tubulin assembly.
Reagents:
-
Purified Tubulin (>99% pure, bovine brain origin).
-
G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP.
-
Control: Paclitaxel (stabilizer) and Nocodazole (destabilizer).
Step-by-Step Methodology:
-
Preparation: Keep all reagents on ice. Dilute test compounds (Parent vs. Metabolite) in DMSO to 100x final concentration.
-
Baseline: Add 10 µL of test compound to a pre-chilled 96-well half-area plate.
-
Initiation: Rapidly add 90 µL of Tubulin/G-PEM solution (3 mg/mL tubulin) to each well.
-
Measurement: Immediately transfer to a plate reader pre-warmed to 37°C.
-
Kinetics: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot
vs. Time. Calculate (polymerization rate) and Final (polymer mass). Compare the % Inhibition relative to vehicle control.
Workflow Diagram
Figure 2: Integrated Workflow. Combining analytical chemistry (LC-MS) with functional assays (Polymerization) to correlate metabolite concentration with biological potency.
Clinical Implications
The "Active vs. Inactive" distinction dictates clinical monitoring strategies:
-
Therapeutic Drug Monitoring (TDM):
-
For Vincristine , monitoring the parent drug alone is sufficient, as M1 contributes negligibly to toxicity.
-
For Vinorelbine and Vinblastine , TDM protocols should ideally quantify both parent and deacetylated metabolites to capture the total active load, especially in patients with renal/hepatic impairment where metabolite clearance may differ.
-
-
Drug-Drug Interactions (DDI):
-
Inhibition of CYP3A4 (e.g., by ketoconazole) will increase exposure to all parent vinca alkaloids.
-
However, for Vincristine , this blockade prevents the formation of the inactive M1, leading to a disproportionate increase in neurotoxicity risk compared to Vinblastine, where metabolism yields an active product anyway.
-
References
-
Dennison, J. B., et al. (2006). "Effect of CYP3A5 expression on vincristine metabolism with human liver microsomes." Journal of Pharmacology and Experimental Therapeutics.
-
Biziota, E., et al. (2016). "Cellular and molecular effects of metronomic vinorelbine and 4-O-deacetylvinorelbine on Human Umbilical Vein Endothelial Cells." BMC Cancer.
-
Kruczynski, A., et al. (2001).[10] "Vinflunine, the latest Vinca alkaloid in clinical development.[10] A review of its preclinical anticancer properties." Critical Reviews in Oncology/Hematology.
-
Lobert, S., et al. (1996). "Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine." Biochemistry.
-
Simmons, T.L., et al. (2005). "Vinca alkaloids: Structure-affinity relationships for antimitotic vinca alkaloids." Molecular Pharmacology.
Sources
- 1. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Vinblastine - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Risk of Vincristine Neurotoxicity Associated with Low CYP3A5 Expression Genotype in Children with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and molecular effects of metronomic vinorelbine and 4-O-deacetylvinorelbine on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to manage intravenous vinflunine in cancer patients with renal impairment: results of a pharmacokinetic and tolerability phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vinflunine, the latest Vinca alkaloid in clinical development. A review of its preclinical anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Evaluation Guide: P-glycoprotein Efflux Transport of 4-Desacetyl Vincristine
Executive Summary & Strategic Context
In the development of vinca alkaloids, understanding the interplay between metabolism and efflux is critical for predicting multidrug resistance (MDR) and neurotoxicity. While Vincristine (VCR) is a well-characterized substrate of P-glycoprotein (P-gp/MDR1) , its primary metabolite, 4-desacetyl vincristine (4-DAV) (often referred to in literature as M1), presents a complex pharmacokinetic variable.
This guide provides a technical framework for evaluating 4-DAV as a P-gp substrate. Unlike standard product brochures, this document focuses on the comparative transport kinetics of the metabolite versus the parent drug. We utilize the MDCK-MDR1 polarized cell system as the gold-standard evaluation model, offering higher specificity and throughput than Caco-2 for this class of compounds.
Key Technical Insight: The clinical efficacy of VCR is often limited by P-gp-mediated efflux at the blood-brain barrier (BBB) and tumor cell surface. Determining if 4-DAV retains this substrate liability is essential for understanding the "total active burden" of the therapy and the mechanism of acquired resistance.
Mechanistic Grounding: The Metabolism-Efflux Axis
To accurately evaluate 4-DAV, one must first understand its generation and subsequent handling by the cell. VCR is metabolized primarily by CYP3A4 and CYP3A5 into 4-DAV. Both the parent and the metabolite are then subject to efflux by P-gp (ABCB1).
Pathway Visualization
The following diagram illustrates the "futile cycle" often observed in resistant tumor cells, where metabolism and efflux work in concert to lower intracellular concentration.
Figure 1: The metabolic and transport fate of Vincristine. VCR enters the cell, is metabolized to 4-DAV, and both are potential targets for P-gp mediated extrusion.
Comparative Analysis: Vincristine vs. 4-Desacetyl Vincristine
When selecting 4-DAV as a research standard or evaluating its liability, it must be benchmarked against the parent.
| Feature | Vincristine (Parent) | 4-Desacetyl Vincristine (Metabolite) | Comparative Implication |
| P-gp Affinity (Km) | High (Low µM range) | Variable/Moderate * | Metabolites often retain substrate recognition but with altered affinity due to polarity changes. |
| Efflux Ratio (ER) | Typically > 10.0 | Evaluation Target | If ER > 2.0, 4-DAV is considered a P-gp substrate, contributing to resistance. |
| Lipophilicity (LogP) | ~2.8 | Lower (More Polar) | Reduced passive permeability makes 4-DAV more dependent on transporters for disposition. |
| CYP3A4 Interaction | Substrate & Weak Inhibitor | Product | 4-DAV accumulation may occur if P-gp is inhibited, potentially altering toxicity profiles. |
*Note: Specific Km values for 4-DAV are protocol-dependent. The "Evaluation Target" status indicates that determining this value is the primary goal of the assay described below.
Experimental Protocol: MDCK-MDR1 Bidirectional Transport
To objectively measure the P-gp liability of 4-DAV, we utilize the MDCK-MDR1 system. This cell line is transfected with the human ABCB1 gene, providing a clean background with minimal interference from other transporters (unlike Caco-2).
The Self-Validating System
A robust assay must include internal controls to prove that the observed flux is due to P-gp and not passive leakiness.
-
Integrity Marker: Lucifer Yellow (LY). Low permeability indicates intact tight junctions.
-
Positive Control: Digoxin or Paclitaxel (Known P-gp substrates).
-
Inhibitor Control: Zosuquidar or Verapamil. Co-incubation should collapse the Efflux Ratio to ~1.0.
Step-by-Step Workflow
Materials:
-
MDCK-MDR1 cells (seeded on Transwell® inserts, 0.4 µm pore size).
-
Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).
-
Test Compound: 4-DAV (tested at 1 µM and 10 µM).
-
Inhibitor: Zosuquidar (2 µM).
Procedure:
-
Equilibration: Wash monolayers twice with HBSS (37°C). Measure Transepithelial Electrical Resistance (TEER).[1][2] Values >1200 Ω[3]·cm² confirm confluence.
-
Dosing (Bidirectional):
-
A-to-B (Apical to Basolateral): Add 4-DAV to the apical chamber.
-
B-to-A (Basolateral to Apical): Add 4-DAV to the basolateral chamber.
-
-
Incubation: Incubate at 37°C / 5% CO₂ for 90 minutes.
-
Sampling: Collect 50 µL aliquots from the receiver compartments at t=90 min. Collect donor samples at t=0 and t=90 to confirm mass balance.
-
Quantification: Analyze via LC-MS/MS (MRM mode).
-
Inhibition Step: Repeat steps 2-5 in the presence of Zosuquidar.
Workflow Diagram
Figure 2: Experimental workflow for determining P-gp substrate specificity using the MDCK-MDR1 Transwell system.
Data Interpretation & Evaluation Criteria
The raw data from the LC-MS/MS is converted into the Apparent Permeability Coefficient (
Formulae
Decision Matrix
Use this table to interpret your results for 4-DAV:
| Observed ER | Effect of Inhibitor | Conclusion | Clinical Relevance |
| < 2.0 | No Change | Not a Substrate | 4-DAV can passively cross BBB; accumulation driven by gradient only. |
| > 2.0 | ER reduces to ~1.0 | P-gp Substrate | 4-DAV is actively pumped out. Likely contributes to MDR phenotype.[6][7] |
| > 2.0 | No Change | Other Transporter | Efflux is mediated by BCRP or MRPs, not P-gp. |
Expert Note: Vinca alkaloids typically show ER values > 10. If 4-DAV shows an ER of 5.0, it is a weaker substrate than Vincristine but still significant. This implies that while metabolism may reduce potency, it does not eliminate the resistance mechanism.
References
-
Zhou, X.J., et al. (2005). "Identification of the major oxidative metabolites of vincristine in human liver microsomes." Drug Metabolism and Disposition.
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration.
-
Wang, Q., et al. (2005). "MDCK-MDR1 permeability assay for screening of P-glycoprotein substrates." Nature Protocols.
-
Ambudkar, S.V., et al. (1999). "Biochemical, cellular, and pharmacological aspects of the multidrug transporter." Annual Review of Pharmacology and Toxicology.
Sources
- 1. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 2. enamine.net [enamine.net]
- 3. Pharmacokinetics of vindesine and vincristine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 6. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein | MDPI [mdpi.com]
- 7. Modulation of P-glycoprotein mediated drug accumulation in multidrug resistant CCRF VCR-1000 cells by chemosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Inter-Species Differences in Vincristine Metabolism to 4-Desacetyl Vincristine (M1)
The following guide provides an in-depth technical comparison of vincristine metabolism across species, focusing on the formation of the M1 metabolite (4-desacetyl vincristine).
Executive Summary
Vincristine (VCR) is a vinca alkaloid widely used in chemotherapy.[1] Its clearance is complex, involving hepatic metabolism and biliary excretion. The primary metabolic pathway involves the formation of M1 (4-desacetyl vincristine) via the cytochrome P450 system.[2][3]
Critical Insight: In humans, this reaction is preferentially catalyzed by CYP3A5 , not CYP3A4. CYP3A5 exhibits a 9- to 14-fold higher intrinsic clearance (
Metabolic Pathway & Mechanism
The formation of M1 involves the oxidative cleavage of the piperidine ring within the dihydro-hydroxycatharanthine unit of vincristine.[5] This structural change renders the metabolite less active and more hydrophilic, facilitating biliary excretion.
Pathway Diagram
The following diagram illustrates the dominance of CYP3A5 in the human metabolic pathway compared to the minor role of CYP3A4.[5]
Figure 1: Metabolic pathway of Vincristine to M1. Note the preferential catalysis by CYP3A5.[5][6]
Inter-Species Comparison
Selecting the correct animal model is crucial for predicting human pharmacokinetics (PK).[7] The table below contrasts the metabolic landscape of humans with common preclinical species.
| Feature | Human | Rat | Dog | Monkey (Cynomolgus) |
| Primary Enzyme | CYP3A5 (>> CYP3A4) | CYP3A1/2 | CYP3A12 (Liver) / CYP3A98 (Gut) | mfCYP3A5 / mfCYP3A4 |
| M1 Formation Rate | High (in CYP3A51 carriers) | Low / Slower | Moderate | Variable |
| Clearance Mechanism | Metabolism + Biliary | Predominantly Biliary (Fast) | Metabolism + Biliary | Metabolism + Biliary |
| Key Differences | Polymorphism (1 vs *3) drives variability. | Biliary excretion peak is very fast (10 min).[8] | CYP3A98 is highly homologous to human 3A4, but not 3A5. | mfCYP3A5 has broader substrate specificity than human CYP3A5. |
| Model Suitability | N/A | Poor for M1 kinetics; Good for biliary transport. | Moderate ; CYP3A98 mimics human 3A4, but misses the 3A5 dominance. | High ; closest orthologs, but expensive. |
Detailed Analysis
-
Humans: The formation of M1 is highly dependent on the CYP3A5 genotype. Individuals who are "high expressers" (carrying at least one CYP3A51 allele) clear vincristine significantly faster than "low expressers" (CYP3A53/*3). This correlates with reduced neurotoxicity in high expressers.
-
Rats: Rat liver microsomes (RLM) metabolize vincristine, but the kinetics differ.[9] The rat relies heavily on rapid biliary excretion of the parent drug, making it a less ideal model for studying CYP-mediated M1 formation specifically.
-
Dogs: The dog is often a better PK model for CYP3A substrates. However, dog CYP3A12 and CYP3A98 (intestinal) are more similar to human CYP3A4. Since human metabolism is CYP3A5-driven, the dog may under-predict clearance if relying solely on these orthologs.
Experimental Protocol: In Vitro M1 Formation Assay
To objectively compare "product performance" (metabolic stability) across species, the following standardized protocol should be used. This protocol ensures the stabilization of the M1 metabolite, which can be unstable in basic conditions.
Workflow Diagram
Figure 2: Standardized workflow for assessing Vincristine to M1 metabolism.
Detailed Methodology
1. Incubation Conditions:
-
Enzyme Source: Liver Microsomes (Human, Rat, Dog, Monkey) at 0.5 mg protein/mL.
-
Substrate: Vincristine Sulfate (1 µM to 10 µM).
-
Cofactor: NADPH-regenerating system or 1 mM NADPH.
-
Timepoints: 0, 15, 30, 45, 60 min.
2. Sample Preparation (Critical Step):
-
Quenching: Stop reaction with 3 volumes of ice-cold acetonitrile containing internal standard (e.g., Vinblastine).
-
Acidification: MANDATORY. Add 0.1% to 0.2% formic acid to the extraction solvent. The M1 metabolite is a secondary amine and is prone to degradation or poor recovery in non-acidic conditions.
-
Centrifugation: 4000 rpm for 10 min at 4°C. Inject supernatant.
3. LC-MS/MS Detection Parameters:
-
Column: C18 Reverse Phase (e.g., Inertsil ODS-3, 2.1 x 150 mm).[10]
-
Mobile Phase: Gradient of Water (0.2% Formic Acid) and Methanol (0.2% Formic Acid).[6][11]
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Doubly Charged Species):
References
-
Dennison, J. B., et al. (2006). "Selective metabolism of vincristine in vitro by CYP3A5." Drug Metabolism and Disposition, 34(8), 1317-1327. Link
-
Dennison, J. B., et al. (2007). "Effect of CYP3A5 expression on vincristine metabolism with human liver microsomes."[2][13] Journal of Pharmacology and Experimental Therapeutics, 321(2), 553-563.[6] Link
-
Egbelakin, A., et al. (2011). "Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients." Journal of Chromatography B, 879(25), 2615-2623. Link
-
Castle, M. C., & Margileth, D. A. (1976). "Distribution and excretion of [3H]vincristine in the rat and the dog." Cancer Research, 36(10), 3684-3689. Link
-
Komori, M., et al. (2022). "A Comprehensive Investigation of Dog Cytochrome P450 3A (CYP3A) Reveals a Functional Role of Newly Identified CYP3A98 in Small Intestine." Drug Metabolism and Disposition, 50(9), 1198-1209. Link
Sources
- 1. Vincristine (Oncovin, Vincasar) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. Effect of CYP3A5 expression on vincristine metabolism with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification and pharmacokinetics of vincristine and its major metabolite M1 in Chinese pediatric ALL patients by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Selective metabolism of vincristine in vitro by CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. research.rug.nl [research.rug.nl]
- 8. Distribution and excretion of (3H)vincristine in the rat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Technical Guide: Correlation Between CYP3A5 Genotype and 4-Desacetyl Vincristine (M1) Levels
Executive Summary
Objective: This guide provides a technical comparison of vincristine (VCR) pharmacokinetics in CYP3A5 expressers versus non-expressers.[1][2][3] It focuses on the formation of the primary metabolite, M1 (4-O-desacetyl vincristine), and evaluates the predictive utility of genotyping in drug development and clinical toxicity monitoring.
Key Finding: CYP3A5 expression acts as a high-efficiency metabolic "shunt." Individuals carrying at least one functional allele (CYP3A51) demonstrate a 9- to 14-fold higher intrinsic clearance of vincristine into M1 compared to non-expressers (CYP3A53/*3), significantly altering systemic exposure (AUC) and potential neurotoxicity profiles.
Mechanistic Foundation: The CYP3A5 "Shunt" Hypothesis
Vincristine is a vinca alkaloid with a narrow therapeutic index, primarily limited by dose-dependent neurotoxicity. Its elimination is almost entirely hepatic, mediated by the Cytochrome P450 3A subfamily.[3][4][5][6]
While CYP3A4 is abundantly expressed in most human livers, CYP3A5 is polymorphically expressed. In CYP3A5 expressers, this enzyme does not merely "assist" CYP3A4; it dominates the specific pathway converting vincristine to M1.
Metabolic Pathway Diagram
The following diagram illustrates the differential flux of vincristine metabolism based on enzyme availability. Note the "thickened" pathway for CYP3A5, representing higher catalytic efficiency (
Figure 1: Differential metabolic flux. CYP3A5 acts as the dominant catalyst for M1 formation when expressed, significantly reducing parent drug residence time.
Comparative Analysis: Expressers vs. Non-Expressers[1][2][6][7]
This section contrasts the pharmacokinetic profiles of the two primary phenotypes.
The Genotypes[3][6][8][9][10]
-
Expressers (High Clearance): Genotypes 1/1 or 1/3. Common in African populations (>70%).
-
Non-Expressers (Low Clearance): Genotype 3/3.[6] Common in Caucasian populations (>80%). The *3 allele results in a splice defect and premature stop codon, leading to absence of functional protein.
Quantitative Performance Matrix
The table below synthesizes data from in vitro microsomal studies and clinical pharmacokinetic observations.
| Metric | CYP3A5 Expressers (1 carrier) | CYP3A5 Non-Expressers (3/3) | Differential Factor |
| Primary Enzyme | CYP3A5 (dominant) + CYP3A4 | CYP3A4 (sole contributor) | N/A |
| Intrinsic Clearance ( | High | Low | 9-14x (in vitro) |
| M1 Metabolite Formation | Rapid, High Concentration | Slow, Low Concentration | Significantly Higher in Expressers |
| Systemic VCR Exposure (AUC) | Lower | Higher | ~5x difference (predicted) |
| Metabolic Ratio ([VCR]/[M1]) | Low | High | Inverse correlation |
| Neurotoxicity Risk (VIPN) | Potentially Lower | Potentially Higher | *See Clinical Note below |
> Clinical Note: While expressers have lower systemic VCR levels, clinical outcomes on neuropathy (VIPN) are mixed.[2][7] Some studies show expressers have less neuropathy due to faster clearance (Egbelakin et al., 2011), while others show no significant difference, suggesting that intracellular accumulation (via transporters like P-gp) may override systemic clearance in specific tissues.
Experimental Protocol: Validating the Correlation
To replicate or validate these findings in a drug development setting, a coupled Genotyping and Bioanalytical workflow is required.
Workflow Logic
-
Stratification: Subjects must be segregated by genotype before PK analysis to reduce data noise.
-
Stabilization: The M1 metabolite is chemically unstable; samples require immediate processing and acidification.
-
Quantification: High-sensitivity LC-MS/MS is mandatory due to the low circulating levels of M1.
Step-by-Step Methodology
Phase A: Genotyping (TaqMan® Assay)
-
DNA Extraction: Isolate genomic DNA from whole blood (EDTA) using column-based purification.
-
Target Selection: Assay for SNP rs776746 (6986A>G).
-
Allele A = *1 (Functional)
-
Allele G = *3 (Non-functional)[6]
-
-
Amplification: Perform Real-Time PCR.[8]
-
Calling:
-
Homozygous Wild Type (A/A) -> High Expresser
-
Heterozygous (A/G) -> Intermediate/High Expresser
-
Homozygous Variant (G/G) -> Non-Expresser
-
Phase B: LC-MS/MS Quantification of M1
Critical Step: M1 is a secondary amine formed by oxidative cleavage and is susceptible to degradation.
-
Sample Prep:
-
Collect plasma in EDTA tubes.
-
Immediate Action: Acidify plasma (e.g., with formic acid) to pH < 6.0 to stabilize M1.
-
Perform Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE).
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: Gradient elution with Ammonium Formate (aq) and Acetonitrile.
-
-
Mass Spectrometry:
-
Mode: Positive Electrospray Ionization (+ESI).
-
MRM Transitions:
-
Vincristine: m/z 825.4 → 807.4
-
M1 (4-desacetyl VCR): m/z 811.4 → 793.4 (Confirm transition based on specific M1 standard availability).
-
-
Experimental Workflow Diagram
Figure 2: Integrated workflow for correlating genotype with metabolic phenotype. Note the critical acidification step for M1 stability.
Data Interpretation & Causality
When analyzing the data generated from the protocol above, the following causal links establish the scientific integrity of the results:
-
Enzymatic Efficiency (
): Recombinant enzyme studies confirm that CYP3A5 metabolizes vincristine with a significantly higher than CYP3A4.[4][9] In 3/3 subjects, this high-capacity pathway is physically absent. -
Compensatory Failure: CYP3A4 cannot fully compensate for the loss of CYP3A5 activity regarding vincristine clearance. This leads to the "accumulation" phenotype in non-expressers.
-
Metabolite Ratio: The ratio of M1 to Parent Drug is the most sensitive biomarker.
-
High Ratio (> X): Indicates functional CYP3A5.
-
Low Ratio (< Y): Indicates CYP3A5 deficiency.
-
References
-
Dennison, J. B., et al. (2006). "Selective metabolism of vincristine in vitro by CYP3A5."[1][4][5][7] Drug Metabolism and Disposition.
-
Egbelakin, A., et al. (2011).[8] "Increased risk of vincristine neurotoxicity associated with low CYP3A5 expression genotype in children with acute lymphoblastic leukemia."[1][8] Pediatric Blood & Cancer.
-
Lombard, C., et al. (2022). "Pharmacogenomics of Vincristine-Induced Peripheral Neuropathy." Genes.
-
Obach, R. S., et al. (2014).[6] "Relative contributions of cytochrome CYP3A4 versus CYP3A5 for CYP3A-cleared drugs assessed in vitro." Drug Metabolism and Disposition.
Sources
- 1. Increased risk of vincristine neurotoxicity associated with low CYP3A5 expression genotype in children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP3A5 genotype and its impact on vincristine pharmacokinetics and development of neuropathy in Kenyan children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vincristine Metabolism and the Role of CYP3A5 [scholarworks.indianapolis.iu.edu]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Selective metabolism of vincristine in vitro by CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative contributions of cytochrome CYP3A4 versus CYP3A5 for CYP3A-cleared drugs assessed in vitro using a CYP3A4-selective inactivator (CYP3cide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Effect of CYP3A5 expression on vincristine metabolism with human liver microsomes [pubmed.ncbi.nlm.nih.gov]
comparative stability of vincristine and 4-desacetyl vincristine in physiological pH
Publish Comparison Guide: Comparative Stability of Vincristine and 4-Desacetyl Vincristine at Physiological pH
Executive Summary
In the context of physiological pH (7.4) and body temperature (37°C), Vincristine (VCR) and its primary degradation product, 4-desacetyl vincristine (4-DAV) , exhibit distinct stability profiles governed by the lability of the C4-position substituent.[1][2][3]
-
Vincristine is chemically unstable at physiological pH. Its primary degradation pathway is the hydrolysis of the acetoxy group at position C4, converting it into 4-desacetyl vincristine.
-
4-Desacetyl Vincristine is the comparatively stable product of this hydrolysis.[2][3] Lacking the labile acetyl group, it resists the primary degradation mechanism that affects the parent compound, although it may eventually undergo further degradation (e.g., to 3-deoxy derivatives) or oxidation over extended periods.
For drug development and pharmacokinetic modeling, VCR should be viewed as a dynamic entity that generates 4-DAV in situ at neutral pH, while 4-DAV represents a more persistent, albeit metabolically active, structural core.[1][2][3]
Structural Basis of Instability
The differential stability rests entirely on the functional group at Carbon-4 (C4) of the vindoline ring system.
| Feature | Vincristine (VCR) | 4-Desacetyl Vincristine (4-DAV) |
| C4 Substituent | Acetoxy group (-OAc) | Hydroxyl group (-OH) |
| Chemical Lability | High (Ester linkage) | Low (Free alcohol) |
| pH 7.4 Behavior | Hydrolyzes to form 4-DAV | Stable against C4-hydrolysis |
| Role | Parent API | Active Metabolite / Degradant |
Mechanistic Insight: At pH 7.4, the ester linkage at C4 in Vincristine is susceptible to nucleophilic attack by hydroxide ions (or general base catalysis), leading to the cleavage of the acetyl group. 4-DAV, having already "lost" this group, represents the thermodynamic well for this specific reaction vector.[1][2][3]
Detailed Stability Analysis at Physiological pH
Vincristine Degradation Kinetics
Vincristine sulfate is maximally stable at acidic pH (3.5–5.5). When introduced to a physiological environment (pH 7.4, 37°C), it undergoes significant first-order degradation.[1][2][3]
-
Pathway: The dominant pathway is deacetylation .
-
Experimental Evidence: Incubation of VCR in glycine buffer (pH 7.4) with 1% bovine serum albumin at 37°C for 72 hours yields a specific chromatographic profile.
-
Implication: VCR half-life in vitro at pH 7.4 is finite and leads directly to the accumulation of 4-DAV.[1][2][3]
4-Desacetyl Vincristine Stability
As the primary product of VCR instability, 4-DAV exhibits superior stability regarding the vindoline ring structure.[1][2][3]
-
Persistence: In bile and plasma, 4-DAV (often referred to as Metabolite M1 or Impurity D) persists longer than the parent VCR regarding hydrolytic clearance.[1]
-
Downstream Degradation: While stable against deacetylation, 4-DAV is not inert.[1][2][3] It can slowly dehydrate to form 4-desacetyl-3-deoxyvincristine (Peak E in HPLC traces), particularly under prolonged incubation.[1][2][3] However, the rate of this secondary degradation is generally slower than the initial VCR
4-DAV conversion.
Pathway Visualization
The following diagram illustrates the degradation cascade of Vincristine at physiological pH.
Figure 1: The primary instability of Vincristine drives the formation of 4-Desacetyl Vincristine.
Comparative Data Summary
| Parameter | Vincristine (VCR) | 4-Desacetyl Vincristine (4-DAV) |
| Stability (pH 7.4) | Unstable (Degrades to 4-DAV) | Stable (Relative to deacetylation) |
| Primary Degradation | C4-Deacetylation | Dehydration (to 3-deoxy form) |
| In Vitro Half-Life | Triphasic decay; chemically labile in hours | Persists as metabolite/product |
| Bioactivity | Potent microtubule inhibitor | Active antitumor agent (approx.[1][2][3][4][5] equipotent) |
| HPLC Retention | Elutes later (Less polar) | Elutes earlier (More polar, Peak A) |
Validated Experimental Protocol
To replicate the stability comparison and isolate 4-DAV from VCR, use the following protocol derived from structural degradation studies.
Objective: Assess the conversion of VCR to 4-DAV at physiological pH.
Reagents:
-
Buffer: 0.2 M Glycine buffer (pH 7.4).
-
Solvent: Dichloromethane (
) for extraction.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
HPLC Mobile Phase: 50% Methanol in 10 mM
(pH 4.5).
Workflow:
-
Preparation: Dissolve Vincristine Sulfate in 0.2 M glycine buffer (pH 7.4) to a concentration of 100 µg/mL.
-
Incubation: Incubate the solution in a dark, temperature-controlled water bath at 37°C for 72 hours .
-
Extraction: Stop the reaction by extracting the mixture with
. Evaporate the organic solvent to dryness under nitrogen. -
Reconstitution: Redissolve the residue in the HPLC mobile phase.
-
Analysis: Inject into a C18 Reverse-Phase column (e.g., µBondapak, 10 µm).
-
Interpretation:
References
-
Sethi, V. S., & Thimmaiah, K. N. (1985). Structural Studies on the Degradation Products of Vincristine Dihydrogen Sulfate. Cancer Research, 45(11), 5386–5389. Link
-
PubChem. (n.d.).[2][5] 4-Deacetylvincristine (Compound CID 131878567).[1][2][3] National Library of Medicine. Link
-
Zhou, X. J., & Rahmani, R. (1992). Preclinical and Clinical Pharmacology of Vinca Alkaloids. Drugs, 44(Suppl 4), 1-16.[1][2][3] (Context on metabolism and pH dependent stability).
-
European Pharmacopoeia (Ph.[2] Eur.). Vincristine Sulfate Monograph. (Identifies 4-desacetyl vincristine as Impurity D).
Sources
- 1. 4-Deacetylvincristine | C44H54N4O9 | CID 131878567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Deacetylvinblastine | C44H56N4O8 | CID 15575614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Desformyl-4-desacetyl Vincristine Disulfate Salt | C43H54N4O8 | CID 71315664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Modifications on the Basic Skeletons of Vinblastine and Vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Pharmacokinetics of vincristine sulfate in adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akademiamedycyny.pl [akademiamedycyny.pl]
- 9. Pharmacokinetics of vincristine sulfate in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Desacetyl Vincristine proper disposal procedures
Topic: 4-Desacetyl Vincristine Proper Disposal Procedures Content Type: Standard Operating Procedure (SOP) / Technical Safety Guide Audience: Researchers, Laboratory Managers, and EHS Officers
Executive Safety Summary: The Vesicant Hazard
Warning: High-Potency Cytotoxic Agent 4-Desacetyl Vincristine is a metabolite and structural analog of Vincristine. Like its parent compound, it is a mitotic inhibitor (microtubule destabilizer) and a severe vesicant .
-
Mechanism of Hazard: It binds to tubulin, arresting cell division in metaphase. In disposal scenarios, this means it poses a catastrophic risk to rapidly dividing cells (skin, mucous membranes, GI tract) upon contact or inhalation.
-
Immediate Action Required: If dermal contact occurs, do not scrub .[1] Wash gently with soap and water.[1][2] If a spill occurs, isolate the area immediately.[1][3]
-
Disposal Philosophy: Treat 4-Desacetyl Vincristine with the same rigor as RCRA U-Listed Waste (U246) . While the specific metabolite may not have a unique EPA waste code separate from Vincristine, it must be managed as Bulk Chemotherapy Waste to ensure compliance and safety.
Regulatory Framework: Trace vs. Bulk Waste
To dispose of this compound legally and safely, you must distinguish between "Trace" and "Bulk" waste. This distinction dictates the disposal stream and incineration temperature.[1]
| Feature | Trace Chemotherapy Waste | Bulk Chemotherapy Waste |
| Definition | Empty vials/syringes with <3% of original volume remaining (RCRA "RCRA Empty"). | Full vials, expired stock, IV bags with visible liquid, spill cleanup materials, or grossly contaminated PPE. |
| Container Color | Yellow (Standard Industry Practice). | Black (RCRA Hazardous Waste).[1] |
| Disposal Method | Regulated Medical Waste Incineration.[1][4] | Hazardous Waste Incineration (High Temperature >1000°C).[1] |
| Regulatory Status | State-regulated medical waste.[1][5] | Federally regulated RCRA Hazardous Waste. |
Scientist's Note: Never pour 4-Desacetyl Vincristine down the drain. It is toxic to aquatic life and passes through standard water treatment filtration unchanged.[1]
Personal Protective Equipment (PPE) Strategy
Standard lab PPE is insufficient.[1] You must employ a Double-Barrier System to prevent permeation.[1]
-
Gloves: Double-gloving is mandatory.[1]
-
Respiratory: If handling powder or manipulating open liquids outside a Biological Safety Cabinet (BSC), use a NIOSH-certified N95 (minimum) or P100 respirator.
-
Eye Protection: Chemical splash goggles.[1] Safety glasses are inadequate for vesicants.[1]
-
Clothing: Lint-free, low-permeability gown with closed front and elastic cuffs.
Detailed Disposal Workflows
Scenario A: Disposal of Solid Waste (Vials, Syringes, PPE)
-
Assessment: Determine if the item is "RCRA Empty" (less than 3% residue).[1]
-
Segregation:
-
Sealing: Do not recap needles. Drop entire syringe/needle assembly into the container.
Scenario B: Disposal of Liquid Stocks (Expired/Unused)
Do not dispose of liquid 4-Desacetyl Vincristine in yellow bins.
-
Containment: Keep the liquid in its original vial. If the vial is compromised, place it inside a clear, sealable secondary bag (e.g., Ziploc).
-
Absorption (Optional but Recommended): If you have a large volume (>10mL), add a solidifier or absorbent pad to the secondary bag to immobilize the liquid.[1]
-
Disposal: Place the sealed secondary bag directly into the Black RCRA Hazardous Waste Container .
-
Labeling: Ensure the Black bin is labeled with the specific contents: "Hazardous Waste - Toxic - Vinca Alkaloid Derivative."
Visualized Workflows
Figure 1: Waste Segregation Logic
Caption: Decision matrix for segregating 4-Desacetyl Vincristine waste into Trace (Yellow) or Bulk (Black) streams.
Figure 2: Spill Response Protocol
Caption: Step-by-step containment and cleanup workflow for a liquid spill.
Spill Cleanup & Deactivation
While incineration is the only disposal method, surface decontamination requires chemical inactivation.[1]
-
Absorb: Use absorbent pads to soak up the bulk liquid.[1] Do not spray cleaner directly onto the spill , as this generates aerosols.
-
Inactivation (Oxidation): Apply 5.25% Sodium Hypochlorite (Bleach) to the area.[1]
-
Neutralization: Apply Sodium Thiosulfate to neutralize the bleach (preventing corrosion of stainless steel surfaces).[1]
-
Wash: Clean the area with detergent and water to remove chemical residue.[1]
-
Disposal: All pads, gloves, and wipes used in this process are Bulk Hazardous Waste (Black Bin).[1]
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[1][6] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1][6] Centers for Disease Control and Prevention.[1][6] [Link]
-
U.S. Environmental Protection Agency (EPA). (2019).[1][7] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1] (40 CFR Part 266 Subpart P).[1][7] [Link]
-
Occupational Safety and Health Administration (OSHA). (1999).[1] Controlling Occupational Exposure to Hazardous Drugs.[1][6] OSHA Technical Manual, Section VI: Chapter 2.[1] [Link]
Sources
Senior Scientist’s Guide: Personal Protective Equipment & Handling Protocols for 4-Desacetyl Vincristine
Part 1: Executive Safety Analysis & Hazard Logic
As researchers, we often treat derivatives like 4-Desacetyl Vincristine as simple variations of their parent compounds. This is a dangerous oversimplification. While it shares the core pharmacophore of Vincristine , this metabolite retains the potent antimitotic properties of the vinca alkaloid class.
The Scientific Basis of the Hazard: The danger of 4-Desacetyl Vincristine lies in its mechanism of action. It binds to tubulin, inhibiting the polymerization of microtubules.[1] In a biological system, this arrests the cell cycle in metaphase.[2][3] In the context of occupational safety, this mechanism translates to three critical risks:
-
Vesicant Activity: Upon contact with tissue (skin/eyes), it causes severe blistering and necrosis not just through irritation, but by halting cellular repair mechanisms at the structural level.
-
Neurotoxicity: Microtubules are essential for axonal transport. Systemic absorption can lead to peripheral neuropathy.
-
Reproductive Toxicity: As a mitotic inhibitor, it is inherently teratogenic and embryotoxic.
Critical Contraindication: Like all vinca alkaloids, this substance is FATAL if administered intrathecally . While this is primarily a clinical risk, laboratory workflows involving spinal fluid models must strictly segregate this compound.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" protocols. The following PPE system is designed to create a redundant barrier against a compound that can permeate standard latex in minutes.
Table 1: Mandatory PPE Specifications[4]
| PPE Component | Technical Specification | Operational Rationale |
| Primary Gloves (Inner) | Nitrile (4-6 mil), Powder-free. | Acts as the final skin barrier. Must be worn under the gown cuff.[2][4] |
| Secondary Gloves (Outer) | Nitrile or Neoprene (Chemotherapy-rated, ASTM D6978). | The "sacrificial" layer. Must be worn over the gown cuff to seal the wrist gap. Change every 30 mins. |
| Respiratory Protection | N95 (minimum) or PAPR (if outside a BSC). | Prevents inhalation of aerosolized particulates, especially during weighing or reconstitution. |
| Body Protection | Polyethylene-coated Polypropylene (Solid Front).[4] | Standard lab coats are absorbent and dangerous. You need a non-absorbent, lint-free laminate.[4] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent). | Face shields alone are insufficient against aerosols; goggles provide the necessary seal. |
Part 3: Operational Workflows & Engineering Controls
Primary Engineering Controls (PECs)
Handling 4-Desacetyl Vincristine on an open bench is prohibited .
-
Standard: Class II, Type A2 (or higher) Biological Safety Cabinet (BSC).
-
Alternative: Chemical Fume Hood with HEPA filtration (if sterility is not required).
-
Surface Protection: Plastic-backed absorbent mats must line the work surface to capture micro-droplets.
The "Warm Compress" Protocol (Scientific Insight)
Most chemical burns are treated with cold. Vinca alkaloids are the exception.
-
Mechanism: Cooling constricts vessels, trapping the vinca alkaloid in the tissue and increasing necrosis.
-
Protocol: If skin exposure/extravasation occurs, apply WARM compresses (dry heat) to vasodilate and disperse the toxin systemically, where it can be metabolized, sparing the local tissue.
Deactivation & Waste
-
Deactivation: Sodium hypochlorite (Bleach) is not universally effective for complete degradation of complex alkaloids. Use a two-step method: Peroxide/Surfactant cleaner followed by 70% Isopropanol .
-
Disposal: All waste (gloves, mats, vials) must be incinerated at high temperatures (>1000°C). Do not autoclave; heat alone may vaporize toxic components without destroying them.
Part 4: Visualizing the Safety Logic
The following diagram illustrates the decision logic for handling and emergency response. It emphasizes the counter-intuitive "Warm Compress" step.
Figure 1: Operational workflow for 4-Desacetyl Vincristine, highlighting the critical "Warm Compress" deviation for vinca alkaloid exposure.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[5][6] Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. [Link]
-
National Institutes of Health (NIH) - PubMed. (1988). Vinca alkaloid skin toxicity: antidote and drug disposition studies in the mouse. (Confirming Warm Compress Efficacy). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
